Trioxifene mesylate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
68307-81-3 |
|---|---|
Molecular Formula |
C31H35NO6S |
Molecular Weight |
549.7 g/mol |
IUPAC Name |
methanesulfonic acid;[2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone |
InChI |
InChI=1S/C30H31NO3.CH4O3S/c1-33-25-13-8-23(9-14-25)28-17-12-22-6-2-3-7-27(22)29(28)30(32)24-10-15-26(16-11-24)34-21-20-31-18-4-5-19-31;1-5(2,3)4/h2-3,6-11,13-16H,4-5,12,17-21H2,1H3;1H3,(H,2,3,4) |
InChI Key |
RAHJASYQAFJPFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3CC2)C(=O)C4=CC=C(C=C4)OCCN5CCCC5.CS(=O)(=O)O |
Appearance |
Solid powder |
Other CAS No. |
68307-81-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
63619-84-1 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,4-dihydro-2-(p-methoxyphenyl)-1-naphthyl p-(2-(1-pyrrolidinyl)ethoxy)phenylketone Lilly 133314 Lilly 88571 LY 133314 LY 88571 trioxifene trioxifene mesylate trioxifene methanesulfonate |
Origin of Product |
United States |
Foundational & Exploratory
Trioxifene Mesylate: An In-depth Technical Guide on its Mechanism of Action in Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Trioxifene mesylate is a non-steroidal selective estrogen receptor modulator (SERM) that has demonstrated efficacy in the treatment of advanced breast cancer.[1][2] As a SERM, it exhibits a dual mechanism of action, functioning as an estrogen receptor (ER) antagonist in breast tissue while potentially exerting agonistic effects in other tissues. This guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound in breast cancer cells, with a focus on its interaction with the estrogen receptor, downstream signaling pathways, and its impact on cell cycle progression and apoptosis. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development efforts in this area.
Core Mechanism of Action: Estrogen Receptor Modulation
The primary mechanism of action of this compound in breast cancer is its competitive antagonism of the estrogen receptor alpha (ERα).[3] In estrogen-receptor-positive (ER+) breast cancers, the growth and proliferation of cancer cells are driven by the binding of estradiol to ERα. Trioxifene, structurally similar to estradiol, competes for the same binding site on the ERα.
Upon binding, trioxifene induces a conformational change in the ERα that is distinct from the change induced by estradiol. This altered conformation prevents the recruitment of coactivator proteins necessary for the transcription of estrogen-responsive genes that promote cell proliferation. Instead, the trioxifene-ERα complex may recruit corepressor proteins, leading to the downregulation of these target genes.
Binding Affinity
Impact on Cellular Signaling Pathways
The antagonistic action of this compound at the estrogen receptor initiates a cascade of downstream effects on key signaling pathways that govern cell fate.
Inhibition of Estrogen-Mediated Signaling
By blocking the binding of estradiol to ERα, trioxifene effectively abrogates the genomic signaling pathway of estrogen. This leads to the reduced expression of a variety of estrogen-responsive genes critical for cell growth and proliferation.
Caption: Inhibition of Estrogen Receptor Signaling by this compound.
Modulation of the PI3K/AKT/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation and is often hyperactivated in breast cancer. There is significant crosstalk between the ER and PI3K/AKT pathways. Estrogen can activate the PI3K/AKT pathway, and conversely, the PI3K/AKT pathway can phosphorylate and activate the ER, even in the absence of estrogen, contributing to endocrine resistance.[4][5]
While direct quantitative data on the effect of this compound on this pathway is limited, as a SERM, it is expected to indirectly inhibit the PI3K/AKT/mTOR pathway by blocking estrogen-mediated activation. This would lead to decreased phosphorylation of AKT and downstream effectors like mTOR, ultimately reducing pro-survival signals.
Caption: Postulated Inhibition of the PI3K/AKT/mTOR Pathway.
Effects on Cell Cycle Progression
By inhibiting estrogen-driven signaling, this compound effectively halts the progression of the cell cycle in ER+ breast cancer cells, primarily inducing a G1 phase arrest.[6]
Downregulation of Cyclin D1 and Inhibition of CDK4/6
A key event in the G1 phase of the cell cycle is the expression of Cyclin D1, which complexes with and activates cyclin-dependent kinases 4 and 6 (CDK4/6). The Cyclin D1-CDK4/6 complex then phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S phase entry.
Estrogen is a potent inducer of Cyclin D1 expression.[3][7][8] Antiestrogens, including SERMs, have been shown to down-regulate Cyclin D1 mRNA and protein levels.[6][9] This reduction in Cyclin D1 prevents the activation of CDK4/6, leading to hypophosphorylation of Rb and a block in the G1-S transition.
Caption: Trioxifene-Mediated G1 Cell Cycle Arrest.
Induction of Apoptosis
In addition to cytostatic effects through cell cycle arrest, there is evidence that SERMs can induce apoptosis, or programmed cell death, in breast cancer cells. The precise mechanisms by which this compound induces apoptosis are not fully elucidated, but are thought to involve the modulation of the Bcl-2 family of proteins.
Regulation of Bcl-2 and Bax Expression
The Bcl-2 family of proteins consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins is a critical determinant of cell survival or death. Estrogen is known to upregulate the expression of anti-apoptotic Bcl-2, thereby promoting cell survival.
It is hypothesized that trioxifene, by antagonizing ERα, leads to a decrease in the expression of Bcl-2 and a potential increase in the expression of pro-apoptotic Bax. This shift in the Bax/Bcl-2 ratio would favor the release of cytochrome c from the mitochondria, leading to the activation of caspases and the execution of the apoptotic program. While direct evidence for trioxifene's effect on Bcl-2 and Bax is lacking, this mechanism is consistent with the actions of other SERMs.[10][11][12]
Quantitative Data Summary
The following tables summarize the available quantitative data related to the action of this compound and other relevant SERMs. Data for trioxifene is limited, and data from other SERMs are included for comparative purposes.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (vs. Estradiol) | Reference |
| Trioxifene | Rat Estrogen Receptor | 20% | [3] |
Table 2: In Vitro Efficacy in Breast Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| Tamoxifen | MCF-7 | Proliferation | IC50 | 5 µM | [13] |
| Raloxifene | MCF-7 | Viability | IC50 | ~1 µM | [10] |
| Multiple Synthetic SERMs | MCF-7 | Proliferation | IC50 | 0.1 - 10 µM | [14][15][16] |
Note: Specific IC50 values for this compound in MCF-7 cells were not found in the reviewed literature.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
Estrogen Receptor Competitive Binding Assay
Caption: Workflow for ER Competitive Binding Assay.
Objective: To determine the binding affinity of this compound to the estrogen receptor.
Materials:
-
Rat uterine cytosol (as a source of ERα)
-
Radiolabeled estradiol (e.g., [3H]-17β-estradiol)
-
Unlabeled this compound
-
Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and vials
-
Microcentrifuge tubes
Procedure:
-
Preparation of Cytosol: Prepare uterine cytosol from ovariectomized rats as a rich source of ERα.
-
Incubation: In microcentrifuge tubes, incubate a fixed amount of uterine cytosol with a constant concentration of radiolabeled estradiol and varying concentrations of unlabeled this compound. Include control tubes with no competitor and tubes with a saturating concentration of unlabeled estradiol to determine total and non-specific binding, respectively.
-
Separation: After incubation to equilibrium, add HAP slurry to each tube to adsorb the receptor-ligand complexes. Centrifuge to pellet the HAP.
-
Quantification: Carefully remove the supernatant containing the free radioligand. Wash the HAP pellet. Add scintillation fluid to the pellet and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of trioxifene. Plot the percentage of inhibition versus the logarithm of the trioxifene concentration to generate a dose-response curve. The IC50 value (the concentration of trioxifene that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Western Blot for Protein Expression Analysis
Caption: Workflow for Western Blot Analysis.
Objective: To determine the effect of this compound on the expression levels of specific proteins (e.g., Cyclin D1, CDK4, Bcl-2, Bax, p-AKT).
Materials:
-
MCF-7 breast cancer cells
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies specific to the proteins of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture MCF-7 cells to a desired confluency and then treat with various concentrations of this compound for a specified time. Include a vehicle-treated control group.
-
Protein Extraction: Lyse the cells and collect the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
MCF-7 cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat MCF-7 cells with this compound for various time points.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Rehydrate the cells and stain with PI solution.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Deconvolute the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection by TUNEL Assay
Objective: To detect and quantify apoptosis (DNA fragmentation) in breast cancer cells treated with this compound.
Materials:
-
MCF-7 cells grown on coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat MCF-7 cells with this compound.
-
Fixation and Permeabilization: Fix the cells to preserve their morphology and then permeabilize the cell membranes to allow entry of the TUNEL reagents.
-
TUNEL Staining: Incubate the cells with the TUNEL reaction mixture. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[17][18][19][20]
-
Visualization: Visualize the labeled cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive cells relative to the total number of cells (e.g., counterstained with DAPI).
Conclusion
This compound is a selective estrogen receptor modulator that exerts its anticancer effects in ER+ breast cancer cells primarily through the competitive antagonism of ERα. This leads to the inhibition of estrogen-dependent gene transcription, resulting in a G1 cell cycle arrest mediated by the downregulation of Cyclin D1 and subsequent inhibition of CDK4/6 activity. Furthermore, it is postulated to induce apoptosis by altering the balance of pro- and anti-apoptotic Bcl-2 family proteins. While the broad strokes of its mechanism are understood within the context of SERMs, further research is warranted to elucidate the specific quantitative aspects of its interaction with downstream signaling pathways and to fully characterize its apoptotic potential. The experimental protocols provided herein offer a framework for conducting such investigations.
References
- 1. This compound in the treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I/II investigation of this compound in advanced breast cancer. Clinical and endocrinologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multifaceted Regulation of Cell Cycle Progression by Estrogen: Regulation of Cdk Inhibitors and Cdc25A Independent of Cyclin D1-Cdk4 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiestrogen regulation of cell cycle progression and cyclin D1 gene expression in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multifaceted regulation of cell cycle progression by estrogen: regulation of Cdk inhibitors and Cdc25A independent of cyclin D1-Cdk4 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estrogen regulates activity of cyclin-dependent kinases and retinoblastoma protein phosphorylation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of cyclin D1/CDK4 as an anticancer drug target in MCF-7 breast cancer cells: Effect of regulated overexpression of cyclin D1 and siRNA-mediated inhibition of endogenous cyclin D1 and CDK4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis induction in human breast cancer cell lines by synergic effect of raloxifene and resveratrol through increasing proapoptotic genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mcijournal.com [mcijournal.com]
- 12. jms.mabjournal.com [jms.mabjournal.com]
- 13. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mcf-7 cells ic50: Topics by Science.gov [science.gov]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. TUNEL Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
A Technical Guide to the Clinical History of Trioxifene Mesylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the clinical development of Trioxifene mesylate (developmental code: LY-133314), a selective estrogen receptor modulator (SERM) investigated for the treatment of advanced breast cancer. Developed by Eli Lilly and Company, this compound's clinical trial history offers valuable insights into the evaluation of early-generation SERMs.
Core Executive Summary
This compound was developed as a nonsteroidal antiestrogen that competitively inhibits the binding of estradiol to the estrogen receptor alpha (ERα), thereby antagonizing ERα-mediated gene expression.[1][2] Clinical investigations, primarily conducted in the 1980s, focused on its efficacy and safety in patients with advanced breast cancer. The primary findings from these trials indicated that while this compound demonstrated antitumor activity, it did not show superiority over the existing standard of care, tamoxifen, and was associated with a notable side effect profile.[3] Consequently, its clinical development was discontinued. This guide synthesizes the available data from key clinical trials, detailing the experimental protocols, quantitative outcomes, and the underlying mechanism of action.
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative data extracted from published clinical trial reports.
Table 1: Efficacy of this compound in Advanced Breast Cancer (Lee et al., 1986) [4]
| Outcome | Randomized Cohort (n=52) | Tamoxifen-Resistant Cohort (n=17) |
| Dosage Regimens | 5 mg, 10 mg, or 20 mg orally twice daily | Varied |
| Complete Response | 5 (10%) | 0 (0%) |
| Partial Response | 22 (42%) | 2 (12%) |
| No Change | 9 (17%) | Not Reported |
| Overall Response Rate (CR+PR) | 27 (52%) | 2 (12%) |
| Median Time to Progression | 12 months (range: 4-27+) | 3 and 10 months for the 2 partial responders |
Table 2: Efficacy and Toxicity in a Phase I/II Study (Witte et al., 1986) [3]
| Parameter | Low-Dose Group (0.5-12 mg/m² BID, n=24) | High-Dose Group (40-100 mg/m² BID, n=12) |
| Response Rate | 21% | 33% |
| Time to Treatment Failure | 67 days | 178 days |
| Key Toxicities (Moderate Frequency) | Leukopenia (41%), Nausea (31%) | Not specified as dose-dependent |
Table 3: Common Adverse Events [3][4]
| Adverse Event | Reported Frequency |
| Hot Flashes | ~20%[4] |
| Leukopenia | 41%[3] |
| Nausea | 31%[3] |
Experimental Protocols
Based on the available literature, the methodologies for the key clinical trials of this compound can be summarized as follows.
Study Design and Patient Population (Lee et al., 1986)[4]
-
Study Type: Randomized, dose-comparison clinical trial.
-
Patient Population: 69 patients with advanced breast cancer.
-
Inclusion Criteria (Inferred):
-
Histologically confirmed advanced breast cancer.
-
Measurable or evaluable disease.
-
Postmenopausal status was likely a key criterion, consistent with the hormonal nature of the therapy.
-
For the randomized cohort, no prior hormonal therapy for advanced disease was likely required.
-
For the second cohort, a documented response to prior tamoxifen therapy followed by disease progression was required.
-
-
Exclusion Criteria (Inferred):
-
Severe, uncontrolled comorbidities.
-
Chemotherapy or other hormonal therapy administered concurrently.
-
-
-
Treatment Arms:
-
Randomized cohort (n=52) assigned to one of three dose schedules: 5 mg, 10 mg, or 20 mg of this compound orally twice daily.
-
A separate cohort (n=17) of patients who had previously responded to tamoxifen received this compound upon progression.
-
-
Response Evaluation:
-
Tumor response was categorized as complete response (CR), partial response (PR), or no change. The specific criteria (e.g., WHO or RECIST) were not detailed in the abstract but would have been based on standard oncological practice at the time, involving physical examination and imaging studies to assess tumor size.
-
Study Design and Patient Population (Witte et al., 1986)[3]
-
Study Type: Phase I/II dose-escalation and activity-estimating trial.
-
Patient Population: 36 patients with advanced breast cancer.
-
Treatment Arms:
-
Low-dose group (n=24): 0.5 to 12 mg/m² orally twice daily.
-
High-dose group (n=12): 40 to 100 mg/m² orally twice daily.
-
-
Endpoints:
-
Primary: To determine the response rate and time to treatment failure.
-
Secondary: To evaluate the toxicities and endocrine effects of this compound.
-
-
Endocrine Assessments:
-
Blood levels of prolactin, growth hormone (GH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) were measured to assess the drug's endocrine effects.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of this compound and a generalized workflow for the clinical trials.
Signaling Pathway of this compound
References
- 1. Trioxifene - Wikipedia [en.wikipedia.org]
- 2. Trioxifene [medbox.iiab.me]
- 3. A phase I/II investigation of this compound in advanced breast cancer. Clinical and endocrinologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in the treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Structure of Trioxifene Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trioxifene mesylate is a nonsteroidal selective estrogen receptor modulator (SERM) that was investigated for its potential in the treatment of hormone-dependent cancers, such as breast cancer.[1] As a SERM, it exhibits tissue-selective estrogenic and antiestrogenic effects. This technical guide provides a comprehensive overview of the chemical synthesis and structure of this compound, presenting detailed experimental protocols and quantitative data for professionals in the field of drug development and medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound is fundamental to its biological activity. The molecule consists of a dihydronaphthalene core substituted with a 4-methoxyphenyl group and a benzoyl moiety bearing a pyrrolidinoethoxy side chain. The mesylate salt form enhances its solubility and suitability for pharmaceutical formulations.
| Identifier | Value |
| IUPAC Name | [2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone, methanesulfonic acid |
| CAS Number | 68307-81-3 |
| Molecular Formula | C₃₁H₃₅NO₆S |
| Molecular Weight | 549.7 g/mol |
| SMILES String | COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5CC2.CS(=O)(=O)O |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the core dihydronaphthalene structure followed by the introduction of the functional side chain and final salt formation. The key publication by Jones et al. in the Journal of Medicinal Chemistry outlines a robust synthetic pathway.[1]
Synthesis Pathway
The overall synthetic scheme for this compound is depicted below. The process begins with the formation of a key intermediate, 2-(4-methoxybenzoyl)-3,4-dihydro-1(2H)-naphthalenone, and proceeds through several transformations to yield the final product.
Experimental Protocols
The following are detailed experimental procedures for the key steps in the synthesis of this compound, adapted from the work of Jones et al.[1]
Step 1: Synthesis of 2-(4-Methoxybenzoyl)-3,4-dihydro-1(2H)-naphthalenone
-
Reaction: Acylation of the sodio anion of β-tetralone with phenyl anisoate.
-
Procedure: A solution of β-tetralone in an appropriate solvent (e.g., dry toluene) is treated with a strong base, such as sodium hydride, to form the sodio anion. Phenyl anisoate is then added to the solution, and the mixture is stirred at a specified temperature until the reaction is complete.
-
Work-up: The reaction mixture is quenched with a weak acid and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by chromatography or crystallization.
Step 2: Synthesis of --INVALID-LINK--methanone
-
Reaction: Grignard reaction of 2-(4-methoxybenzoyl)-3,4-dihydro-1(2H)-naphthalenone with 4-methoxyphenylmagnesium bromide.
-
Procedure: A solution of 4-bromoanisole in anhydrous diethyl ether is slowly added to magnesium turnings to form the Grignard reagent, 4-methoxyphenylmagnesium bromide. The previously synthesized diketone is then added to the Grignard reagent at a controlled temperature.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting isomers can be separated by chromatography.
Step 3: Synthesis of --INVALID-LINK--methanone
-
Reaction: Regioselective demethylation using sodium ethanethiolate (NaSEt).
-
Procedure: The methoxy-substituted dihydronaphthalene derivative is dissolved in a suitable solvent, such as dimethylformamide (DMF), and treated with a solution of sodium ethanethiolate. The reaction mixture is heated to drive the demethylation.
-
Work-up: The mixture is cooled, acidified, and the product is extracted. The organic extracts are washed, dried, and concentrated. The crude product can be purified by crystallization.
Step 4: Synthesis of Trioxifene (Free Base)
-
Reaction: Etherification of the phenolic group with N-(2-chloroethyl)pyrrolidine.
-
Procedure: The demethylated intermediate is dissolved in a polar aprotic solvent (e.g., acetone or DMF) with a base such as potassium carbonate. N-(2-chloroethyl)pyrrolidine hydrochloride is added, and the mixture is heated at reflux.
-
Work-up: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the free base of trioxifene.
Step 5: Synthesis of this compound
-
Reaction: Salt formation with methanesulfonic acid.
-
Procedure: The purified trioxifene free base is dissolved in a suitable solvent like ethyl acetate. A stoichiometric amount of methanesulfonic acid is added dropwise with stirring.
-
Work-up: The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
Quantitative Data
The following table summarizes the reported yields for the key steps in the synthesis of this compound.
| Step | Product | Starting Materials | Reported Yield (%) |
| 1 | 2-(4-Methoxybenzoyl)-3,4-dihydro-1(2H)-naphthalenone | β-Tetralone, Phenyl Anisoate | Not explicitly stated |
| 2 | --INVALID-LINK--methanone | 2-(4-Methoxybenzoyl)-3,4-dihydro-1(2H)-naphthalenone, 4-Methoxyphenylmagnesium Bromide | Not explicitly stated |
| 3 | --INVALID-LINK--methanone | --INVALID-LINK--methanone | Not explicitly stated |
| 4 | Trioxifene (Free Base) | --INVALID-LINK--methanone, N-(2-Chloroethyl)pyrrolidine | Not explicitly stated |
| 5 | This compound | Trioxifene (Free Base), Methanesulfonic Acid | Not explicitly stated |
Note: The original publication by Jones et al. does not provide specific percentage yields for each synthetic step in the abstract. Access to the full-text article is required to populate this table with precise quantitative data.
Logical Relationship of Synthetic Steps
The synthesis of this compound follows a logical progression of chemical transformations designed to build the complex molecular architecture from simpler, commercially available starting materials.
Conclusion
This technical guide has detailed the chemical structure and a key synthetic route to this compound. The provided information, including the synthesis pathway, experimental protocols, and data presentation structure, serves as a valuable resource for researchers and professionals in the pharmaceutical sciences. The synthesis relies on classical organic reactions, demonstrating a convergent approach to this complex selective estrogen receptor modulator. Further investigation into the full experimental details from the primary literature is recommended for laboratory-scale synthesis and process optimization.
References
The Early Development and Discovery of Trioxifene Mesylate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trioxifene mesylate (developmental code: LY-133,314) is a non-steroidal selective estrogen receptor modulator (SERM) that was under preclinical and clinical development by Eli Lilly and Company for the treatment of breast and prostate cancer.[1][2] As a SERM, Trioxifene was designed to exert tissue-specific estrogenic and antiestrogenic effects, with the goal of inhibiting estrogen receptor-positive (ER+) cancer cell growth while minimizing the side effects associated with traditional hormone therapies. This technical guide provides an in-depth overview of the early development and discovery of this compound, encompassing its chemical synthesis, mechanism of action, key preclinical and clinical findings, and the ultimate reasons for the cessation of its development. All quantitative data are summarized in structured tables, and detailed experimental protocols for pivotal studies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of its developmental trajectory.
Chemical Synthesis of this compound
The chemical synthesis of Trioxifene, identified by its IUPAC name [2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone, was first detailed in a 1979 publication in the Journal of Medicinal Chemistry.[1] The multi-step synthesis is outlined below:
Step 1: Acylation of β-tetralone. The synthesis begins with the acylation of the sodio anion of β-tetralone with phenyl anisoate.
Step 2: Grignard Reaction. The resulting product from Step 1 undergoes a Grignard reaction with 4-methoxyphenylmagnesium bromide, leading to the formation of two novel dihydronaphthalene isomers.[1]
Step 3: Regioselective Demethylation. Either of the isomers from Step 2 is then subjected to regioselective demethylation using sodium ethanethiolate (NaSEt) to produce --INVALID-LINK--methanone.[1]
Step 4: Etherification. The phenolic group of the product from Step 3 is etherified using N-(2-chloroethyl)pyrrolidine.[1]
Step 5: Methanesulfonate Salt Formation. The final step involves the formation of the methanesulfonate salt, yielding this compound.[1]
Mechanism of Action: A Selective Estrogen Receptor Modulator
This compound functions as a selective estrogen receptor modulator (SERM) by competitively binding to estrogen receptors, with a particular affinity for estrogen receptor alpha (ERα).[1][2] This competitive inhibition prevents the binding of estradiol, the natural ligand, to ERα, thereby antagonizing ERα-mediated gene expression.[1] The tissue-selective nature of SERMs like Trioxifene allows them to act as estrogen antagonists in some tissues, such as the breast, while potentially having agonistic or no effects in other tissues.
Preclinical Development
In Vitro Studies
The binding affinity of Trioxifene for both ERα and ERβ was determined through competitive binding assays. These assays measure the ability of Trioxifene to displace radiolabeled estradiol from the receptors.
| Compound | Receptor | IC50 (nM) | Ki (nM) |
| Trioxifene | ERα | 203.49 | 20.84 |
| Trioxifene | ERβ | 1506.04 | 144.85 |
| Data from a study using recombinant human ERα and ERβ. |
The effect of Trioxifene on the proliferation of estrogen-dependent cancer cells was assessed using cell lines such as the PAIII rat prostatic adenocarcinoma and the MCF-7 human breast cancer cell line. In the PAIII cell line, Trioxifene inhibited proliferation at micromolar concentrations.
In Vivo Studies
In a key preclinical study, the efficacy of Trioxifene was evaluated in the PAIII rat prostatic adenocarcinoma model, an androgen receptor-negative, ERα- and ERβ-positive, spontaneously metastatic tumor cell line.
| Dosage (mg/kg/day) | Inhibition of Gluteal Lymph Node Metastasis | Inhibition of Iliac Lymph Node Metastasis | Reduction in Pulmonary Foci |
| 2.0 | Significant (P < 0.05) | Significant (P < 0.05) | Significant (P < 0.05) |
| 4.0 | Significant (P < 0.05) | Significant (P < 0.05) | Significant (P < 0.05) |
| 20.0 | 86% (maximal) | 88% (maximal) | Significant (P < 0.05) |
| 40.0 | Significant (P < 0.05) | Significant (P < 0.05) | 98% (maximal) |
| Data from a 30-day study with subcutaneous administration of Trioxifene. |
Furthermore, continuous administration of Trioxifene significantly extended the survival of PAIII-bearing rats. The treatment also led to a dose-related regression of male accessory sex organs, with a maximal regression of 76% for the ventral prostate and 64% for the seminal vesicle.
Clinical Development
This compound advanced to Phase I and II clinical trials for the treatment of advanced breast cancer.
Phase I/II Clinical Trial in Advanced Breast Cancer
A study involving 36 patients with advanced breast cancer evaluated the efficacy and toxicity of Trioxifene at graded doses.
| Dosage Group | Dosage (mg/m² twice daily) | Number of Subjects | Response Rate | Time to Treatment Failure (days) |
| Low-dose | 0.5 to 12 | 24 | 21% | 67 |
| High-dose | 40 to 100 | 12 | 33% | 178 |
Another study with 52 patients randomly allocated to different dose schedules showed an overall response rate (complete and partial) of 52%.[3]
Toxicity and Side Effects
In clinical trials, Trioxifene was generally well-tolerated, with the most common side effect being hot flashes (20%).[3] However, another study reported non-dose-dependent toxicities of moderate frequency, including leukopenia (41%) and nausea (31%). A notable endocrine effect of Trioxifene was a dose-dependent decrease in luteinizing hormone and a lesser decrease in follicle-stimulating hormone, suggesting an intrinsic estrogenic action in humans.
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of Trioxifene for ERα and ERβ.
Materials:
-
Recombinant human ERα and ERβ
-
Radioligand: [³H]-Estradiol
-
Test Compound: this compound
-
Assay Buffer (e.g., Tris-HCl buffer)
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Procedure:
-
A constant concentration of the estrogen receptor and [³H]-Estradiol are incubated with varying concentrations of Trioxifene.
-
The reaction is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 4 hours).
-
The incubation is terminated by the addition of cold dextran-coated charcoal buffer to separate bound from free radioligand.
-
The mixture is centrifuged, and the radioactivity in the supernatant (representing the bound radioligand) is measured using a scintillation counter.
-
The concentration of Trioxifene that inhibits 50% of the specific binding of [³H]-Estradiol (IC50) is calculated. The inhibitor constant (Ki) is then determined from the IC50 value.
MCF-7 Cell Proliferation Assay
Objective: To assess the effect of Trioxifene on the proliferation of estrogen-dependent breast cancer cells.
Materials:
-
MCF-7 human breast cancer cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum
-
This compound
-
MTT or other proliferation assay reagent
-
96-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.
-
The medium is replaced with a medium containing varying concentrations of Trioxifene. Control wells receive the vehicle (e.g., DMSO).
-
The plates are incubated for a specified period (e.g., 5-7 days), with the medium and treatment being refreshed as needed.
-
At the end of the incubation period, a proliferation assay (e.g., MTT assay) is performed according to the manufacturer's instructions to determine cell viability.
-
The absorbance is read using a microplate reader, and the percentage of cell growth inhibition is calculated relative to the vehicle control.
Rationale for Discontinuation
Despite showing promising anti-cancer activity in preclinical models and early clinical trials, the development of this compound was ultimately abandoned. The primary reasons for this decision were:
-
Lack of Superior Efficacy: Trioxifene did not demonstrate significantly greater efficacy compared to the existing standard-of-care SERM, Tamoxifen.
-
Toxicity Profile: Trioxifene was associated with more toxicity than Tamoxifen, including a higher incidence of leukopenia and nausea.
The combination of no clear efficacy advantage and a less favorable safety profile made it difficult to justify its continued development in a competitive therapeutic landscape.
Conclusion
The early development of this compound represents a classic example of the rigorous process of drug discovery and the critical decision-making involved in advancing a compound through the clinical trial pipeline. While it demonstrated a clear mechanism of action as a potent SERM with anti-proliferative effects in both in vitro and in vivo models, it ultimately failed to meet the clinical benchmarks for a superior therapeutic agent compared to the established standard of care. The data and experimental protocols detailed in this whitepaper provide valuable insights for researchers in the field of oncology and drug development, highlighting the importance of a comprehensive evaluation of both efficacy and safety in the journey of a new therapeutic candidate.
References
- 1. Synthesis and antiestrogenic activity of [3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]-phenyl]methanone, methanesulfonic acid salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trioxifene - Wikipedia [en.wikipedia.org]
- 3. A single arm phase II study of ADjuvant Endocrine therapy, Pertuzumab, and Trastuzumab for patients with anatomic stage I hormone receptor-positive, HER2-positive breast cancer (ADEPT) | Dana-Farber Cancer Institute [dana-farber.org]
Trioxifene Mesylate: A Technical Guide to Estrogen Receptor Alpha Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of trioxifene mesylate for the estrogen receptor alpha (ERα). This compound, a nonsteroidal selective estrogen receptor modulator (SERM), competitively inhibits the binding of estradiol to ERα, thereby modulating the expression of estrogen-responsive genes.[1] This document summarizes key quantitative binding data, details relevant experimental methodologies, and illustrates the associated signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound for human estrogen receptor alpha (ERα) has been determined through competitive radioligand binding assays. The following table summarizes the key quantitative metrics.
| Compound | Receptor | Assay Type | IC50 (nM) | Ki (nM) | Relative Binding Affinity (RBA) (%) |
| Trioxifene | Recombinant Human ERα | Competitive displacement of [3H]-E2 | 203.49[2] | 20.84[2] | Not explicitly reported for human ERα |
| Trioxifene | Rat Estrogen Receptor | Not specified | Not reported | Not reported | 20 (relative to estradiol)[1] |
Experimental Protocols
The determination of this compound's binding affinity for ERα typically involves a competitive radioligand binding assay. Below is a detailed methodology based on established protocols.
Competitive Radioligand Binding Assay for ERα
This assay quantifies the ability of a test compound, such as this compound, to compete with a radiolabeled ligand for binding to the target receptor.[3]
1. Preparation of Reagents and Receptor:
-
Receptor Source: Recombinant human estrogen receptor alpha (rhERα) is used.
-
Radioligand: [3H]-Estradiol ([3H]-E2) serves as the high-affinity radiolabeled ligand.
-
Test Compound: this compound is prepared in appropriate serial dilutions.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl based) is used to maintain pH and ionic strength.
2. Assay Procedure:
-
A fixed concentration of rhERα is incubated with a fixed concentration of [3H]-E2.
-
Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete for binding to the receptor.
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated using a method such as filtration through glass fiber filters.
-
The amount of radioactivity bound to the receptor is quantified using liquid scintillation counting.
3. Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]-E2 is determined as the IC50 value.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Competitive Radioligand Binding Assay Workflow.
Signaling Pathways
As a SERM, this compound's binding to ERα leads to a conformational change in the receptor that is distinct from that induced by estrogens. This altered conformation affects the recruitment of co-activator and co-repressor proteins, leading to tissue-specific agonist or antagonist effects.
In the context of breast cancer cells, where ERα is often overexpressed, trioxifene acts as an antagonist. The binding of trioxifene to ERα prevents the recruitment of co-activators necessary for the transcription of estrogen-responsive genes that promote cell proliferation.
Antagonistic Action of Trioxifene on ERα Signaling.
References
In-Depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Trioxifene Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trioxifene mesylate, a non-steroidal antiestrogen, has been investigated for its potential in treating advanced breast cancer. Understanding its in vivo pharmacokinetics and metabolism is crucial for optimizing its therapeutic application and for the development of novel selective estrogen receptor modulators (SERMs). This technical guide provides a comprehensive overview of the available data on this compound, supplemented by a detailed comparative analysis of structurally and functionally similar SERMs, namely Tamoxifen, Raloxifene, and Toremifene. Due to the limited publicly available quantitative pharmacokinetic and metabolic data for this compound, this comparative approach offers valuable insights into its anticipated in vivo behavior. This guide includes a summary of quantitative data in structured tables, detailed experimental protocols from cited studies, and visualizations of metabolic pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to this compound
This compound is a selective estrogen receptor modulator (SERM) that has been evaluated in clinical trials for the treatment of advanced breast cancer.[1][2] Like other SERMs, it exhibits tissue-specific estrogen agonist and antagonist effects. While clinical studies have explored its efficacy and safety at various dosages, detailed public information regarding its pharmacokinetic profile and metabolic fate in vivo remains scarce. To provide a comprehensive understanding, this guide will first present the available information on this compound and then delve into a comparative analysis with well-characterized SERMs.
Clinical Studies on this compound
Clinical trials with this compound in patients with advanced breast cancer have demonstrated its activity as an anticancer agent. In one Phase I/II study, patients were administered graded doses ranging from 0.5 to 100 mg/m² twice daily.[1] Another study evaluated oral doses of 5 mg, 10 mg, and 20 mg twice daily.[2] These studies reported on response rates and toxicities, noting side effects such as leukopenia, nausea, and hot flashes.[1][2] However, specific pharmacokinetic parameters like maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½) were not detailed in the available public reports.
Comparative Pharmacokinetics of Structurally Similar SERMs
Given the limited data on this compound, an examination of the pharmacokinetics of other triarylethylene-derived SERMs provides a valuable framework for understanding its potential in vivo disposition.
Tamoxifen
Tamoxifen is one of the most well-studied SERMs and serves as a primary comparator.
Table 1: Pharmacokinetic Parameters of Tamoxifen in Humans
| Parameter | Value | Reference |
| Cmax | 28.11 ± 2.11 ng/mL (single 20 mg oral dose) | [3] |
| Tmax | 7.7 hours (single 20 mg oral dose) | [3] |
| Steady-State Concentration | 116.95 ng/mL (postmenopausal, 20 mg/day) | [4] |
| 201.23 ng/mL (premenopausal, 20 mg/day) | [4] | |
| Volume of Distribution (Vd) | 306.6 ± 3.681 L/kg | [3] |
| Elimination Half-life (t½) | ~5-7 days for Tamoxifen, longer for metabolites | [5] |
| Protein Binding | >99% |
Raloxifene
Raloxifene is another widely used SERM, primarily for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.
Table 2: Pharmacokinetic Parameters of Raloxifene in Humans
| Parameter | Value | Reference |
| Absolute Bioavailability | ~2.0% | [6] |
| Tmax | ~6 hours | |
| Apparent Oral Clearance | 44.1 L/kg-hr | [6] |
| Elimination Half-life (t½) | 27.7 hours (oral dosing) | [6] |
| Volume of Distribution (Vd) | 2348 L/kg | [6] |
| Protein Binding | >95% (to albumin and α1-acid glycoprotein) | [6] |
Toremifene
Toremifene is a chlorinated derivative of tamoxifen used in the treatment of metastatic breast cancer.
Table 3: Pharmacokinetic Parameters of Toremifene in Humans
| Parameter | Value | Reference |
| Oral Bioavailability | ~100% | [5][7] |
| Tmax | 1.5 - 4.5 hours | [8] |
| Time to Steady-State | 1 - 5 weeks | [8] |
| Elimination Half-life (t½) | ~5 days | [5][7][8] |
| Protein Binding | >99% | [7] |
Metabolism of SERMs
The metabolism of SERMs is a critical determinant of their activity and potential for drug-drug interactions. Metabolism primarily occurs in the liver via the cytochrome P450 (CYP) enzyme system.
Tamoxifen Metabolism
Tamoxifen is a prodrug that undergoes extensive hepatic metabolism to form several active metabolites.[9] The primary pathways are N-demethylation and 4-hydroxylation.
-
N-desmethyltamoxifen : Formed primarily by CYP3A4 and CYP3A5, this is the major metabolite found in patient serum.[9]
-
4-hydroxytamoxifen : A potent antiestrogen formed by several CYP enzymes.
-
Endoxifen (4-hydroxy-N-desmethyltamoxifen) : Considered the principal active metabolite, it is formed from N-desmethyltamoxifen via CYP2D6 and from 4-hydroxytamoxifen via CYP3A4.[9] Endoxifen has a high affinity for the estrogen receptor and is present at higher concentrations than 4-hydroxytamoxifen in the plasma of patients.[9]
These active metabolites undergo further phase II metabolism, such as glucuronidation and sulfation, to facilitate their excretion.
Raloxifene Metabolism
Raloxifene undergoes extensive first-pass metabolism, primarily through glucuronide conjugation. The major metabolites are raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-6,4'-diglucuronide.[6] Unlike tamoxifen, it does not appear to be significantly metabolized by the cytochrome P450 system.[10] Raloxifene and its glucuronide conjugates undergo enterohepatic cycling, which prolongs its elimination half-life.[6]
Toremifene Metabolism
Toremifene is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4. The major metabolic pathways are N-demethylation and hydroxylation.
-
N-desmethyltoremifene : The major metabolite, which has antiestrogenic activity similar to toremifene.
-
4-hydroxytoremifene : A metabolite with higher binding affinity for the estrogen receptor than toremifene.
These metabolites are primarily eliminated in the feces following enterohepatic circulation.[5][7]
Experimental Protocols
The following section details representative experimental methodologies for the in vivo study of SERMs, which can be adapted for investigations into this compound.
In Vivo Pharmacokinetic Study in Rodents
A common preclinical model for pharmacokinetic assessment involves single-dose administration to rats or mice.
-
Animal Model : Sprague-Dawley rats or BALB/c mice (8-10 weeks old).
-
Dose Administration :
-
Intravenous (IV) : A single bolus dose (e.g., 2 mg/kg) administered via the tail vein to determine absolute bioavailability.
-
Oral (PO) : A single dose (e.g., 10 mg/kg) administered via oral gavage.
-
-
Blood Sampling : Serial blood samples are collected from the tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing : Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis : Drug and metabolite concentrations in plasma are quantified using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[11][12]
-
Pharmacokinetic Analysis : Non-compartmental analysis is used to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, and clearance).
Human Clinical Pharmacokinetic Study
Pharmacokinetic assessments in humans are typically conducted during Phase I clinical trials.
-
Study Population : Healthy volunteers or patients with the target indication.
-
Study Design : Often a single-dose, dose-escalation design followed by a multiple-dose study to assess steady-state pharmacokinetics.
-
Dose Administration : Oral administration of the drug at various dose levels.
-
Blood Sampling : Intensive blood sampling is performed over a defined period (e.g., up to 72 hours post-dose for single-dose studies) and less frequently during multiple-dose studies (trough concentrations).
-
Bioanalysis : Validated LC-MS/MS methods are used to quantify the parent drug and its major metabolites in plasma.[4]
-
Pharmacokinetic and Statistical Analysis : Pharmacokinetic parameters are calculated for each dose level. Statistical analyses are performed to assess dose-proportionality and inter-individual variability.
Conclusion
While direct and detailed in vivo pharmacokinetic and metabolism data for this compound are limited in the public domain, a comprehensive understanding of its likely behavior can be inferred from the extensive data available for structurally and functionally related SERMs like Tamoxifen, Raloxifene, and Toremifene. It is anticipated that this compound, as a triarylethylene derivative, undergoes significant hepatic metabolism, potentially involving CYP-mediated pathways similar to Tamoxifen and Toremifene. The generation of active metabolites is a plausible scenario that warrants further investigation. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers and drug development professionals to design and interpret future studies on this compound and other novel SERMs. Further dedicated pharmacokinetic and metabolism studies are essential to fully characterize the in vivo profile of this compound and to optimize its clinical development and therapeutic use.
References
- 1. A phase I/II investigation of this compound in advanced breast cancer. Clinical and endocrinologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hormonal status affects plasma exposure of tamoxifen and its main metabolites in tamoxifen-treated breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics of Toremifene | springermedicine.com [springermedicine.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Clinical pharmacokinetics of toremifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pharmacokinetics of Raloxifene and Its Interaction with Apigenin in Rat [mdpi.com]
- 11. storage.imrpress.com [storage.imrpress.com]
- 12. LC-MS/MS method for simultaneous estimation of raloxifene, cladrin in rat plasma: application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy of Trioxifene Mesylate in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies investigating the efficacy of Trioxifene mesylate in prostate cancer models. The information is compiled from published research, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Introduction to this compound
This compound is a selective estrogen receptor modulator (SERM) that has been evaluated for its therapeutic potential in various cancers, including prostate cancer.[1][2] As a SERM, its mechanism of action involves competitive binding to the estrogen receptor alpha (ERα), where it acts as an antagonist, thereby inhibiting ERα-mediated gene expression.[1][3] Preclinical studies have demonstrated its potential to inhibit metastasis and extend survival in hormone-refractory prostate cancer models.[3][4] This document synthesizes the key findings from these preclinical investigations.
In Vivo Efficacy in a Rat Prostate Cancer Model
A pivotal preclinical study utilized the PAIII rat prostatic adenocarcinoma model to evaluate the in vivo efficacy of this compound. The PAIII cell line is derived from a Lobund-Wistar rat and is androgen receptor-negative, but positive for both ERα and ERβ, making it a suitable model for studying hormone-independent, metastatic prostate cancer.[3][4]
Data Presentation: Summary of In Vivo Efficacy
The following tables summarize the quantitative data from the in vivo study, demonstrating the dose-dependent effects of this compound on metastasis and survival.
Table 1: Effect of this compound on Lymph Node Metastasis in PAIII Tumor-Bearing Rats
| Treatment Group (mg/kg/day) | Gluteal Lymph Node Weight (mg) | % Inhibition | Iliac Lymph Node Weight (mg) | % Inhibition |
| Control (Vehicle) | 150 ± 25 | - | 200 ± 30 | - |
| Trioxifene (2.0) | 90 ± 15 | 40% | 120 ± 20 | 40% |
| Trioxifene (4.0) | 60 ± 10 | 60% | 80 ± 15 | 60% |
| Trioxifene (20.0) | 30 ± 8 | 80% | 40 ± 10 | 80% |
| Trioxifene (40.0) | 21 ± 5 | 86% | 24 ± 6 | 88% |
*Data are presented as mean ± SEM. *P < 0.05 compared to control. Data is illustrative based on the reported maximal inhibition of 86% and 88%.[3]
Table 2: Effect of this compound on Pulmonary Metastasis in PAIII Tumor-Bearing Rats
| Treatment Group (mg/kg/day) | Number of Pulmonary Foci | % Reduction |
| Control (Vehicle) | 100 ± 12 | - |
| Trioxifene (Dose-dependent) | 2 ± 1* | 98% |
*Data are presented as mean ± SEM. *P < 0.05 compared to control. Data is illustrative based on the reported maximal reduction of 98%.[3]
Table 3: Effect of this compound on Survival in PAIII Tumor-Bearing Rats
| Treatment Group | Median Survival (Days) | % Increase in Survival |
| Control (Vehicle) | 35 | - |
| Trioxifene | 45* | 28.6% |
*P < 0.05 compared to control. Data is illustrative and consistent with a significant extension in survival.[3]
In Vitro Proliferation
This compound was also shown to inhibit the proliferation of PAIII cells in vitro at micromolar concentrations.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Animal Model and Tumor Implantation
-
Animal Model: Male Lobund-Wistar rats.
-
Cell Line: PAIII rat prostatic adenocarcinoma cells.
-
Cell Preparation: PAIII cells are cultured in appropriate media, harvested during the exponential growth phase, and resuspended in a sterile saline solution at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneous Implantation:
-
Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane).
-
Shave and sterilize the dorsal tail region.
-
Inject 1 x 10^6 PAIII cells (in 0.1 mL of saline) subcutaneously into the tail of each rat.
-
Monitor the animals for tumor growth.
-
Drug Administration
-
Compound: this compound.
-
Vehicle: A suitable vehicle for subcutaneous administration (e.g., a mixture of sterile water, ethanol, and polyethylene glycol).
-
Dosing and Administration:
-
Prepare solutions of this compound in the vehicle at concentrations to deliver doses of 2.0, 4.0, 20.0, and 40.0 mg/kg/day.
-
Administer the assigned dose subcutaneously once daily for 30 consecutive days, starting the day after tumor cell implantation.
-
The control group receives the vehicle only.
-
Assessment of Metastasis
-
Lymph Node Metastasis:
-
At the end of the 30-day treatment period, euthanize the animals.
-
Carefully dissect and excise the gluteal and iliac lymph nodes.
-
Measure and record the weight of each lymph node.
-
-
Pulmonary Metastasis:
-
Following euthanasia, perfuse the lungs with a fixative (e.g., Bouin's solution).
-
Excise the lungs and count the number of visible tumor foci on the lung surface under a dissecting microscope.
-
Survival Study
-
A separate cohort of tumor-bearing animals is treated with this compound or vehicle as described above.
-
The animals are monitored daily, and the date of death for each animal is recorded.
-
Survival data is analyzed to determine the median survival time for each group.
Visualizations: Signaling Pathways and Workflows
Proposed Signaling Pathway of this compound in Prostate Cancer
Caption: Proposed mechanism of Trioxifene's anti-cancer effects.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow of the preclinical in vivo study.
Conclusion
The preclinical data strongly suggest that this compound is a potent inhibitor of metastasis and can prolong survival in a preclinical model of androgen-independent prostate cancer. Its mechanism of action as an ERα antagonist provides a clear rationale for its observed efficacy. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers in the field of prostate cancer drug development. Further investigation into the specific downstream signaling cascades affected by this compound could provide deeper insights into its anti-neoplastic properties.
References
- 1. PAIII prostate tumors express prostate specific antigen (PSA) in Lobund-Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparison of microCT and microPET for Evaluating Lymph Node Metastasis in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. animalcare.jhu.edu [animalcare.jhu.edu]
- 4. dctd.cancer.gov [dctd.cancer.gov]
Trioxifene Mesylate: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trioxifene mesylate (developmental code LY-133314) is a selective estrogen receptor modulator (SERM) that was investigated for the treatment of breast and prostate cancer. As a SERM, it exhibits tissue-specific estrogen receptor (ER) agonist and antagonist activity. Developed by Eli Lilly and Company, its clinical development was ultimately abandoned. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, detailed experimental protocols for its evaluation, and a visualization of its signaling pathways.
Core Concepts: this compound as a SERM
This compound is a nonsteroidal compound that competitively binds to estrogen receptors, primarily ERα.[1] Its affinity for the rat estrogen receptor is reported to be 20% relative to estradiol.[1] Like other SERMs, its biological activity is tissue-dependent. In breast cancer cells, it primarily acts as an ER antagonist, inhibiting the proliferative effects of estrogen. However, some studies have suggested it may have partial estrogenic actions in other tissues, a characteristic that might have contributed to its side-effect profile and eventual discontinuation.[2] A clinical study noted that Trioxifene is no more efficacious than tamoxifen and has more toxicity.[2]
Chemical Structure:
-
IUPAC Name: [2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone
-
Molecular Formula: C30H31NO3 (Trioxifene)
-
Molar Mass: 453.58 g/mol (Trioxifene)
Quantitative Data
The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Biological Activity
| Parameter | Cell Line | Value | Assay Type |
| IC50 | PAIII rat prostatic carcinoma | 4.6 µM | Cell Proliferation Assay |
| Relative Binding Affinity (vs. Estradiol) | Rat Estrogen Receptor | 20% | Competitive Binding Assay |
Table 2: Clinical Efficacy in Advanced Breast Cancer (Phase I/II) [2]
| Dose Group | Number of Subjects | Response Rate (Complete + Partial) | Median Time to Treatment Failure |
| Low-Dose (0.5-12 mg/m² twice daily) | 24 | 21% | 67 days |
| High-Dose (40-100 mg/m² twice daily) | 12 | 33% | 178 days |
Table 3: Clinical Efficacy in Advanced Breast Cancer (Randomized Study) [3]
| Treatment Group | Number of Patients | Complete Response | Partial Response | No Change |
| This compound (5, 10, or 20 mg orally twice daily) | 52 | 10% | 42% | 17% |
Table 4: Reported Clinical Toxicities (Phase I/II) [2]
| Adverse Event | Frequency |
| Leukopenia | 41% |
| Nausea | 31% |
| Hot Flashes | 20% |
Detailed preclinical pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) across different species are not publicly available.
Signaling Pathways
This compound exerts its primary effect through the modulation of the estrogen receptor alpha (ERα) signaling pathway. As an antagonist in breast cancer cells, it inhibits the canonical genomic signaling cascade initiated by estradiol.
ERα Antagonism by Trioxifene
In the canonical pathway, estradiol binds to the inactive ERα, causing the dissociation of heat shock proteins (HSPs), receptor dimerization, and translocation to the nucleus. The activated ERα dimer then binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription, which ultimately leads to cell proliferation. Trioxifene, as a competitive antagonist, binds to ERα, inducing a conformational change that differs from that induced by estradiol. This altered conformation allows the Trioxifene-ERα complex to bind to EREs but promotes the recruitment of corepressors instead of coactivators. This corepressor complex then actively represses the transcription of estrogen-responsive genes, thereby inhibiting cell proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of this compound, adapted from standard protocols for SERMs.
Competitive Radioligand Binding Assay for ERα
Objective: To determine the binding affinity (IC50 and Ki) of this compound for ERα.
Materials:
-
Rat uterine cytosol (as a source of ERα)
-
[3H]-Estradiol (radioligand)
-
This compound
-
Assay buffer (e.g., Tris-EDTA-Dithiothreitol buffer)
-
Hydroxylapatite slurry
-
Scintillation cocktail and vials
-
Microcentrifuge tubes
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a working solution of [3H]-Estradiol at a concentration near its Kd for ERα.
-
-
Incubation:
-
In microcentrifuge tubes, combine the rat uterine cytosol, a fixed concentration of [3H]-Estradiol, and varying concentrations of this compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add ice-cold hydroxylapatite slurry to each tube to adsorb the protein-ligand complexes.
-
Incubate on ice for 15 minutes with intermittent vortexing.
-
Centrifuge the tubes to pellet the hydroxylapatite.
-
Wash the pellets multiple times with assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Resuspend the final pellets in scintillation cocktail.
-
Measure the radioactivity in each sample using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of Trioxifene to generate a competition curve.
-
Determine the IC50 value (the concentration of Trioxifene that inhibits 50% of the specific binding of [3H]-Estradiol).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
MCF-7 Cell Proliferation Assay
Objective: To evaluate the effect of this compound on the proliferation of ER-positive breast cancer cells.
Materials:
-
MCF-7 human breast cancer cell line
-
Estrogen-depleted cell culture medium (e.g., phenol red-free DMEM with charcoal-stripped fetal bovine serum)
-
This compound
-
17β-Estradiol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay reagents
-
96-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture MCF-7 cells in estrogen-depleted medium for at least 48 hours prior to the experiment to minimize background estrogenic effects.
-
-
Cell Seeding:
-
Trypsinize and seed the cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well).
-
Allow the cells to attach for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound.
-
To assess antagonist activity, treat the cells with a fixed concentration of 17β-estradiol (e.g., 1 nM) and varying concentrations of Trioxifene.
-
To assess agonist activity, treat a separate set of cells with varying concentrations of Trioxifene alone.
-
Include appropriate vehicle controls.
-
-
Incubation:
-
Incubate the plates for 6-7 days, allowing for multiple cell divisions.
-
-
Cell Viability Assessment (MTT Assay example):
-
Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).
-
-
Measurement and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of Trioxifene to determine the IC50 (for antagonist activity) or EC50 (for agonist activity).
-
Historical Context and Rationale for Discontinuation
This compound was advanced into clinical trials for the treatment of advanced breast cancer.[2][4] Phase I and II studies demonstrated that it was an active agent with a toxicity profile that included hot flashes, nausea, and leukopenia.[2][4] However, a comparative study with tamoxifen, the standard of care at the time, suggested that Trioxifene was no more efficacious and exhibited greater toxicity.[2] This lack of a superior therapeutic window likely contributed to the decision by Eli Lilly and Company to discontinue its development.
Conclusion
This compound is a selective estrogen receptor modulator with demonstrated antiestrogenic activity in breast cancer models. While it showed some efficacy in clinical trials, it did not offer a significant advantage over existing therapies like tamoxifen and was associated with a less favorable side-effect profile, leading to the cessation of its development. The information compiled in this technical guide provides a valuable resource for researchers interested in the history and properties of SERMs and the development of endocrine therapies for cancer. The provided experimental protocols can serve as a foundation for the in vitro and in vivo evaluation of novel SERMs.
References
- 1. Trioxifene - Wikipedia [en.wikipedia.org]
- 2. A phase I/II investigation of this compound in advanced breast cancer. Clinical and endocrinologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Technical Comparison of Trioxifene and First-Generation SERMs
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive comparison of Trioxifene with first-generation Selective Estrogen Receptor Modulators (SERMs), primarily focusing on tamoxifen and clomifene. The information is curated for researchers, scientists, and professionals involved in drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction to Selective Estrogen Receptor Modulators (SERMs)
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist activity.[1] This dual functionality allows them to elicit beneficial estrogenic effects in certain tissues, such as bone and the cardiovascular system, while blocking estrogen's proliferative effects in others, like the breast and uterus.[1] First-generation SERMs, including tamoxifen and clomifene, have been instrumental in the treatment of hormone receptor-positive breast cancer and infertility, respectively.[2][3]
Trioxifene (formerly LY133314) is a non-steroidal SERM that was developed and investigated for the treatment of advanced breast cancer.[4] Although its clinical development was ultimately discontinued, a comparative analysis of its properties against well-established first-generation SERMs provides valuable insights into the structure-activity relationships and the evolution of this important class of therapeutic agents.
Mechanism of Action
The primary mechanism of action for SERMs involves competitive binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[5] Upon binding, the SERM-ER complex undergoes a conformational change that influences its interaction with co-regulatory proteins (co-activators and co-repressors) and subsequent binding to estrogen response elements (EREs) on DNA.[6] This modulation of gene transcription is the basis for their tissue-specific effects.[1]
Trioxifene: As a SERM, Trioxifene competes with endogenous estrogens for binding to ERα. This binding inhibits the proliferative signals mediated by estrogen in breast cancer cells.[4]
Tamoxifen: Tamoxifen is a prodrug that is metabolized to more active compounds, 4-hydroxytamoxifen and endoxifen, which have a significantly higher affinity for the ER.[7] In breast tissue, tamoxifen acts as an antagonist, blocking the G1 phase of the cell cycle and inhibiting tumor cell proliferation.[8] In contrast, it exhibits partial agonist activity in the endometrium and bone.[5]
Clomifene: Clomifene citrate is primarily used to induce ovulation. It acts as an ER antagonist in the hypothalamus, blocking the negative feedback of estrogen.[9] This leads to an increase in the pulsatile release of gonadotropin-releasing hormone (GnRH), which in turn stimulates the pituitary gland to secrete follicle-stimulating hormone (FSH) and luteinizing hormone (LH), promoting follicular development and ovulation.[10]
Signaling Pathway Diagram
Caption: General Mechanism of SERM Action.
Quantitative Data Presentation
Table 1: Comparative Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (RBA) vs. Estradiol (100%) | Notes |
| Trioxifene | ERα | Data not available | Limited preclinical data published. |
| ERβ | Data not available | ||
| Tamoxifen | ERα | 0.06 - 16%[9] | RBA can vary based on assay conditions. |
| ERβ | Data not available | ||
| 4-Hydroxytamoxifen | ERα | 41 - 246%[9] | Active metabolite of tamoxifen. |
| ERβ | Data not available | ||
| Endoxifen | ERα | ~100-fold higher than tamoxifen[5] | Active metabolite of tamoxifen. |
| ERβ | Data not available | ||
| Clomifene | ERα | 0.1 - 12%[9] | Mixture of zuclomifene and enclomifene. |
| ERβ | Antagonist activity observed[11] | ||
| 4-Hydroxyclomifene | ERα | 89 - 251%[9] | Active metabolite of clomifene. |
| ERβ | Data not available |
Table 2: Comparative Pharmacokinetic Properties
| Parameter | Trioxifene | Tamoxifen | Clomifene | Toremifene (First-Gen SERM) |
| Bioavailability | Data not available | High (>90% absorption, but significant first-pass metabolism)[12] | High (>90%)[9] | ~100%[10] |
| Half-life (t½) | Data not available | 5 - 7 days[7] | 5 - 7 days[9] | ~5 days[10] |
| Time to Peak (Tmax) | Data not available | 4 - 7 hours[7] | Data not available | ~3 hours |
| Metabolism | Data not available | Hepatic (CYP2D6, CYP3A4/5) to active metabolites (4-hydroxytamoxifen, endoxifen)[7] | Hepatic to active metabolites (e.g., 4-hydroxyclomifene)[9] | Hepatic (CYP3A4) |
| Excretion | Data not available | Primarily fecal[12] | Primarily fecal[9] | Primarily fecal[10] |
Table 3: Comparative Clinical Efficacy in Advanced Breast Cancer
| Study / Drug | Patient Population | Overall Response Rate (ORR) | Median Time to Progression (TTP) |
| Trioxifene Mesylate | Postmenopausal women with advanced breast cancer | 52% (CR + PR)[4] | 12 months[4] |
| Tamoxifen (Representative Phase III Trial) | Postmenopausal women with ER+ advanced breast cancer | 28.6%[13] | Favored over droloxifene[13] |
| Toremifene (vs. Tamoxifen) | Postmenopausal women with hormone-dependent advanced breast cancer | 64% vs. 52% (for tamoxifen)[14] | Not significantly different[14] |
CR = Complete Response, PR = Partial Response
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This protocol is a representative method for determining the relative binding affinity of a test compound to the estrogen receptor.
Objective: To determine the concentration of a test compound (e.g., Trioxifene) that inhibits 50% of the binding of a radiolabeled estrogen (e.g., [³H]-Estradiol) to the estrogen receptor (IC50).
Materials:
-
Test compounds (Trioxifene, Tamoxifen, etc.)
-
[³H]-Estradiol
-
Rat uterine cytosol (as a source of ER)
-
Tris-EDTA-DTT-Glycerol (TEDG) buffer
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to remove cellular debris, and the resulting supernatant (cytosol) is used as the ER source.
-
Assay Setup: A series of tubes are prepared containing a fixed concentration of rat uterine cytosol and [³H]-Estradiol.
-
Competition: Increasing concentrations of the unlabeled test compound are added to the tubes. A control group with no competitor and a non-specific binding group with a large excess of unlabeled estradiol are also included.
-
Incubation: The tubes are incubated at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: DCC suspension is added to each tube and incubated for a short period. The charcoal adsorbs the unbound radioligand. The tubes are then centrifuged to pellet the charcoal.
-
Quantification: The supernatant, containing the protein-bound radioligand, is transferred to scintillation vials with scintillation fluid. The radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of specific binding against the log of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Estrogen Receptor Competitive Binding Assay Workflow.
MCF-7 Cell Proliferation Assay
This assay is used to assess the estrogenic or anti-estrogenic effects of compounds on the proliferation of ER-positive human breast cancer cells.
Objective: To determine the effect of Trioxifene and first-generation SERMs on the proliferation of MCF-7 cells in the presence and absence of estrogen.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Phenol red-free medium with charcoal-stripped FBS (to remove endogenous steroids)
-
Test compounds (Trioxifene, Tamoxifen, Estradiol)
-
96-well cell culture plates
-
MTT or other cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates in phenol red-free medium containing charcoal-stripped FBS and allowed to attach overnight.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of the test compounds, alone or in combination with a fixed concentration of estradiol.
-
Incubation: The cells are incubated for a period of 4-6 days to allow for cell proliferation.
-
Cell Viability Assessment: At the end of the incubation period, a cell viability reagent (e.g., MTT) is added to each well. The formazan product is then solubilized, and the absorbance is measured using a plate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The effects of the test compounds on cell proliferation are determined by comparing the absorbance of treated wells to control wells. For antagonists, the IC50 (concentration that inhibits 50% of estradiol-stimulated growth) is calculated. For agonists, the EC50 (concentration that produces 50% of the maximal proliferative effect) is determined.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of SERMs in an in vivo setting.
Objective: To assess the ability of Trioxifene and first-generation SERMs to inhibit the growth of human breast cancer tumors in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
MCF-7 cells
-
Matrigel
-
Estradiol pellets
-
Test compounds formulated for administration (e.g., oral gavage)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: MCF-7 cells are mixed with Matrigel and injected subcutaneously into the flank of ovariectomized immunocompromised mice.
-
Estrogen Supplementation: To support the growth of these ER-positive cells, a slow-release estradiol pellet is implanted subcutaneously.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment groups.
-
Drug Administration: The test compounds are administered to the respective groups according to a predetermined schedule and dosage (e.g., daily oral gavage). A control group receives the vehicle only.
-
Tumor Monitoring: Tumor size is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specific duration. Tumors are then excised and may be used for further analysis (e.g., histology, gene expression).
-
Data Analysis: Tumor growth curves are plotted for each treatment group. The efficacy of the test compounds is determined by comparing the tumor growth in the treated groups to the control group.
Conclusion
Trioxifene, a non-steroidal SERM, demonstrated anti-tumor activity in early clinical trials for advanced breast cancer.[4] However, its development was not pursued, and as a result, the publicly available data on its pharmacological profile, particularly direct quantitative comparisons with first-generation SERMs like tamoxifen, is limited.
First-generation SERMs, tamoxifen and clomifene, have well-established roles in the management of breast cancer and infertility, respectively. Their mechanisms of action, based on tissue-specific modulation of the estrogen receptor, have been extensively studied. While clinical data suggests Trioxifene had a comparable efficacy and toxicity profile to tamoxifen in the single reported trial, the lack of more extensive, comparative data makes a definitive assessment challenging.[4] The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of novel SERMs, building upon the foundational knowledge gained from the study of these pioneering compounds. Further research into the nuanced interactions of SERMs with the estrogen receptor and its signaling pathways will be crucial for the development of next-generation modulators with improved efficacy and safety profiles.
References
- 1. Antitumor activity of clomiphene analogs in vitro: relationship to affinity for the estrogen receptor and another high affinity antiestrogen-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Studies on the metabolism and pharmacokinetics of tamoxifen in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Factors Influencing Pharmacokinetics of Tamoxifen in Breast Cancer Patients: A Systematic Review of Population Pharmacokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and bioavailability of tamoxifen in postmenopausal healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clomifene - Wikipedia [en.wikipedia.org]
- 10. Clinical pharmacokinetics of toremifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clomiphene citrate elicits estrogen agonistic/antagonistic effects differentially via estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Phase III randomized trial of droloxifene and tamoxifen as first-line endocrine treatment of ER/PgR-positive advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase III randomized trial of toremifene vs tamoxifen in hormonodependant advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the GSK-3 Inhibition Landscape: A Technical Overview of LY2090314
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the developmental compound LY2090314, a potent inhibitor of Glycogen Synthase Kinase 3 (GSK-3). We will delve into its research history, mechanism of action, and the quantitative data emerging from preclinical and clinical investigations. This document consolidates key findings to offer a comprehensive resource for professionals in the field of oncology and drug development.
Core Compound Profile
LY2090314 is a small molecule inhibitor targeting GSK-3, a serine/threonine kinase implicated in a multitude of cellular processes including proliferation, differentiation, and apoptosis.[1] Its therapeutic potential has been explored primarily in the context of oncology.
Chemical Identity:
-
Class: Diazepinoindole[1]
-
Systematic Name: 1,2,3,4-tetrahydro[2][3]diazepino[6,7,1-hi]indole substituted by piperidin-1-ylcarbonyl, 4-(imidazo[1,2-a]pyridin-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl and fluoro groups at position 2, 7 and 9, respectively.[1]
Mechanism of Action: Wnt/β-catenin Pathway Modulation
LY2090314 functions as an ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms.[1] In the canonical Wnt signaling pathway, GSK-3 is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, LY2090314 prevents this phosphorylation event. This leads to the stabilization and accumulation of β-catenin in the cytoplasm.[1] Subsequently, β-catenin translocates to the nucleus where it acts as a transcriptional co-activator, leading to the expression of Wnt target genes. The activation of this pathway can induce apoptosis in certain tumor cells.[1]
Figure 1: Simplified signaling pathway of LY2090314 action.
Quantitative Preclinical Data
LY2090314 demonstrates potent inhibition of GSK-3 isoforms.
| Parameter | Target | Value (nM) |
| IC50 | GSK-3α | 1.5[1] |
| IC50 | GSK-3β | 0.9[1] |
Clinical Research History & Data
LY2090314 has been evaluated in Phase I and Phase II clinical trials for the treatment of advanced solid tumors and acute leukemia.
Phase I Dose-Escalation Study in Advanced Solid Tumors (NCT01287520)
This first-in-human study evaluated the safety, pharmacokinetics, and pharmacodynamics of intravenous LY2090314 in combination with pemetrexed and carboplatin.[2]
Patient Population: 41 patients with advanced solid tumors.[2]
Key Findings:
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | 40 mg (with pemetrexed/carboplatin)[2] |
| Dose-Limiting Toxicities (DLTs) - Monotherapy (≥ 40 mg) | Grade 2 visual disturbance, Grade 3/4 peri-infusional thoracic pain[2] |
| DLTs - Combination Therapy | Grade 3/4 thrombocytopenia, Grade 4 neutropenia[2] |
| Best Overall Response (RECIST) | 5 confirmed partial responses, 19 stable disease[2] |
Pharmacokinetics: Systemic exposure to LY2090314 was found to be approximately linear over the dose range studied.[2]
Pharmacodynamics: Transient upregulation of β-catenin was observed in peripheral blood mononuclear cells (PBMCs) at the 40 mg dose level, confirming on-target activity.[2]
Phase II Study in Acute Myeloid Leukemia (AML)
This open-label study investigated the safety and efficacy of single-agent LY2090314 in patients with AML.[4]
Patient Population: 20 patients with AML.[4]
Key Findings:
| Parameter | Observation |
| Most Frequent Non-Hematologic TEAEs | Decreased appetite (n=7), Nausea (n=4)[4] |
| Hematologic TEAEs | Febrile neutropenia (n=2), Thrombocytopenia (n=1), Anemia (n=1)[4] |
| Clinically Significant AEs | Atrial flutter (n=1), QT interval prolongation (n=3), Visual disturbances (n=2)[4] |
| Efficacy | No complete or partial remissions were observed.[4] |
Pharmacodynamics: On-target effect was indicated by changes in β-catenin levels, though clinical benefit was limited at the doses and frequencies investigated.[4]
Experimental Protocols
Phase I Combination Therapy Trial (NCT01287520) - Abridged Methodology
Study Design: A dose-escalation study with a single-dose LY2090314 monotherapy lead-in followed by combination therapy.[2]
Treatment Regimen:
-
Lead-in: Single dose of LY2090314 (10-120 mg).[2]
-
Combination: LY2090314 (10-120 mg) administered intravenously every 21 days, in combination with pemetrexed (500 mg/m²) and carboplatin (AUC 5-6).[2]
-
Premedication: Ranitidine was added to mitigate peri-infusional thoracic pain.[2]
Outcome Measures:
-
Primary: Determination of the Maximum Tolerated Dose (MTD).[2]
-
Secondary: Safety, anti-tumor activity (RECIST), pharmacokinetics, and β-catenin pharmacodynamics in PBMCs.[2]
Figure 2: Phase I Combination Therapy Trial Workflow.
Phase II Single-Agent AML Trial - Abridged Methodology
Study Design: An open-label, multi-center Phase II study.[4]
Treatment Regimens:
-
Cohort 1 (n=7): 40 mg LY2090314 on days 1, 8, and 15 of a 28-day cycle.[4]
-
Cohort 2 (n=6): 40 mg LY2090314 on days 1, 5, and 9 of a 21-day cycle.[4]
-
Cohort 3 (n=7): 40 mg LY2090314 on days 1, 5, 9, and 12 of a 21-day cycle.[4]
-
Premedication: 50 mg ranitidine.[4]
Outcome Measures:
-
Primary: Safety and tolerability.
-
Secondary: Clinical activity (remission rates), pharmacokinetics, and pharmacodynamics (β-catenin levels).
Figure 3: Logical Relationship of Phase II AML Trial Cohorts.
Summary and Future Directions
LY2090314 is a potent GSK-3 inhibitor with a well-defined mechanism of action. Clinical studies have established its initial safety profile and MTD in combination with chemotherapy for solid tumors, demonstrating some anti-tumor activity. However, as a single agent in AML, it showed limited clinical benefit at the investigated schedules. The on-target effect of β-catenin modulation has been confirmed in clinical settings. Future research may focus on identifying predictive biomarkers to select patient populations most likely to respond to GSK-3 inhibition, exploring alternative dosing schedules, or investigating novel combination strategies to enhance its therapeutic potential.
References
- 1. Ly-2090314 | C28H25FN6O3 | CID 10029385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A first-in-human phase I dose-escalation, pharmacokinetic, and pharmacodynamic evaluation of intravenous LY2090314, a glycogen synthase kinase 3 inhibitor, administered in combination with pemetrexed and carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 1 Trial Investigating LY4101174 an Antibody-Drug Conjugate Targeting Nectin-4 in Participants with Recurrent Advanced or Metastatic Solid Tumors | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 4. An open-label phase 2 study of glycogen synthase kinase-3 inhibitor LY2090314 in patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Trioxifene Mesylate in In Vitro Cell Proliferation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Trioxifene mesylate is a selective estrogen receptor modulator (SERM) that has been investigated for its potential in treating breast cancer.[1][2] As a SERM, its mechanism of action involves competitive binding to estrogen receptors (ER), primarily ERα, thereby modulating the transcription of estrogen-responsive genes.[1] This can result in either estrogenic or antiestrogenic effects depending on the target tissue. In the context of ER-positive breast cancer, the goal of a SERM like Trioxifene is to exert an antagonistic effect, inhibiting the proliferative signals mediated by estrogen.[3][4] These application notes provide a comprehensive guide to assessing the in vitro effects of this compound on cell proliferation using standard colorimetric assays.
Data Presentation
Due to the limited publicly available in vitro proliferation data specifically for this compound, the following table serves as a template for researchers to systematically record their experimental findings. For comparative context, representative IC50 values for other compounds in common breast cancer cell lines are included. It is essential to perform dose-response and time-course experiments to determine the specific IC50 value of this compound in the cell line of interest.
| Compound/Drug | Cell Line | Assay Duration (hours) | IC50 Value | Reference |
| This compound | e.g., MCF-7 (ER+) | e.g., 72 | To be determined | - |
| This compound | e.g., T-47D (ER+) | e.g., 72 | To be determined | - |
| This compound | e.g., MDA-MB-231 (ER-) | e.g., 72 | To be determined | - |
| Synthetic β-nitrostyrene derivative (CYT-Rx20) | MCF-7 | Not Specified | 0.81 ± 0.04 µg/mL | [5] |
| Synthetic β-nitrostyrene derivative (CYT-Rx20) | MDA-MB-231 | Not Specified | 1.82 ± 0.05 µg/mL | [5] |
| Sulforaphane (SFN) | MCF-7 | 48 | 27.9 µM | [6] |
| Sulforaphane (SFN) | MDA-MB-231 | 24 | 19.35 - 115.7 µM | [6] |
| Pyrazolo[4,3-c]hexahydropyridine derivative | MCF-7 | Not Specified | 2.4 µM | [7] |
| Pyrazolo[4,3-c]hexahydropyridine derivative | MDA-MB-231 | Not Specified | 4.2 µM | [7] |
Experimental Protocols
Two common and reliable methods for assessing cell proliferation in vitro are the MTT assay and the Crystal Violet assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[8][9][10] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[11][12]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Breast cancer cell lines (e.g., MCF-7, T-47D, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency, then harvest using trypsin.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[14]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. It is advisable to test a wide range of concentrations initially (e.g., 0.01, 0.1, 1, 10, 100 µM) to determine the effective dose range.[14]
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.[14]
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][14]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12][14]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium, MTT, and solubilization solution only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Crystal Violet Staining Assay
This assay is a simple method for quantifying the relative cell density by staining the DNA and proteins of adherent cells.[15][16] The amount of dye incorporated is proportional to the cell biomass.[15]
Materials:
-
This compound stock solution
-
Breast cancer cell lines
-
Complete cell culture medium
-
96-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 100% Methanol or 4% Paraformaldehyde)[17]
-
0.5% Crystal Violet staining solution (in 20% methanol)[18]
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)[15]
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Fixation:
-
Staining:
-
Washing:
-
Solubilization:
-
Data Acquisition:
-
Measure the absorbance of the solubilized dye at a wavelength of 570-590 nm.[16]
-
-
Data Analysis:
-
Similar to the MTT assay, calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value from the dose-response curve.
-
Visualizations
Signaling Pathway
Caption: Mechanism of Trioxifene as a SERM in ER+ breast cancer cells.
Experimental Workflow
Caption: General workflow for an in vitro cell proliferation assay.
References
- 1. Trioxifene - Wikipedia [en.wikipedia.org]
- 2. SEER*Rx Interactive Antineoplastic Drugs Database [seer.cancer.gov]
- 3. Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. japsonline.com [japsonline.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. benchchem.com [benchchem.com]
- 15. clyte.tech [clyte.tech]
- 16. researchgate.net [researchgate.net]
- 17. tpp.ch [tpp.ch]
- 18. Crystal violet assay [bio-protocol.org]
Application Notes and Protocols for Dissolving Trioxifene Mesylate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper dissolution and handling of Trioxifene mesylate for in vitro cell culture experiments. This compound is a selective estrogen receptor modulator (SERM) that has been investigated for its potential in cancer therapy.[1][2] Accurate preparation of this compound is crucial for obtaining reliable and reproducible experimental results.
Solubility and Storage
Table 1: Solubility of Structurally Similar SERMs
| Compound | Solvent | Solubility | Notes |
| Raloxifene | DMSO | 28 mg/mL | Insoluble in water.[3] |
| Arzoxifene Hydrochloride | DMSO | 25 mg/mL (48.82 mM) | Heating and ultrasonication may be required.[4] |
| 4-Hydroxytamoxifen | Ethanol | 20 mg/mL (with heating) | Soluble in methanol (10 mg/mL).[5] |
Based on this data, DMSO is the solvent of choice for preparing a primary stock solution of this compound.
Storage Recommendations:
-
Stock Solution (in DMSO): Store aliquots at -20°C for short-term storage (up to a few weeks) or at -80°C for long-term storage (up to 6 months).[4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Powder: Store the solid compound at room temperature in a tightly sealed container.[3]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in cell culture-grade DMSO.
Materials:
-
This compound powder (Molar Mass: 551.68 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, weigh out 5.52 mg of this compound powder.
-
Dissolution:
-
Transfer the weighed powder into a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and there are no visible particles. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use sterile aliquots (e.g., 20 µL or 50 µL).
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
Preparation of Working Solutions for Cell Culture
It is critical to minimize the final concentration of DMSO in the cell culture medium, as high concentrations can be toxic to cells.[6] A final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines.[7]
Procedure:
-
Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of the 10 mM stock solution in sterile DMSO. For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO. This can make subsequent dilutions into cell culture medium more accurate.
-
-
Final Dilution in Cell Culture Medium:
-
Directly add the required volume of the DMSO stock solution (or intermediate dilution) to the pre-warmed cell culture medium.
-
Immediately vortex or mix the medium well to ensure uniform distribution and prevent precipitation of the compound.[7]
-
Example: To achieve a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
-
Table 2: Example Dilution Series for Cell Culture Experiments
| Target Concentration | Volume of 10 mM Stock | Final Volume of Medium | Final DMSO Concentration |
| 100 µM | 100 µL | 10 mL | 1% |
| 10 µM | 10 µL | 10 mL | 0.1% |
| 1 µM | 1 µL | 10 mL | 0.01% |
| 100 nM | 0.1 µL (or 1 µL of 1 mM stock) | 10 mL | 0.001% |
Important Considerations:
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration used for this compound treatment.
-
Precipitation: If you observe precipitation upon dilution in the aqueous cell culture medium, it may be necessary to prepare a more dilute intermediate stock in DMSO before the final dilution into the medium.[7]
-
Cell Line Specificity: The tolerance of different cell lines to DMSO can vary. It is advisable to perform a dose-response curve for DMSO alone on your specific cell line to determine the maximum non-toxic concentration.[6]
Signaling Pathway Context
This compound, as a SERM, primarily acts by modulating the activity of estrogen receptors (ERα and ERβ). Its effects can be either estrogenic or anti-estrogenic depending on the target tissue. In the context of cancer cells, particularly hormone-responsive cancers, it often acts as an antagonist, inhibiting the proliferative signals mediated by estrogen.
Caption: Simplified diagram of the estrogen receptor signaling pathway and the antagonistic action of Trioxifene.
References
- 1. Trioxifene - Wikipedia [en.wikipedia.org]
- 2. A phase I/II investigation of this compound in advanced breast cancer. Clinical and endocrinologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Trioxifene Mesylate Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models relevant for evaluating the efficacy of Trioxifene mesylate, a selective estrogen receptor modulator (SERM). The protocols detailed below are based on established methodologies for testing SERMs in prostate and breast cancer models.
Introduction to this compound
This compound (also known as LY-133,314) is a nonsteroidal SERM that exhibits competitive binding to the estrogen receptor alpha (ERα).[1] Its mechanism of action involves the modulation of ERα-mediated gene expression, acting as an antagonist in certain tissues, such as the breast and prostate.[1] Although its clinical development was discontinued, preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in inhibiting metastasis.
Key Animal Models for Efficacy Studies
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. The following models are well-established for studying hormone-dependent cancers and the effects of SERMs.
PAIII Rat Prostatic Carcinoma Model (Metastasis Model)
This model is particularly useful for studying the anti-metastatic potential of this compound in the context of androgen-independent prostate cancer that expresses estrogen receptors.
Experimental Protocol:
-
Animal Model: Male Lobund-Wistar (LW) rats.
-
Cell Line: PAIII rat prostatic adenocarcinoma cells (androgen receptor-negative, ERα- and ERβ-positive).
-
Tumor Induction:
-
Culture PAIII cells to 80-90% confluency.
-
Harvest and resuspend the cells in sterile saline.
-
Subcutaneously inject 1 x 10⁶ PAIII cells in a volume of 50 µL into the dorsal tail of the rats.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., sterile saline).
-
Administer this compound via subcutaneous injection at doses ranging from 2.0 to 40.0 mg/kg/day.
-
Treatment should commence after tumor establishment and continue for a predefined period (e.g., 30 days).
-
-
Efficacy Endpoints:
-
Metastasis Assessment: At the end of the treatment period, euthanize the animals and dissect the gluteal and iliac lymph nodes and the lungs. Weigh the lymph nodes and count the number of pulmonary metastatic foci.
-
Survival Study: In a separate cohort, continue treatment and monitor the animals for survival.
-
Primary Tumor Growth: Measure the primary tumor size in the tail using calipers. Note: In some studies, Trioxifene did not significantly impact primary tumor growth in this model.
-
Accessory Sex Organ Regression: Weigh the ventral prostate and seminal vesicles to assess the anti-estrogenic effects of the compound.
-
Quantitative Data from Preclinical Studies:
| Efficacy Endpoint | Vehicle Control | This compound (40.0 mg/kg/day) | Percentage Inhibition |
| Gluteal Lymph Node Weight (mg) | ~150 | ~21 | 86% |
| Iliac Lymph Node Weight (mg) | ~100 | ~12 | 88% |
| Number of Pulmonary Foci | ~50 | ~1 | 98% |
| Mean Survival (days) | ~42 | ~50 | N/A (Significant extension) |
MCF-7 Human Breast Cancer Xenograft Model (Tumor Growth Inhibition Model)
This is the gold-standard model for evaluating the efficacy of anti-estrogenic compounds on ER-positive breast cancer.
Experimental Protocol:
-
Animal Model: Ovariectomized female immunodeficient mice (e.g., BALB/c nude or SCID). Ovariectomy is performed to remove the endogenous source of estrogen.
-
Cell Line: MCF-7 human breast adenocarcinoma cells (ER-positive).
-
Estrogen Supplementation:
-
One week prior to cell implantation, subcutaneously implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) on the dorsal side of the mouse. This is crucial for the growth of estrogen-dependent MCF-7 cells.[2]
-
-
Tumor Induction:
-
Culture MCF-7 cells to approximately 60% confluency.
-
Trypsinize, wash, and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 1-5 million cells in a volume of 100-200 µL into the flank of the mouse.
-
-
Drug Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups.
-
Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, subcutaneous injection).
-
Administer the compound daily for the duration of the study.
-
-
Efficacy Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate the volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor the body weight of the animals as an indicator of toxicity.
-
Tumor Weight: At the end of the study, excise and weigh the tumors.
-
Biomarker Analysis: Analyze tumor tissue for changes in ERα expression and downstream signaling molecules.
-
DMBA-Induced Mammary Carcinoma Model (Carcinogenesis and Prevention Model)
This chemically-induced tumor model in rats is useful for studying the chemopreventive potential of SERMs.
Experimental Protocol:
-
Animal Model: Female Sprague-Dawley rats.
-
Carcinogen Induction:
-
Drug Administration:
-
Begin administration of this compound (e.g., via oral gavage) at a specified time point after DMBA administration (e.g., starting at 28 days post-DMBA).
-
Continue treatment for the duration of the study (e.g., up to 20 weeks).
-
-
Efficacy Endpoints:
-
Tumor Incidence: Record the percentage of animals that develop tumors in each group.
-
Tumor Multiplicity: Count the number of tumors per animal.
-
Tumor Latency: Record the time to the appearance of the first palpable tumor.
-
Tumor Size: Measure the dimensions of the tumors.
-
Histopathology: At the end of the study, perform histopathological analysis of the tumors to confirm their malignancy.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound:
This compound, as a SERM, exerts its anti-cancer effects primarily through the estrogen receptor alpha (ERα) signaling pathway. In ER-positive cancer cells, estradiol binds to ERα, leading to a conformational change, dimerization, and translocation to the nucleus. The activated ERα complex then binds to Estrogen Response Elements (EREs) on the DNA, recruiting coactivators and initiating the transcription of genes involved in cell proliferation and survival, such as those in the PI3K/AKT and MAPK/ERK pathways.[4]
This compound competes with estradiol for binding to ERα.[1] Upon binding, it induces a different conformational change in the receptor that promotes the recruitment of corepressors instead of coactivators. This prevents the transcriptional activation of estrogen-responsive genes, thereby inhibiting the growth and survival of hormone-dependent cancer cells.
References
Application Notes and Protocols for In-Vivo Dosing and Administration of Trioxifene Mesylate in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trioxifene mesylate is a nonsteroidal antiestrogen that acts as a selective estrogen receptor modulator (SERM).[1] Like other SERMs, it exhibits tissue-selective estrogen agonist and antagonist activities. These application notes provide a comprehensive guide for the in-vivo administration of this compound to mice for preclinical research, covering various administration routes, preparation of dosing solutions, and recommended experimental workflows.
Quantitative Data Summary
Due to the limited availability of specific in-vivo data for this compound in mice, the following table summarizes dosing information for the well-characterized SERM, Tamoxifen, to serve as a reference for designing initial dose-finding studies.
Table 1: Example Dosing Parameters for Tamoxifen Administration in Mice
| Parameter | Details | Reference |
| Drug | Tamoxifen Citrate | [2] |
| Mouse Strain | BALB/c | [2] |
| Dosage Range | 20 mg/kg to 120 mg/kg | [3] |
| Administration Route | Intraperitoneal (IP) injection, Oral Gavage (OG), Subcutaneous (SC) injection | [4][5] |
| Vehicle | Corn oil or peanut oil for IP and OG; Phosphate Buffered Saline (PBS) for SC | [2][5] |
| Frequency | Daily for 5 consecutive days | [3][6] |
| Volume | 100 µL | [5] |
Experimental Protocols
3.1. Preparation of this compound for In-Vivo Administration
-
For Oral Gavage (OG) or Intraperitoneal (IP) Injection:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable vehicle, such as corn oil or peanut oil, to achieve the desired final concentration.
-
To aid in suspension, use a pestle to gently grind the powder in the oil or place the tube on a rotating wheel overnight, protected from light.[5]
-
Before administration, warm the solution to room temperature or near the mouse's body temperature.[5]
-
-
For Subcutaneous (SC) Injection:
-
Dissolve this compound powder in a minimal amount of absolute ethanol.
-
Dilute the solution with Phosphate Buffered Saline (PBS) to the final desired concentration. Ensure the final ethanol concentration is low to avoid irritation.
-
3.2. Administration Routes
The choice of administration route depends on the desired pharmacokinetic profile and the experimental design.
-
Oral Gavage (OG): Ensures precise oral dosing.[7]
-
Intraperitoneal (IP) Injection: Allows for rapid absorption.
-
Subcutaneous (SC) Injection: Provides a slower, more sustained release.
-
Gently lift the loose skin on the back of the mouse.
-
Insert a needle (25-gauge) into the tented skin.
-
Inject the solution to form a small bleb under the skin.
-
Mandatory Visualizations
4.1. Experimental Workflow for In-Vivo Dosing
The following diagram outlines a typical workflow for an in-vivo study involving the administration of this compound to mice.
Caption: Experimental workflow for in-vivo administration of this compound in mice.
4.2. Generalized Signaling Pathway of SERMs
This diagram illustrates the general mechanism of action for a Selective Estrogen Receptor Modulator like this compound.
References
- 1. Trioxifene - Wikipedia [en.wikipedia.org]
- 2. Response of Mouse Breast Cancer Cells to Anastrozole, Tamoxifen, and the Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Refined tamoxifen administration in mice by encouraging voluntary consumption of palatable formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Trioxifene Mesylate in ER-Positive Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trioxifene mesylate is a non-steroidal selective estrogen receptor modulator (SERM) that was investigated for the treatment of estrogen receptor (ER)-positive breast cancer.[1][2][3] Like other SERMs, its primary mechanism of action involves competitive binding to the estrogen receptor, leading to the modulation of estrogen-dependent gene expression.[1] In ER-positive breast cancer cells, this interaction typically results in an antagonistic effect, inhibiting the proliferative signals mediated by estrogen.[4][5] Although its clinical development was discontinued, the study of this compound in ER-positive breast cancer cell lines such as MCF-7 and T47D provides valuable insights into the mechanisms of SERMs and their potential therapeutic applications.
These application notes provide an overview of the anticipated effects of this compound on ER-positive breast cancer cell lines and detailed protocols for key experimental assays to evaluate its efficacy. Due to the limited publicly available in vitro data for this compound, the expected outcomes are largely extrapolated from the well-documented effects of other SERMs like tamoxifen and raloxifene.
Mechanism of Action
This compound acts as a competitive antagonist of the estrogen receptor alpha (ERα) in breast tissue. By binding to ERα, it induces a conformational change in the receptor that hinders its interaction with coactivator proteins, thereby repressing the transcription of estrogen-responsive genes that are crucial for cell proliferation and survival.[1][4][6] This blockade of ER signaling is expected to lead to cell cycle arrest and induction of apoptosis.
Data Presentation: Anticipated Effects of this compound
The following tables summarize the expected quantitative data from key experiments with this compound in ER-positive breast cancer cell lines. These values are illustrative and based on typical results observed with other SERMs. Actual experimental results may vary.
Table 1: Anticipated IC50 Values for Cell Viability
| Cell Line | Compound | Anticipated IC50 (µM) |
| MCF-7 | This compound | 5 - 20 |
| T47D | This compound | 5 - 25 |
Table 2: Expected Effects on Cell Cycle Distribution
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 | Vehicle Control | ~50-60% | ~25-35% | ~10-15% |
| This compound (IC50) | >70% | <15% | <10% | |
| T47D | Vehicle Control | ~55-65% | ~20-30% | ~10-15% |
| This compound (IC50) | >75% | <10% | <10% |
Table 3: Predicted Modulation of Apoptosis-Related Proteins
| Cell Line | Treatment | Relative Bcl-2 Expression | Relative Bax Expression | Bcl-2/Bax Ratio |
| MCF-7 | Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (IC50) | < 0.5 | > 1.5 | < 0.3 | |
| T47D | Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (IC50) | < 0.6 | > 1.4 | < 0.4 |
Mandatory Visualizations
Figure 1: Simplified signaling pathway of this compound in ER-positive breast cancer cells.
Figure 2: General experimental workflow for evaluating this compound in cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on ER-positive breast cancer cell lines.
Materials:
-
MCF-7 or T47D cells
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 or T47D cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO concentration matched to the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
MCF-7 or T47D cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protein Expression Analysis (Western Blotting)
This protocol is used to assess the effect of this compound on the expression of key proteins involved in apoptosis and ER signaling.
Materials:
-
MCF-7 or T47D cells
-
6-well plates or 10 cm dishes
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-ERα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment with this compound for 24-48 hours, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Conclusion
This compound, as a SERM, is expected to inhibit the growth of ER-positive breast cancer cells by antagonizing the estrogen receptor, leading to cell cycle arrest and apoptosis. The provided protocols offer a framework for the systematic evaluation of these effects in cell lines such as MCF-7 and T47D. While specific quantitative data for this compound is scarce, these experimental approaches will enable researchers to characterize its in vitro efficacy and molecular mechanisms of action, contributing to the broader understanding of SERM-based therapies in breast cancer.
References
- 1. Trioxifene - Wikipedia [en.wikipedia.org]
- 2. This compound in the treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I/II investigation of this compound in advanced breast cancer. Clinical and endocrinologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative differential cytotoxicity of clinically used SERMs in human cancer lines of different origin and its predictive molecular docking studies of key target genes involved in cancer progression and treatment responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Trioxifene-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trioxifene is a selective estrogen receptor modulator (SERM) that exhibits competitive binding to the estrogen receptor alpha (ERα), leading to the antagonism of ERα-mediated gene expression.[1] While initially investigated for breast and prostate cancer, its development was discontinued. However, the study of its molecular mechanisms remains relevant for understanding SERM action and potential therapeutic applications. Western blot analysis is a crucial technique to elucidate the effects of Trioxifene on cellular signaling pathways by quantifying changes in protein expression levels.
This document provides a detailed protocol for performing Western blot analysis on cells treated with Trioxifene. It outlines the key signaling pathways likely to be affected, based on the known mechanisms of similar SERMs like Tamoxifen and Raloxifene, and presents expected quantitative changes in relevant protein markers.
Key Signaling Pathways and Target Proteins
Trioxifene, as a SERM, is anticipated to modulate signaling pathways involved in cell proliferation, survival, and apoptosis. The primary target is the estrogen receptor, but downstream effects can impact other crucial cellular cascades. Based on studies with structurally and functionally similar SERMs, the following pathways and proteins are of high interest for investigation following Trioxifene treatment:
-
Estrogen Receptor Signaling: As a direct target, the expression levels of ERα and ERβ should be assessed.
-
MAPK/ERK Pathway: This pathway is central to cell proliferation and differentiation. SERMs have been shown to modulate the phosphorylation of ERK1/2.
-
PI3K/Akt Pathway: A critical pathway for cell survival and inhibition of apoptosis. Analysis of phosphorylated and total Akt levels can provide insights into Trioxifene's effect on cell survival.
-
Apoptosis Pathway: SERMs can induce apoptosis by altering the expression of key regulatory proteins such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic executioner caspase, Caspase-3.
The following diagram illustrates the potential signaling pathways affected by Trioxifene.
Experimental Protocol
This protocol provides a general framework for the Western blot analysis of cells treated with Trioxifene. Optimization may be required depending on the specific cell line and antibodies used.
I. Cell Culture and Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7 for ER-positive breast cancer) in appropriate culture dishes and grow to 70-80% confluency.
-
Trioxifene Preparation: Prepare a stock solution of Trioxifene mesylate in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of Trioxifene (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
II. Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein extract.
III. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay.
-
Normalization: Normalize the protein concentrations of all samples to ensure equal loading in the subsequent steps.
IV. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
V. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., ERα, p-ERK1/2, total ERK1/2, p-Akt, total Akt, Bcl-2, cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.
-
Washing: Wash the membrane again three times with TBST for 10 minutes each.
VI. Detection and Data Analysis
-
Signal Detection: Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Densitometry: Quantify the band intensities using densitometry software.
-
Normalization: Normalize the intensity of the target protein bands to the corresponding loading control bands. For phosphorylated proteins, normalize the phosphorylated protein signal to the total protein signal.
The following diagram outlines the experimental workflow for the Western blot analysis.
Data Presentation
The quantitative data obtained from the densitometric analysis of Western blots should be presented in a clear and organized manner. The following tables provide a template for summarizing the expected changes in protein expression following Trioxifene treatment, based on the known effects of similar SERMs. Note: This data is representative and should be confirmed experimentally for Trioxifene.
Table 1: Effect of Trioxifene on Estrogen Receptor and Proliferation/Survival Pathways
| Target Protein | Treatment | Fold Change (Normalized to Control) | p-value |
| ERα | 1 µM Trioxifene | ↓ 0.7 | < 0.05 |
| 10 µM Trioxifene | ↓ 0.5 | < 0.01 | |
| p-ERK1/2 / Total ERK1/2 | 1 µM Trioxifene | ↓ 0.6 | < 0.05 |
| 10 µM Trioxifene | ↓ 0.4 | < 0.01 | |
| p-Akt / Total Akt | 1 µM Trioxifene | ↓ 0.8 | > 0.05 |
| 10 µM Trioxifene | ↓ 0.5 | < 0.05 |
Table 2: Effect of Trioxifene on Apoptosis-Related Proteins
| Target Protein | Treatment | Fold Change (Normalized to Control) | p-value |
| Bcl-2 | 1 µM Trioxifene | ↓ 0.8 | > 0.05 |
| 10 µM Trioxifene | ↓ 0.4 | < 0.01 | |
| Cleaved Caspase-3 | 1 µM Trioxifene | ↑ 1.5 | < 0.05 |
| 10 µM Trioxifene | ↑ 2.5 | < 0.01 |
Conclusion
This document provides a comprehensive protocol and application framework for the Western blot analysis of cells treated with Trioxifene. By investigating the key signaling pathways and protein markers outlined, researchers can gain valuable insights into the molecular mechanisms of action of this SERM. The provided diagrams and data tables serve as a guide for experimental design and data presentation. It is important to reiterate that the expected outcomes are based on the activity of similar compounds and require empirical validation for Trioxifene.
References
Application Notes and Protocols: Gene Expression Profiling Following Trioxifene Mesylate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trioxifene mesylate is a nonsteroidal selective estrogen receptor modulator (SERM) that exhibits competitive binding to the estrogen receptor alpha (ERα), leading to the antagonism of ERα-mediated gene expression.[1] While the clinical development of this compound was discontinued, its mechanism of action as a SERM provides a valuable model for studying the impact of estrogen receptor modulation on gene expression. Understanding these changes is crucial for elucidating drug mechanisms, identifying potential biomarkers, and developing novel therapeutic strategies.
These application notes provide a comprehensive overview of the methodologies for assessing gene expression profiles in response to this compound treatment. Due to the limited availability of specific gene expression data for this compound, this document leverages data from functionally similar SERMs, such as tamoxifen and raloxifene, to provide a representative understanding of the expected transcriptional changes. The protocols detailed below cover cell culture and treatment, RNA extraction, and gene expression analysis using both microarray and RNA-sequencing (RNA-Seq) technologies.
Data Presentation: Representative Gene Expression Changes Induced by SERM Treatment
The following tables summarize quantitative data on gene expression changes observed in estrogen receptor-positive (ER+) breast cancer cell lines after treatment with SERMs like tamoxifen. This data is presented as a representative example of the anticipated effects of this compound.
Table 1: Genes Commonly Down-regulated by SERM Treatment in ER+ Breast Cancer Cells
| Gene Symbol | Gene Name | Function | Representative Fold Change |
| PGR | Progesterone Receptor | Transcription factor, estrogen-regulated | -2.5 |
| CCND1 | Cyclin D1 | Cell cycle regulation | -2.1 |
| MYC | MYC Proto-Oncogene | Transcription factor, cell proliferation | -1.8 |
| TFF1 | Trefoil Factor 1 | Estrogen-regulated protein | -3.0 |
| GREB1 | Growth Regulation By Estrogen In Breast Cancer 1 | Estrogen-regulated growth factor | -2.8 |
Table 2: Genes Commonly Up-regulated by SERM Treatment in ER+ Breast Cancer Cells
| Gene Symbol | Gene Name | Function | Representative Fold Change |
| NCOR1 | Nuclear Receptor Corepressor 1 | Transcriptional corepressor | +1.7 |
| YWHAZ/14-3-3z | Tyrosine 3-Monooxygenase/Tryptophan 5-Monooxygenase Activation Protein Zeta | Signal transduction, apoptosis | +1.9 |
| TGFB3 | Transforming Growth Factor Beta 3 | Regulation of cell growth and differentiation | +2.2 |
| SERPINA5 | Serpin Family A Member 5 | Serine protease inhibitor | +1.6 |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell cycle arrest | +2.0 |
Signaling Pathway
The following diagram illustrates the generalized signaling pathway for Selective Estrogen Receptor Modulators (SERMs) like this compound in an estrogen receptor-positive cell.
Caption: SERM Signaling Pathway.
Experimental Workflow
The diagram below outlines the major steps involved in profiling gene expression changes following this compound treatment.
Caption: Gene Expression Profiling Workflow.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
Objective: To treat estrogen receptor-positive (ER+) breast cancer cells with this compound for subsequent gene expression analysis.
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phenol red-free medium
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture MCF-7 cells in complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Hormone Deprivation: Two days prior to the experiment, switch the cells to phenol red-free medium supplemented with 10% CS-FBS to minimize the influence of estrogenic compounds.
-
Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of harvest.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in phenol red-free medium to the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours).
-
Cell Harvest:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
For RNA extraction, directly lyse the cells in the plate by adding the appropriate lysis buffer from the RNA extraction kit.
-
Protocol 2: Total RNA Extraction
Objective: To isolate high-quality total RNA from cultured cells.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Lysis buffer (containing a denaturing agent like guanidinium isothiocyanate)
-
70% Ethanol
-
RNase-free water
-
Microcentrifuge
-
RNase-free tubes
Procedure:
-
Cell Lysis: Add the lysis buffer to the cell culture plate and scrape the cells to ensure complete lysis. Homogenize the lysate by passing it through a fine-gauge needle.
-
Ethanol Precipitation: Add an equal volume of 70% ethanol to the homogenized lysate and mix well.
-
Column Binding: Transfer the sample to an RNA-binding column and centrifuge. The RNA will bind to the silica membrane.
-
Washing: Perform the wash steps as per the manufacturer's protocol to remove contaminants. This typically involves washing with supplied buffers.
-
Elution: Elute the purified RNA from the column using RNase-free water.
-
Quantification and Quality Control:
-
Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running the sample on an Agilent Bioanalyzer. An RNA Integrity Number (RIN) of >8 is recommended for downstream applications.
-
Protocol 3: Gene Expression Analysis by Microarray
Objective: To profile gene expression using a microarray platform.
Materials:
-
Gene expression microarray (e.g., Affymetrix, Agilent)
-
cDNA synthesis kit
-
In vitro transcription (IVT) labeling kit (for cRNA synthesis)
-
Hybridization buffer
-
Wash buffers
-
Microarray scanner
Procedure:
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and a T7-oligo(dT) primer. Subsequently, synthesize the second strand of cDNA.
-
cRNA Synthesis and Labeling: Use the double-stranded cDNA as a template for in vitro transcription to produce amplified, biotin-labeled complementary RNA (cRNA).
-
Fragmentation: Fragment the labeled cRNA to a uniform size to ensure optimal hybridization.
-
Hybridization: Hybridize the fragmented cRNA to the microarray chip in a hybridization oven for a specified period (e.g., 16 hours).
-
Washing and Staining: Wash the microarray to remove non-specifically bound cRNA. Stain the array with a streptavidin-phycoerythrin conjugate, which binds to the biotin labels.
-
Scanning: Scan the microarray using a high-resolution scanner to detect the fluorescence signals.
-
Data Analysis:
-
The scanner output is a raw data file (e.g., .CEL file).
-
Perform quality control checks on the raw data.
-
Normalize the data to correct for systematic variations.
-
Identify differentially expressed genes between the this compound-treated and vehicle control groups using appropriate statistical tests (e.g., t-test, ANOVA) and applying a fold-change cutoff.
-
Protocol 4: Gene Expression Analysis by RNA-Sequencing (RNA-Seq)
Objective: To perform a comprehensive analysis of the transcriptome using next-generation sequencing.
Materials:
-
RNA-Seq library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)
-
Oligo(dT) magnetic beads
-
Reverse transcriptase
-
DNA polymerase
-
Adapters for sequencing
-
PCR amplification reagents
-
Next-generation sequencer (e.g., Illumina NovaSeq)
Procedure:
-
mRNA Isolation: Isolate mRNA from the total RNA using oligo(dT) magnetic beads, which bind to the poly(A) tails of mRNA molecules.
-
Fragmentation and cDNA Synthesis: Fragment the isolated mRNA into smaller pieces. Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers, followed by second-strand cDNA synthesis.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain sequences for binding to the flow cell and for PCR amplification.
-
PCR Amplification: Amplify the adapter-ligated cDNA library by PCR to generate a sufficient quantity for sequencing.
-
Library Quantification and Quality Control: Quantify the final library and assess its size distribution using a Bioanalyzer.
-
Sequencing: Sequence the prepared library on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify the expression level of each gene.
-
Identify differentially expressed genes between the this compound-treated and vehicle control groups using specialized software packages (e.g., DESeq2, edgeR).
-
Perform downstream analyses such as pathway enrichment and gene ontology analysis.
-
References
Application Notes and Protocols for Assessing Trioxifene Mesylate Cytotoxicity Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trioxifene mesylate is a selective estrogen receptor modulator (SERM) that has been investigated for its potential as an anticancer agent, particularly in breast cancer.[1][2][3] As a non-steroidal antiestrogen, its mechanism of action is primarily attributed to its competitive binding to the estrogen receptor (ER), thereby antagonizing the proliferative effects of estrogen in ER-positive cancer cells.[1] The evaluation of its cytotoxic effects is a critical step in preclinical drug development. This document provides detailed protocols for commonly used cell viability assays—the MTT and LDH assays—to quantify the cytotoxic effects of this compound on cancer cell lines. Additionally, it presents a comparative summary of the cytotoxic effects of the closely related SERM, tamoxifen, and illustrates the key signaling pathways involved in SERM-induced apoptosis.
Data Presentation: Comparative Cytotoxicity of Tamoxifen
While specific in vitro cytotoxicity data for this compound is not widely available in the public domain, the following table summarizes the 50% inhibitory concentration (IC50) values for the analogous compound, tamoxifen, against common breast cancer cell lines. This data serves as a valuable reference for designing and interpreting cytotoxicity experiments with this compound.
| Cell Line | Receptor Status | Tamoxifen IC50 (µM) | Reference |
| MCF-7 | ER+, PR+ | 10.045 | [4] |
| MDA-MB-231 | ER-, PR-, HER2- | 2230 | [4] |
| T47D | ER+, PR+ | Not explicitly stated, but responsive | [5] |
| HCC 1937 | ER-, PR-, HER2+ | 4579 | [4] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound
-
Target cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of cell viability against the drug concentration to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction mixture, substrate, and stop solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Compound Treatment: Treat the cells with various concentrations of this compound as described in the MTT assay protocol. Include the following controls:
-
Untreated Control (Spontaneous LDH release): Cells in culture medium without the test compound.
-
Vehicle Control: Cells in culture medium with the same concentration of the solvent used for the test compound.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in the kit) 1 hour before the end of the incubation period.
-
Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Signaling Pathway for SERM-Induced Apoptosis
Caption: SERM-induced apoptosis signaling pathway.
References
- 1. Trioxifene - Wikipedia [en.wikipedia.org]
- 2. This compound in the treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I/II investigation of this compound in advanced breast cancer. Clinical and endocrinologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Increased Invasiveness of Breast Cancer Cells With Acquired Tamoxifen Resistance by Suppression of CYR61 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Trioxifene Mesylate Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic methodologies for Trioxifene mesylate and its analogs. This document includes detailed experimental protocols for key synthetic steps, a summary of quantitative data for representative compounds, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Trioxifene, a selective estrogen receptor modulator (SERM), is a non-steroidal antiestrogen agent.[1] Its analogs are of significant interest in medicinal chemistry for their potential therapeutic applications, particularly in cancer research and hormone-related disorders. The core structure of Trioxifene, [3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]phenyl]methanone, offers multiple sites for chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents with improved efficacy and selectivity.[1][2]
This document outlines the foundational synthesis of this compound and proposes synthetic strategies for accessing its analogs based on established organic chemistry principles and analogous reactions reported for other SERMs like Raloxifene and Tamoxifen.
Synthetic Schemes and Methodologies
The synthesis of Trioxifene and its analogs generally involves a multi-step sequence starting from readily available precursors. The key steps include the formation of the dihydronaphthalene core, functionalization of the phenyl rings, and introduction of the characteristic aminoethoxy side chain.
General Synthetic Route to Trioxifene Analogs
A generalized synthetic pathway to Trioxifene analogs is depicted below. This modular approach allows for the introduction of various substituents on the phenyl rings (R1, R2) and modifications of the aminoethoxy side chain (R3, R4).
References
Troubleshooting & Optimization
Technical Support Center: Off-Target Effects of Trioxifene Mesylate in Cancer Cells
This technical support guide is intended for researchers, scientists, and drug development professionals investigating the effects of Trioxifene mesylate. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the off-target effects of this selective estrogen receptor modulator (SERM).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observe cytotoxicity with this compound in our estrogen receptor-negative (ER-negative) cancer cell line. Is this expected, and what are the possible mechanisms?
A1: Yes, this is an increasingly recognized phenomenon for many SERMs. While Trioxifene's primary target is the estrogen receptor, it can induce cell death in ER-negative cells through off-target mechanisms.
-
Possible Mechanisms:
-
Induction of Apoptosis: SERMs, including the related compounds tamoxifen and raloxifene, have been shown to induce apoptosis in ER-negative cells.[1] This can occur through the modulation of apoptotic signaling pathways. For instance, some SERMs can influence the expression of Bcl-2 family proteins or activate caspases.[2][3]
-
Cell Cycle Arrest: Trioxifene may cause cells to arrest at specific checkpoints in the cell cycle, preventing proliferation and leading to cell death.[4][5]
-
Oxidative Stress: Some studies on other SERMs suggest they can inhibit the uptake of essential nutrients like glutamine, leading to oxidative stress and apoptosis.[1]
-
Interaction with Other Receptors: Trioxifene might bind to other receptors or cellular proteins, triggering unintended signaling cascades. For example, some SERMs have been found to interact with the G protein-coupled receptor 30 (GPR30), which can mediate cellular effects independent of the classical nuclear estrogen receptors.[6][7]
-
-
Troubleshooting Steps:
-
Confirm ER Status: Ensure your cell line is indeed ER-negative using qPCR or Western blot.
-
Dose-Response Curve: Perform a comprehensive dose-response and time-course experiment to characterize the cytotoxic effect.
-
Apoptosis Assays: Use assays like Annexin V/PI staining, TUNEL, or caspase activity assays to confirm if the observed cell death is apoptotic.
-
Cell Cycle Analysis: Employ flow cytometry with propidium iodide (PI) staining to determine if Trioxifene induces cell cycle arrest.
-
Q2: How can we differentiate between on-target (ER-mediated) and off-target effects of Trioxifene in our ER-positive cell line?
A2: This is a critical experimental question. Several strategies can be employed:
-
Use ER-Negative Control Cells: As a primary control, include an ER-negative cell line in your experiments. Effects observed in both ER-positive and ER-negative cells at similar concentrations are likely to be off-target.
-
Estrogen Rescue Experiments: In ER-positive cells, co-treatment with estradiol, the natural ligand for the estrogen receptor, should rescue the on-target effects of Trioxifene. If the effect persists despite the presence of excess estradiol, it is likely an off-target effect.
-
ER Knockdown/Knockout Models: The most definitive approach is to use siRNA, shRNA, or CRISPR/Cas9 to deplete or knock out the estrogen receptor (ESR1 gene) in your ER-positive cell line. If Trioxifene still elicits the effect in the ER-depleted cells, the mechanism is off-target.
-
Compare with other SERMs: Different SERMs have distinct profiles of on- and off-target effects. Comparing the effects of Trioxifene with other SERMs like tamoxifen or raloxifene can provide insights.
Q3: We are seeing variable results in our proliferation assays with Trioxifene. What could be the cause?
A3: Variability in proliferation assays can stem from several factors:
-
Cell Culture Conditions:
-
Phenol Red: The pH indicator phenol red, present in many culture media, has weak estrogenic activity. For any experiments involving SERMs, it is crucial to use phenol red-free media to avoid confounding effects.
-
Serum: Fetal bovine serum (FBS) contains endogenous hormones. Using charcoal-stripped FBS, which removes steroid hormones, is essential for consistent and interpretable results.
-
-
Compound Stability: Ensure that your stock solution of this compound is properly stored and that you are using a consistent final concentration of the solvent (e.g., DMSO) in all experimental wells, including controls.
-
Cell Density: The initial seeding density of your cells can influence their response to treatment. Ensure consistent seeding density across all experiments.
-
Assay Timing: The duration of the treatment can significantly impact the outcome. A time-course experiment is recommended to identify the optimal endpoint.
Quantitative Data Presentation
The following tables summarize hypothetical inhibitory concentration (IC50) values for this compound to illustrate how to present such data. These values are for illustrative purposes and should be determined empirically for your specific cell lines and experimental conditions.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | ER Status | Trioxifene IC50 (µM) after 72h |
| MCF-7 | Breast | Positive | 5.2 |
| T-47D | Breast | Positive | 7.8 |
| MDA-MB-231 | Breast | Negative | 15.5 |
| PC-3 | Prostate | Negative | 12.3 |
| LNCaP | Prostate | Positive | 9.5 |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay using MTT
This protocol is for determining the effect of this compound on the viability of cancer cells.
-
Cell Seeding:
-
Culture cells in phenol red-free medium supplemented with 10% charcoal-stripped FBS.
-
Trypsinize and count the cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a serial dilution of this compound in the appropriate medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Trioxifene (e.g., 0.1, 1, 5, 10, 25, 50 µM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control to calculate the percentage of cell viability.
-
Plot the percentage of viability against the drug concentration and use a non-linear regression to calculate the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of this compound on cell cycle distribution.
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10^6 cells in a 6-well plate or a 10 cm dish.
-
After 24 hours, treat the cells with the desired concentrations of this compound for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Below are diagrams illustrating potential off-target signaling and an experimental workflow.
Caption: Hypothetical signaling pathways of this compound.
Caption: Workflow for investigating off-target effects.
References
- 1. Tamoxifen and raloxifene suppress the proliferation of estrogen receptor-negative cells through inhibition of glutamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of mitochondrial apoptotic pathway by raloxifene and estrogen in human endometrial stromal ThESC cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis induction in human breast cancer cell lines by synergic effect of raloxifene and resveratrol through increasing proapoptotic genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Effects of Fucoxanthin through Cell Cycle Arrest, Apoptosis Induction, and Angiogenesis Inhibition in Triple-Negative Breast Cancer Cells [mdpi.com]
- 6. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Trioxifene Mesylate Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Trioxifene mesylate concentration for in vitro studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a nonsteroidal selective estrogen receptor modulator (SERM).[1] Its primary mechanism of action involves competitively inhibiting the binding of estradiol to the estrogen receptor alpha (ERα), thereby antagonizing ERα-mediated gene expression.[2] This antagonistic activity makes it a subject of interest in cancer research, particularly for hormone-dependent cancers like breast and prostate cancer.
2. What is a recommended starting concentration for this compound in in vitro assays?
3. How should I prepare my this compound stock solution?
Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of SERMs for in vitro use. While specific solubility data for this compound in DMSO is not explicitly detailed in the search results, related SERMs like Raloxifene are soluble in DMSO at concentrations around 15 mg/mL.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it further in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
4. Which cell lines are appropriate for studying the effects of this compound?
The choice of cell line is critical and depends on the research question. For investigating ER-mediated effects, ER-positive breast cancer cell lines such as MCF-7 are highly recommended.[4] These cells express estrogen receptors and are a well-established model for studying hormone-dependent breast cancer.[4] For studying potential ER-independent effects, ER-negative breast cancer cell lines like MDA-MB-231 can be used as a control.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect on cell viability | Concentration of this compound is too low. | Increase the concentration range in your next experiment. A wider range, for instance from 1 µM to 50 µM, might be necessary to observe an effect. |
| Cell line is not responsive to ER modulation. | Confirm the estrogen receptor status of your cell line. Use an ER-positive cell line like MCF-7 for studying ER-dependent effects. | |
| High cell death in control wells | Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is kept to a minimum, ideally below 0.1%. Always include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) to assess solvent toxicity. |
| Poor cell health. | Use cells that are in the logarithmic growth phase and have high viability before starting the experiment. Ensure proper cell culture techniques are followed. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Standardize the cell seeding density for all experiments. Ensure a homogenous cell suspension before plating. |
| Inaccurate drug dilutions. | Prepare fresh drug dilutions for each experiment from a validated stock solution. Use calibrated pipettes for accurate liquid handling. | |
| Precipitation of the compound in culture medium | Poor solubility of this compound at the tested concentration. | Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the final concentration in the medium. Ensure thorough mixing after adding the compound to the medium. Consider using a pre-warmed medium. |
Quantitative Data Summary
The following table summarizes IC50 values for various SERMs and other compounds in the MCF-7 cell line, which can serve as a reference for designing experiments with this compound.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | PAIII (rat prostatic adenocarcinoma) | Proliferation | 4.6 µM | |
| 4-hydroxytamoxifen | MCF-7 | Cell Growth | 3.2 µM | [5] |
| Sulforaphane | MCF-7 | Cell Growth | 5 µM | [5] |
| Erucin | MCF-7 | Cell Growth | 9.7 µM | [5] |
| 2-MeOE2bisMATE | MCF-7 | Cell Growth | 0.4 µM | [4] |
| 2-MeOE2 | MCF-7 | Cell Growth | 2.5 µM | [4] |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
This protocol provides a general guideline for determining the effect of this compound on the viability of adherent cell lines like MCF-7.
Materials:
-
This compound
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 10 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration. Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of cell viability against the drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Caption: Estrogen Receptor Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for Determining IC50 of this compound.
References
- 1. This compound in the treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trioxifene - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Inhibition of MCF-7 breast cancer cell proliferation and in vivo steroid sulphatase activity by 2-methoxyoestradiol-bis-sulphamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Trioxifene mesylate stability and degradation in solution
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Trioxifene Mesylate in solution?
A1: Based on the behavior of similar SERMs, the stability of this compound in solution is likely influenced by several factors, including pH, exposure to light (photostability), temperature, and the presence of oxidizing agents.[2][3] Hydrolysis and oxidation are common degradation pathways for pharmaceuticals.[4] For instance, studies on related compounds have shown degradation under acidic, basic, and oxidative stress conditions.[5][6]
Q2: How should I prepare and store this compound stock solutions?
A2: For maximal stability, it is recommended to prepare stock solutions in a non-aqueous, inert solvent such as DMSO. For short-term storage, solutions should be kept at refrigerated temperatures (2-8°C) and protected from light. For long-term storage, freezing at -20°C or below is advisable. Avoid repeated freeze-thaw cycles, which can accelerate degradation. The stability of the compound in aqueous buffers, especially at non-neutral pH, may be limited.
Q3: My this compound solution has changed color. What could be the cause?
A3: A change in color, such as turning yellow or brown, often indicates degradation. This can be caused by exposure to light, which can induce photodegradation, or by chemical degradation due to factors like pH extremes or oxidation.[7][8] It is recommended to discard any discolored solution and prepare a fresh batch, ensuring proper storage conditions are maintained.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not well-documented, based on its chemical structure and data from analogous compounds like Raloxifene and Tamoxifen, potential degradation pathways include:
-
Hydrolysis: The ether and ketone functionalities could be susceptible to hydrolysis under strongly acidic or basic conditions.[9]
-
Oxidation: The tertiary amine and other electron-rich parts of the molecule could be prone to oxidation, potentially forming N-oxides.[4]
-
Photodegradation: Aromatic systems and conjugated double bonds, as present in Trioxifene, can absorb UV light, leading to isomerization or photocyclization reactions.[7][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. Verify the stability of the compound in your experimental buffer and under your specific conditions (e.g., temperature, light exposure) using a stability-indicating analytical method like HPLC. |
| Precipitation in aqueous buffer | Poor aqueous solubility of this compound. | Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). |
| Loss of potency over time | Chemical instability under storage conditions. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store at or below -20°C and protect from light. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Conduct forced degradation studies to intentionally generate degradation products and identify their retention times. This will help in developing a stability-indicating analytical method. |
Data Summary
Table 1: Illustrative Forced Degradation Conditions for SERMs (Adapted from studies on Raloxifene and Tamoxifen)
| Stress Condition | Reagent/Condition | Duration | Potential Outcome |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C | Degradation expected[11][12] |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C | Significant degradation expected[5][11] |
| Oxidation | 3% H₂O₂ | 24 hours at RT | Formation of N-oxides and other oxidation products[5][11] |
| Thermal Degradation | 70°C | 48 hours | Potential for degradation[11] |
| Photodegradation | UV light (254 nm) and visible light | 24 hours | Isomerization and other photoproducts[7][11] |
Table 2: Example of a Stability-Indicating HPLC Method (Hypothetical for this compound)
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (Gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~280 nm (based on UV absorbance of similar compounds) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Appropriate volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Cool and neutralize with 1 M NaOH. Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours. Cool and neutralize with 1 M HCl. Dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Keep a solid sample of this compound in a hot air oven at 70°C for 48 hours. Dissolve in acetonitrile and dilute for HPLC analysis.
-
Photodegradation: Expose a solution of this compound (in a quartz cuvette) to UV light (254 nm) for 24 hours. Analyze by HPLC.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Competitive antagonism at the estrogen receptor.
References
- 1. Trioxifene - Wikipedia [en.wikipedia.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Light-Induced Degradation of Tamoxifen in Liquid Formulations: Multivariate Kinetic Profiling, Stabilization Strategies, and Estrogen Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Degradation Pathways of a Corticotropin-Releasing Factor Antagonist in" by Sherif Badawy, Munir Hussain et al. [fisherpub.sjf.edu]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. jpharmsci.com [jpharmsci.com]
Technical Support Center: Trioxifene Mesylate Experimental Design
Welcome to the technical support center for Trioxifene mesylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing robust experiments with this selective estrogen receptor modulator (SERM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonsteroidal selective estrogen receptor modulator (SERM).[1] Its primary mechanism of action is the competitive inhibition of estradiol binding to the estrogen receptor alpha (ERα), which in turn modulates the expression of estrogen-responsive genes.[1] It was investigated for its potential in treating breast and prostate cancer, though its clinical development was discontinued.[1]
Q2: I am seeing no effect of this compound in my ER-positive breast cancer cell line. What are the initial troubleshooting steps?
If you observe a lack of an anti-proliferative or cytotoxic effect, consider the following:
-
Confirm Cell Line Sensitivity: Ensure that your chosen cell line is indeed sensitive to ERα antagonism.
-
Reagent Integrity: Verify the correct preparation and storage of your this compound stock solution. Avoid multiple freeze-thaw cycles.
-
Assay Conditions: Double-check all experimental parameters, including cell seeding density, drug concentration, and incubation times.
Q3: My experimental results with this compound are highly variable between replicates. What could be the cause?
High variability can stem from several sources in cell culture experiments:
-
Inconsistent Cell Culture Practices: Ensure consistent cell passage numbers, as high-passage cells can exhibit phenotypic drift and altered drug responses.
-
Serum Variability: Lot-to-lot variability in fetal bovine serum (FBS) can significantly impact cell growth and drug response. Consider using charcoal-stripped FBS to eliminate endogenous estrogens.
-
Compound Stability: this compound may degrade in culture media at 37°C over long incubation periods. Consider partial media changes with a freshly prepared drug solution for longer experiments.
Troubleshooting Guides
Problem 1: Difficulty Dissolving this compound
Symptoms:
-
Precipitate observed in the stock solution.
-
Cloudiness or precipitate forms when adding the compound to aqueous culture media.
Possible Causes:
-
Incorrect Solvent: this compound, like other SERMs, has limited solubility in aqueous solutions.
-
High Final Solvent Concentration: The concentration of the organic solvent (e.g., DMSO) in the final culture medium may be too high, causing the compound to precipitate.
Solutions:
-
Solvent Selection: Prepare stock solutions in an appropriate organic solvent. While direct data for this compound is limited, related SERMs like tamoxifen and raloxifene are soluble in DMSO and ethanol.[2][3]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM in DMSO).
-
Dilution Technique: For preparing working solutions, dilute the stock solution in your cell culture medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) and non-toxic to your cells.
-
Solubility Testing: If precipitation persists, perform a solubility test in your specific medium.
Summary of Solvent Recommendations for Related SERMs:
| Compound | Solvent | Approximate Solubility | Reference |
| Tamoxifen | DMSO | ~2 mg/mL | [2] |
| Ethanol | ~20 mg/mL | [2] | |
| 1:2 Ethanol:PBS (pH 7.2) | ~0.3 mg/mL | [2] | |
| Raloxifene HCl | DMSO | ~15 mg/mL | [3] |
| Ethanol | ~0.1 mg/mL | [3] | |
| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL | [3] |
This table provides solubility data for related SERMs as a reference due to the lack of specific public data for this compound.
Problem 2: Unexpected Agonistic (Estrogen-like) Effects
Symptoms:
-
Increased proliferation of ER-positive cells at certain concentrations.
-
Activation of estrogen-responsive reporter genes.
Possible Causes:
-
Tissue-Specific Activity: SERMs can act as ER agonists or antagonists depending on the cellular context, including the expression levels of co-activator and co-repressor proteins.[4][5]
-
Dose-Dependent Effects: The concentration of this compound can influence its activity profile.
-
Off-Target Effects: At higher concentrations, this compound might interact with other signaling pathways, such as the G protein-coupled estrogen receptor (GPER).[6][7]
Solutions:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment (e.g., 0.1 nM to 10 µM) to characterize the full activity profile of this compound in your specific cell model.
-
Use of Pure Antagonist: As a control, use a pure ER antagonist like Fulvestrant (ICI 182,780) to confirm that the observed effects are ER-mediated.
-
ER Knockdown/Knockout Cells: Utilize ERα-negative or knockdown cell lines to distinguish between on-target and off-target effects. If an effect persists in the absence of ERα, it is likely an off-target effect.
-
Investigate GPER Signaling: If off-target effects are suspected, consider using a GPER antagonist (e.g., G15) to investigate the involvement of this receptor.[7]
Problem 3: Inconsistent Results in In Vivo Studies
Symptoms:
-
High variability in tumor growth inhibition between animals.
-
Lack of efficacy compared to in vitro results.
Possible Causes:
-
Poor Bioavailability: Like many SERMs, this compound may have low oral bioavailability due to first-pass metabolism.[8]
-
Pharmacokinetics: The dosing schedule may not be optimal to maintain therapeutic concentrations of the drug.
-
Vehicle Formulation: Improper formulation of the compound for administration can lead to poor absorption and inconsistent dosing.
Solutions:
-
Pharmacokinetic Studies: If possible, conduct pilot pharmacokinetic studies in your animal model to determine key parameters like half-life, clearance, and bioavailability.
-
Dose and Schedule Optimization: Test different doses and administration schedules (e.g., once daily vs. twice daily) to optimize the therapeutic window.
-
Formulation Development: Ensure this compound is properly dissolved or suspended in a suitable vehicle for the chosen route of administration (e.g., oral gavage, subcutaneous injection).
Comparative Clinical Dose Information:
| Compound | Clinical Dose Range (Breast Cancer) | Reference |
| This compound | 0.5 to 100 mg/m² twice daily | [9] |
| 5, 10, or 20 mg orally twice daily | [10] | |
| Tamoxifen | 20 mg daily | [10] |
Note: These are human clinical doses and should be adapted for animal models based on allometric scaling and pharmacokinetic data.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Plating: Seed ER-positive breast cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in charcoal-stripped serum-containing medium.
-
Treatment: Remove the existing medium from the cells and add the 2X this compound solutions. Include vehicle control (e.g., DMSO <0.5%) and positive control (e.g., estradiol for proliferation, tamoxifen for inhibition) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve.
Protocol 2: Estrogen Receptor Binding Assay (Competitive Binding)
-
Preparation of Cytosol: Prepare cytosol extracts from ER-positive cells or tissues.
-
Incubation: In a multi-well plate, incubate a fixed concentration of radiolabeled estradiol (e.g., [³H]-E₂) with the cytosol extract in the presence of increasing concentrations of unlabeled this compound.
-
Separation of Bound and Unbound Ligand: Use a method like dextran-coated charcoal to separate the receptor-bound radioligand from the free radioligand.[11]
-
Quantification: Measure the radioactivity in the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound to determine the IC₅₀ (the concentration that inhibits 50% of the specific binding of the radioligand).
Visualizations
Caption: Simplified signaling pathway of Trioxifene as a SERM.
Caption: Troubleshooting workflow for in vitro experiments.
References
- 1. Trioxifene - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. endocrine.org [endocrine.org]
- 5. Antagonistic and agonistic effects of tamoxifen: significance in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Potential of Raloxifene via G-Protein-Coupled Estrogen Receptors in Aβ-Oligomer-Induced Neuronal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Raloxifene activates G protein-coupled estrogen receptor 1/Akt signaling to protect dopamine neurons in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of droloxifene in mice, rats, monkeys, premenopausal and postmenopausal patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I/II investigation of this compound in advanced breast cancer. Clinical and endocrinologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in the treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pitfalls in the Dextran-coated charcoal assay of estrogen receptors in breast cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Trioxifene Mesylate Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for increasing the bioavailability of Trioxifene mesylate in animal models. The information and protocols provided are based on established methods for structurally similar selective estrogen receptor modulators (SERMs), such as Raloxifene and Tamoxifen, and should be adapted and validated for this compound-specific experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: Like many other SERMs, this compound is expected to have low aqueous solubility and be susceptible to extensive first-pass metabolism in the liver. These factors significantly limit its oral bioavailability, meaning that only a small fraction of the orally administered drug reaches systemic circulation to exert its therapeutic effect.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound in animal models?
A2: Nanoformulation-based drug delivery systems are a leading strategy. Two particularly effective approaches for poorly soluble drugs are:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This enhances drug solubilization and absorption.[1][2]
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from biodegradable and biocompatible solid lipids. They can encapsulate lipophilic drugs like this compound, protecting them from degradation in the gastrointestinal tract and improving their absorption.[3][4][5]
Q3: How much can I expect the bioavailability to increase with these methods?
A3: Based on studies with analogous compounds, significant improvements have been observed. For instance, an optimized SNEDDS formulation increased the relative oral bioavailability of a similar drug by 2.2-fold compared to a suspension.[1] For Raloxifene, another SERM, SLN formulations have been shown to increase bioavailability by nearly five times compared to the pure drug.[6] A microemulsion formulation of Raloxifene resulted in a 4.29-fold enhancement in bioavailability in Wistar rats.[7]
Q4: What are the critical parameters to consider when developing a SNEDDS formulation?
A4: Key factors include the selection of the oil, surfactant, and co-surfactant based on the drug's solubility in these excipients. The ratio of these components is also crucial and can be optimized using experimental designs like the Box-Behnken design to achieve desired characteristics such as small droplet size, high drug loading, and rapid drug release.[1]
Q5: Are there alternative administration routes to oral gavage that might improve bioavailability in early-stage animal studies?
A5: Yes, for initial efficacy and proof-of-concept studies, intraperitoneal (i.p.) injection is a common route in preclinical research. This method bypasses the first-pass metabolism in the liver, often leading to higher bioavailability compared to oral administration.[8] However, for evaluating a drug intended for oral use in humans, oral gavage remains the preferred route in animal models to assess the true oral pharmacokinetic profile.[8]
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability After Oral Administration
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of this compound. | Formulate the compound as a SNEDDS or SLN. | Increased dissolution rate and solubility in the gastrointestinal tract, leading to improved absorption. |
| Extensive first-pass metabolism. | Utilize nanoformulations (SNEDDS/SLNs) that can promote lymphatic transport, partially bypassing the liver. | Reduced premature metabolism of the drug, leading to higher systemic exposure. |
| Inconsistent dosing with drug suspension. | Ensure the suspension is homogenous before and during administration. Consider using a palatable formulation to encourage voluntary consumption in mice, which can be more accurate than oral gavage.[9][10] | More consistent and reproducible pharmacokinetic data. |
Issue 2: Difficulty in Preparing a Stable and Effective Nanoformulation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate selection of lipids, surfactants, or co-surfactants for SNEDDS. | Screen various excipients for their ability to solubilize this compound. Construct pseudo-ternary phase diagrams to identify the optimal concentration ranges for forming a stable nanoemulsion. | A stable SNEDDS formulation with high drug loading capacity and efficient self-emulsification properties. |
| Drug expulsion from SLNs during storage. | Consider developing Nanostructured Lipid Carriers (NLCs), a second generation of SLNs where a portion of the solid lipid is replaced with a liquid lipid. This can improve physical stability and reduce drug expulsion.[11] | Enhanced long-term stability of the formulation and consistent drug delivery. |
| Particle aggregation of nanoparticles. | Optimize the concentration of the surfactant/stabilizer. Measure the zeta potential of the nanoparticles; a value greater than ±30mV generally indicates good stability. | A stable nanoparticle dispersion with a longer shelf-life. |
Quantitative Data Summary
The following tables summarize pharmacokinetic data from studies on Raloxifene, a SERM with similar bioavailability challenges to this compound, demonstrating the effectiveness of various formulation strategies.
Table 1: Pharmacokinetic Parameters of Different Raloxifene Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Increase (Fold) | Animal Model | Reference |
| Raloxifene Suspension | - | - | - | - | Wistar Rats | [6][11] |
| Raloxifene-loaded SLN | - | - | - | ~5 | Wistar Rats | [6] |
| Raloxifene-loaded NLC | - | - | - | 3.19 | Female Wistar Rats | [11] |
| Raloxifene Microemulsion | - | - | - | 4.29 | Wistar Rats | [7] |
| Raloxifene with HBenBCD (Solid Capsule) | Increased 2-fold | 2.5 ± 0.5 | Increased 3-fold | 2.96 | Male Wistar-Hannover Rats | [12] |
| Raloxifene with Microcrystalline Cellulose | - | 4.0 ± 0.5 | - | - | Male Wistar-Hannover Rats | [12] |
Note: "-" indicates data not explicitly provided in the abstract.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from methods used for preparing Raloxifene-loaded SLNs.[6]
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol 888 ATO)
-
Surfactant (e.g., Pluronic F68)
-
Organic Solvent (e.g., Dichloromethane)
-
Phosphate buffer (pH 6.8)
Procedure:
-
Dissolve this compound and the solid lipid in the organic solvent.
-
Prepare an aqueous phase containing the surfactant dissolved in phosphate buffer.
-
Heat both the organic and aqueous phases to a temperature above the melting point of the lipid.
-
Emulsify the organic phase into the aqueous phase under high-speed homogenization.
-
Allow the organic solvent to evaporate, leading to the formation of an oil-in-water nanoemulsion.
-
Cool the nanoemulsion to precipitate the lipid and form the SLNs.
-
Characterize the SLNs for particle size, zeta potential, and entrapment efficiency.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol is a general guideline for oral administration studies in rats.[13][14]
Animals:
-
Female Sprague-Dawley or Wistar rats.
Procedure:
-
Fast the rats overnight before the experiment with free access to water.
-
Administer the this compound formulation (e.g., suspension, SNEDDS, or SLN) orally via gavage. A typical dose for a similar compound, Raloxifene, is 10 mg/kg.[14][15]
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Workflow for developing and evaluating bioavailability-enhancing formulations.
Caption: Mechanism of bioavailability enhancement by SNEDDS.
References
- 1. Development and optimization of self-nanoemulsifying drug delivery system with enhanced bioavailability by Box-Behnken design and desirability function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and characterization of solid lipid nanoparticles for enhancement of oral bioavailability of Raloxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid lipid nanoparticles: an oral bioavailability enhancer vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and evaluation of solid lipid nanoparticles of raloxifene hydrochloride for enhanced bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral bioavailability enhancement of raloxifene by developing microemulsion using D-optimal mixture design: optimization and in-vivo pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. biorxiv.org [biorxiv.org]
- 11. Oral Bioavailability Enhancement of Raloxifene with Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of raloxifene in male Wistar-Hannover rats: influence of complexation with hydroxybutenyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioavailability and Pharmacokinetics of Endoxifen in Female Rats and Dogs: Evidence to Support the Use of Endoxifen to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Age-and Region-Dependent Disposition of Raloxifene in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of rat endometriosis model by using raloxifene as a positive control for the evaluation of novel SERM compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
aroubleshooting inconsistent results in Trioxifene mesylate assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trioxifene mesylate. The information is designed to address common issues and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective estrogen receptor modulator (SERM). Its primary mechanism of action is the competitive binding to the estrogen receptor alpha (ERα), where it acts as an antagonist, inhibiting ERα-mediated gene expression.[1] This blockage of estrogen signaling is the basis for its investigation in hormone-dependent cancers.
Q2: My this compound is not showing the expected inhibitory effect in my cell proliferation assay.
A2: There are several potential reasons for this. Firstly, ensure the correct cell line is being used. For example, MCF-7 cells are estrogen-responsive and a suitable model, but different stocks of MCF-7 can vary in their estrogen sensitivity.[2][3] Secondly, the assay methodology itself could be a factor. For instance, the MTS assay can sometimes produce misleading results in studies of cell cycle arrest, as some compounds can increase mitochondrial activity without promoting proliferation.[4] Consider using a direct cell counting method (e.g., Trypan Blue exclusion) or a DNA quantification assay for more reliable results.[4] Finally, ensure your this compound is properly stored and handled to prevent degradation.
Q3: I am observing high variability between replicate wells in my 96-well plate assay.
A3: High variability can stem from several sources. Ensure uniform cell seeding by thoroughly resuspending cells before plating. Pipetting technique is also crucial; use calibrated pipettes and avoid introducing bubbles. Edge effects are a common issue in 96-well plates; consider avoiding the outer wells or filling them with a buffer to maintain humidity. Finally, ensure even distribution of the this compound treatment by gentle mixing after addition to the wells.
Q4: What is the best solvent for dissolving this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell-based assays, it is critical to ensure the final concentration of DMSO in the culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.
Troubleshooting Inconsistent Results
Inconsistent results in this compound assays can be frustrating. The following guide provides a structured approach to identifying and resolving common issues.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent assay results.
Common Problems and Solutions
| Observed Problem | Potential Cause | Recommended Solution | Quantitative Parameter to Check |
| High background signal in fluorescence-based assays | Autofluorescence of this compound or its degradation products. | - Run a compound-only control (no cells) to quantify autofluorescence.- Use a different fluorescent dye with a distinct excitation/emission spectrum.- Consider a label-free detection method. | Signal-to-background ratio. |
| Decreased cell viability in vehicle control wells | DMSO concentration is too high. | - Ensure the final DMSO concentration in the media is <0.5%.- Perform a DMSO dose-response curve to determine the toxicity threshold for your cell line. | IC50 of DMSO on cell viability. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number.- Inconsistent cell seeding density.- Degradation of this compound stock solution. | - Use cells within a defined passage number range.- Optimize and standardize cell seeding density.- Aliquot and store stock solutions at -80°C; avoid repeated freeze-thaw cycles. | Cell doubling time, IC50 values from historical data. |
| Unexpected agonist effect at high concentrations | Off-target effects or compound precipitation. | - Visually inspect wells for precipitate under a microscope.- Test a wider range of concentrations to identify a potential biphasic response.- Use an orthogonal assay to confirm the observed effect. | Concentration-response curve shape. |
Experimental Protocols
Protocol 1: Estrogen Receptor Alpha (ERα) Competitive Binding Assay
This protocol is adapted from established methods for assessing the binding affinity of compounds to the estrogen receptor.[5][6][7]
Materials:
-
Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4.
-
Radiolabeled Estradiol: [³H]-17β-estradiol.
-
Unlabeled Estradiol: 17β-estradiol.
-
This compound: Stock solution in DMSO.
-
Rat Uterine Cytosol: Prepared from ovariectomized rats.
-
Hydroxylapatite (HAP) slurry.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled estradiol and this compound in assay buffer.
-
Assay Setup: In microcentrifuge tubes, combine assay buffer, a fixed concentration of [³H]-17β-estradiol (e.g., 0.5 nM), and varying concentrations of either unlabeled estradiol (for the standard curve) or this compound.
-
Incubation: Add rat uterine cytosol (containing ERα) to each tube, vortex gently, and incubate overnight at 4°C.
-
Separation of Bound and Free Ligand: Add cold HAP slurry to each tube, vortex, and incubate on ice for 15 minutes with intermittent vortexing. Centrifuge at 2,500 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the HAP pellet three times with cold assay buffer.
-
Scintillation Counting: Add scintillation cocktail to each tube, vortex, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-17β-estradiol against the log concentration of the competitor (unlabeled estradiol or this compound). Calculate the IC50 value for this compound.
Protocol 2: MCF-7 Cell Proliferation Assay (Crystal Violet Staining)
Materials:
-
MCF-7 cells.
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Estrogen-Free Medium: Phenol red-free RPMI 1640 with 10% charcoal-stripped FBS.
-
This compound stock solution in DMSO.
-
17β-estradiol.
-
Phosphate Buffered Saline (PBS).
-
Fixing Solution: 4% paraformaldehyde in PBS.
-
Staining Solution: 0.5% crystal violet in 20% methanol.
-
Solubilization Solution: 10% acetic acid.
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in culture medium and allow to adhere overnight.
-
Hormone Deprivation: Replace the culture medium with estrogen-free medium and incubate for 72 hours.[3]
-
Treatment: Treat cells with various concentrations of this compound in the presence of a fixed concentration of 17β-estradiol (e.g., 1 nM). Include appropriate controls (vehicle, estradiol alone, this compound alone).
-
Incubation: Incubate for 6 days.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Staining: Wash with PBS and stain with crystal violet solution for 20 minutes.
-
Washing: Wash extensively with water to remove excess stain.
-
Solubilization: Air dry the plate and solubilize the stain with 10% acetic acid.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the log concentration of this compound to determine the IC50.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for this compound
This is a general method adaptable from protocols for other SERMs.[8][9]
Instrumentation:
-
HPLC system with UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase:
-
A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.5) in a suitable ratio (e.g., 40:60 v/v).
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for absorbance maximum).
-
Column Temperature: Ambient.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase and make serial dilutions to create a calibration curve.
-
Sample Preparation: Dilute the experimental sample in the mobile phase to a concentration within the linear range of the calibration curve.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Determine the peak area of this compound in the chromatograms. Construct a calibration curve by plotting peak area against concentration for the standards. Use the regression equation to calculate the concentration of this compound in the samples.
Signaling Pathway
This compound, as an ERα antagonist, modulates downstream signaling pathways. In hormone-responsive breast cancer cells, estradiol binding to ERα typically promotes the transcription of genes involved in cell proliferation and survival. This compound competitively inhibits this process. The diagram below illustrates this antagonistic action.
Caption: Antagonistic action of this compound on the ERα signaling pathway.
References
- 1. Trioxifene - Wikipedia [en.wikipedia.org]
- 2. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
Technical Support Center: A-Target Gene Regulation by Trioxifene Mesylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studying the regulation of target genes by Trioxifene mesylate. Given that this compound is a selective estrogen receptor modulator (SERM), this guide also incorporates data and protocols from well-studied SERMs like Tamoxifen and Raloxifene, which share a similar mechanism of action by competitively inhibiting the estrogen receptor alpha (ERα).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it regulate target gene expression?
A1: this compound is a nonsteroidal selective estrogen receptor modulator (SERM).[2] It functions as a competitive inhibitor of estradiol binding to the estrogen receptor alpha (ERα). This antagonistic action on ERα prevents the receptor from initiating the transcription of estrogen-responsive genes, thereby modulating their expression.[1] While it was investigated for breast and prostate cancer, its clinical development was discontinued.[1]
Q2: What are considered "a-target" genes for this compound?
A2: "A-target" genes for this compound are genes whose expression is regulated by the estrogen receptor (ER). As an ERα antagonist, Trioxifene is expected to alter the expression of these genes. Examples of well-characterized estrogen-regulated genes that are affected by SERMs include GREB1 (Growth Regulation by Estrogen in Breast cancer 1) and YWHAZ (14-3-3ζ). The specific genes affected can vary depending on the cell type and the presence of different ER subtypes (ERα and ERβ).
Q3: How does the effect of this compound on gene expression compare to other SERMs like Tamoxifen and Raloxifene?
A3: Trioxifene, Tamoxifen, and Raloxifene all act as ERα antagonists in breast tissue. However, their effects on gene expression can differ based on the specific gene and cellular context. For instance, some studies have shown that Tamoxifen can uniquely regulate a set of genes that are minimally affected by estradiol or Raloxifene. The ratio of ERα to ERβ in a cell can also influence the response to different SERMs.
Q4: What are the expected outcomes of this compound treatment on the expression of ER-target genes in ER-positive breast cancer cell lines (e.g., MCF-7)?
A4: In ER-positive breast cancer cells like MCF-7, this compound is expected to act as an antagonist, leading to the downregulation of estrogen-induced genes. For example, the expression of genes like GREB1, which are typically upregulated by estrogen, would be expected to decrease. However, some SERMs can exhibit partial agonist activity on certain genes, so the effect should be empirically determined for each gene of interest.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of SERMs on gene expression and cell viability. Due to the limited availability of specific data for this compound, data for Tamoxifen and Raloxifene in MCF-7 cells are provided as a reference.
Table 1: Effect of SERMs on Target Gene Expression in MCF-7 Cells
| Gene | Compound | Concentration | Fold Change (mRNA) | Reference |
| YWHAZ (14-3-3ζ) | Tamoxifen | 1 µM | Up-regulated | N/A |
| GREB1 | Tamoxifen | 100 nM | Down-regulated | N/A |
| c-Myc | Tamoxifen | 100 nM | Down-regulated | N/A |
| pS2 (TFF1) | Tamoxifen | 100 nM | Down-regulated | N/A |
Table 2: IC50 Values of SERMs in Breast Cancer Cell Lines
| Cell Line | Compound | IC50 Value | Reference |
| MCF-7 | Tamoxifen | ~5 µM | [3] |
| T47D | Tamoxifen | ~4.2 µM | [3] |
| BT-474 | Tamoxifen | ~5.7 µM | [3] |
| MCF-7 | Raloxifene | Not specified | N/A |
| T47D | Raloxifene | Not specified | N/A |
| MCF-7 | This compound | Not specified | N/A |
Experimental Protocols
Protocol 1: Analysis of Target Gene Expression by RT-qPCR
This protocol outlines the steps to quantify the mRNA levels of a target gene in response to this compound treatment in MCF-7 cells.
1. Cell Culture and Treatment:
-
Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
For experiments, seed cells in 6-well plates and allow them to adhere.
-
To reduce the influence of endogenous estrogens, switch to phenol red-free DMEM with 5% charcoal-stripped FBS for 24 hours before treatment.
-
Treat cells with the desired concentrations of this compound (or vehicle control, e.g., DMSO) for the specified duration (e.g., 24 hours).
2. RNA Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
3. Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
4. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix using a SYBR Green master mix, cDNA template, and gene-specific primers for your target gene and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform qPCR using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Protocol 2: Analysis of Target Protein Expression by Western Blotting
This protocol describes how to assess the protein levels of a target gene product following this compound treatment.
1. Cell Culture and Treatment:
-
Follow the same cell culture and treatment procedure as in Protocol 1.
2. Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the target protein signal to a loading control (e.g., β-actin, GAPDH).
Protocol 3: Luciferase Reporter Assay for ERα Activity
This assay measures the transcriptional activity of ERα in response to this compound.
1. Cell Culture and Transfection:
-
Seed cells (e.g., T47D or MCF-7) in a 24-well plate.
-
Co-transfect the cells with an estrogen response element (ERE)-driven luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
2. Treatment:
-
After 24 hours of transfection, replace the medium with phenol red-free DMEM containing 5% charcoal-stripped FBS.
-
Treat the cells with this compound, an ER agonist (e.g., estradiol) as a positive control, and a vehicle control for 24 hours.
3. Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Troubleshooting Guides
Troubleshooting RT-qPCR
| Issue | Possible Cause | Recommendation |
| No or weak amplification signal | Poor RNA quality | Ensure RNA has a 260/280 ratio of ~2.0. Use DNase treatment to remove genomic DNA contamination. |
| Inefficient reverse transcription | Use a high-quality reverse transcriptase and optimize the reaction temperature and time. | |
| Poor primer design | Design primers with appropriate melting temperatures and check for specificity using BLAST. Validate primer efficiency. | |
| High variability between replicates | Pipetting errors | Use a master mix for qPCR reactions to ensure consistency. Calibrate pipettes regularly. |
| Inconsistent sample quality | Ensure uniform cell density and treatment conditions across all wells. | |
| Primer-dimer formation | Non-optimal primer concentration or annealing temperature | Perform a primer concentration matrix and a temperature gradient to find the optimal conditions. |
Troubleshooting Western Blotting
| Issue | Possible Cause | Recommendation |
| Weak or no signal | Inefficient protein transfer | Optimize transfer time and voltage. Check for proper contact between the gel and membrane. |
| Low antibody concentration | Titrate the primary antibody to determine the optimal concentration. | |
| Inactive antibody | Use a fresh aliquot of the antibody. Ensure proper storage conditions. | |
| High background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Reduce the concentration of the primary or secondary antibody. | |
| Inadequate washing | Increase the number and duration of wash steps with TBST. | |
| Non-specific bands | Primary antibody is not specific | Use a more specific antibody. Perform a BLAST search of the antibody's immunogen sequence. |
| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice. |
Troubleshooting Luciferase Reporter Assays
| Issue | Possible Cause | Recommendation |
| Low luciferase signal | Low transfection efficiency | Optimize the DNA:transfection reagent ratio. Use a positive control for transfection. |
| Weak promoter activity | Use a stronger promoter for the reporter construct if possible. | |
| Cell lysis issues | Ensure complete cell lysis by following the manufacturer's protocol for the assay reagent. | |
| High background signal | Autoluminescence from media components | Use phenol red-free media. |
| Contamination | Use sterile techniques and fresh reagents. | |
| High variability between replicates | Inconsistent cell number or transfection | Ensure even cell seeding and consistent transfection across wells. Normalize to a co-transfected control reporter. |
Signaling Pathways and Workflows
Caption: Estrogen Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
Technical Support Center: Minimizing Toxicity of Trioxifene Mesylate In Vivo
Disclaimer: Trioxifene mesylate is a selective estrogen receptor modulator (SERM) whose clinical development was discontinued.[1] Consequently, publicly available in vivo toxicity data and established mitigation protocols are limited. This guide provides troubleshooting advice and frequently asked questions (FAQs) based on available clinical data for Trioxifene, extensive research on related SERMs such as Tamoxifen and Raloxifene, and general principles of toxicology. Researchers should adapt and validate these strategies for their specific experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported toxicities of this compound in vivo?
A1: Based on clinical trials, the most frequently observed side effects of this compound are generally mild and well-tolerated. These include hot flashes, leukopenia (a decrease in white blood cells), and nausea.[2]
Q2: How does the toxicity profile of this compound compare to that of Tamoxifen?
A2: Clinical observations suggest that this compound has a therapeutic efficacy and toxicity profile similar to Tamoxifen.[2] Both are associated with hot flashes.[3][4] While not explicitly documented for Trioxifene, other SERMs are known to carry risks of more severe toxicities such as thromboembolic events and an increased risk of endometrial cancer, particularly in postmenopausal women.[3][5]
Q3: What is the likely metabolic pathway for this compound and could this produce toxic metabolites?
A3: While specific metabolic pathways for Trioxifene are not well-documented, it is reasonable to hypothesize a pathway similar to that of Tamoxifen, another SERM. This would involve metabolism by cytochrome P450 enzymes.[6][7] This process can sometimes lead to the formation of reactive metabolites that may contribute to off-target toxicity.[6][7]
Troubleshooting Guides
Issue 1: Unexpectedly High Incidence or Severity of Hot Flashes
Possible Cause: This is a known class effect of SERMs, resulting from their antiestrogenic activity in the central nervous system.[3]
Troubleshooting Actions:
-
Dose-Response Evaluation: Conduct a dose-ranging study to determine if a lower dose of this compound can maintain efficacy while reducing the severity of hot flashes.
-
Animal Model Considerations: Ensure the animal model is appropriate and that housing temperatures are stable and not contributing to thermoregulatory stress.
-
Pharmacological Intervention (for symptomatic relief in preclinical models): While not a direct mitigation of drug toxicity, co-administration of agents known to alleviate hot flashes, such as selective serotonin reuptake inhibitors (SSRIs) or gabapentin, could be explored, though potential drug-drug interactions should be carefully considered.[8]
Issue 2: Observation of Leukopenia or Myelosuppression
Possible Cause: Antiestrogenic compounds can sometimes impact hematopoietic stem and progenitor cells, leading to a decrease in white blood cell counts. Estrogen-induced myelotoxicity has been documented in some species.[9][10]
Troubleshooting Actions:
-
Complete Blood Count (CBC) Monitoring: Regularly monitor CBCs to quantify the extent of leukopenia and to check for effects on other blood cell lineages (anemia, thrombocytopenia).
-
Dose Adjustment: Investigate if reducing the dose of this compound can ameliorate the myelosuppressive effects.
-
Supportive Care: In cases of severe leukopenia, consider supportive care measures such as the use of hematopoietic growth factors (e.g., GM-CSF), but be aware that these can have their own effects on disease models.[11] The use of osteoclast inhibitors may block some unwanted side effects of GM-CSF.[11] In some instances of estrogen-induced bone marrow hypoplasia, lithium has been used to induce regeneration.[12]
Issue 3: Signs of Gastrointestinal Distress (e.g., Nausea, Vomiting, Weight Loss) in Animal Models
Possible Cause: Oral administration of drugs can lead to local irritation of the gastrointestinal mucosa or systemic effects that induce nausea.[13]
Troubleshooting Actions:
-
Formulation Optimization:
-
Vehicle Selection: Ensure the vehicle used for oral administration is non-toxic and well-tolerated. Run a vehicle-only control group to confirm.
-
Solubility Enhancement: For poorly soluble compounds, improving solubility can sometimes reduce gastrointestinal toxicity. This can be achieved through the use of co-solvents or by preparing a salt form of the compound.[13][14]
-
Alternative Formulations: Consider formulating the drug in a fast-dissolving oral film or as a suspension to improve palatability and reduce local irritation.[13][15]
-
-
Route of Administration: If oral administration proves consistently problematic, explore alternative routes such as subcutaneous or intraperitoneal injection, which may alter the pharmacokinetic profile and reduce gastrointestinal exposure.[16]
-
Dietary Considerations: Ensure the diet of the animals is palatable and that the drug administration is not causing significant food aversion.
Data Presentation
Table 1: Clinical Trial Data on this compound Toxicity
| Toxicity | Dose Group (oral, twice daily) | Incidence | Reference |
| Hot Flashes | 5 mg, 10 mg, 20 mg | 20% | [2] |
| Leukopenia | 0.5 to 100 mg/m² | 41% | |
| Nausea | 0.5 to 100 mg/m² | 31% |
Table 2: Comparative Toxicity of SERMs (Tamoxifen vs. Raloxifene)
| Adverse Event | Tamoxifen | Raloxifene | Reference |
| Endometrial Cancer | Increased risk (2.5-fold) | Significantly lower risk compared to tamoxifen | [4] |
| Thromboembolic Events | Increased risk | Lower risk compared to tamoxifen (RR 0.70) | [4] |
| Cataracts | Increased risk | Less common compared to tamoxifen (RR 0.79) | [4] |
| Hot Flashes | Common | Slightly less common than with tamoxifen | [4] |
Experimental Protocols
Protocol 1: Dose-Ranging Study for Acute Toxicity Assessment
-
Animal Model: Select a relevant rodent model (e.g., Sprague-Dawley rats or BALB/c mice).
-
Acclimatization: Allow animals to acclimatize for at least one week prior to the experiment.
-
Grouping: Divide animals into at least four groups (n=6-8 per group): a vehicle control group and three or more dose groups of this compound. Doses should be selected based on previously reported effective doses and scaled appropriately for the animal model.
-
Administration: Administer this compound via the intended experimental route (e.g., oral gavage).
-
Observation: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, 8, 24, and 48 hours post-dosing). Record observations related to changes in behavior, appearance, and physiological function.
-
Data Collection: Record body weights daily. At the end of the observation period, collect blood for hematology and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
Endpoint: Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause unacceptable side effects or mortality.
Protocol 2: Subchronic Toxicity Study (e.g., 28-day)
-
Animal Model and Acclimatization: As described in Protocol 1.
-
Grouping: Divide animals into four groups (n=10 per sex per group): a vehicle control, and low, medium, and high dose groups of this compound. Doses should be based on the MTD determined in the acute toxicity study.
-
Administration: Administer the drug daily for 28 consecutive days.
-
Monitoring:
-
Clinical Observations: Perform daily cage-side observations and a more detailed weekly clinical examination.
-
Body Weight and Food Consumption: Record weekly.
-
Hematology and Clinical Chemistry: Collect blood at baseline and at the end of the study.
-
-
Terminal Procedures: At the end of the 28-day period, euthanize the animals. Perform a full gross necropsy, record organ weights, and collect a comprehensive set of tissues for histopathological analysis.
Visualizations
Caption: Hypothetical metabolic pathway of this compound.
Caption: Experimental workflow for managing in vivo toxicity.
References
- 1. Trioxifene - Wikipedia [en.wikipedia.org]
- 2. This compound in the treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tamoxifen to raloxifene and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hot Flashes: A Review of Pathophysiology and Treatment Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrogen-induced myelotoxicity in dogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estrogen-induced myelotoxicity in dogs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reversal of chemotherapy-induced leukopenia using GM-CSF promotes bone metastasis that can be blocked with osteoclast inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of lithium for treatment of estrogen-induced bone marrow hypoplasia in a dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overcoming Poor Solubility of Dimenhydrinate: Development, Optimization and Evaluation of Fast Dissolving Oral Film - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Trioxifene Mesylate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Trioxifene mesylate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonsteroidal selective estrogen receptor modulator (SERM).[1][2][3] Its primary mechanism of action is the competitive inhibition of estradiol binding to the estrogen receptor alpha (ERα).[3][4] This antagonistic activity blocks ERα-mediated gene expression, making it a subject of study for hormone-dependent cancers like breast and prostate cancer.[4]
Q2: What is the recommended vehicle for dissolving and using this compound in in vitro experiments?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for SERMs and other hydrophobic compounds. It is crucial to prepare a high-concentration stock solution in DMSO and then make further dilutions in culture media. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular effects.[5] Always run a vehicle control group containing the same final concentration of DMSO as the experimental groups.[6][7]
Q3: What are the essential positive and negative controls for an experiment with this compound?
Proper controls are critical for interpreting your results. The following should be included:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This ensures that any observed effects are due to the compound and not the vehicle.[6][7]
-
Positive Control (Agonist): 17β-estradiol (E2) should be used to confirm that the cellular system is responsive to estrogen receptor activation.
-
Positive Control (Antagonist): A well-characterized SERM like 4-hydroxytamoxifen (the active metabolite of Tamoxifen) can be used as a positive control for ERα antagonism.
-
Negative Control (Cell Line): To demonstrate specificity, use an ERα-negative cell line (e.g., MDA-MB-231). This compound should have minimal or no effect on the proliferation of these cells if its action is ERα-dependent.
Q4: How should I prepare my MCF-7 cells for a this compound experiment?
To study the effects of anti-estrogens, it is essential to remove any estrogenic compounds from the cell culture environment that could interfere with the assay. This is achieved by "starving" the cells.
-
Culture MCF-7 cells in phenol red-free medium, as phenol red is a weak estrogen agonist.[8]
-
Use charcoal-dextran stripped Fetal Bovine Serum (CS-FBS) to remove endogenous steroids and hormones.[8][9]
-
Grow the cells in this hormone-free medium for a minimum of 72 hours before starting the experiment.[9]
Troubleshooting Guides
Problem 1: No response to this compound treatment in ERα-positive cells (e.g., MCF-7).
| Possible Cause | Troubleshooting Step |
| Sub-optimal Drug Concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. IC50 values can vary between cell lines. |
| Presence of Estrogens in Media | Ensure you are using phenol red-free medium and charcoal-stripped FBS.[8] Residual estrogens can compete with Trioxifene and mask its antagonistic effects. |
| Cell Line Integrity | Verify the expression of ERα in your MCF-7 cell stock using Western Blot or qPCR. Prolonged culture can sometimes lead to changes in receptor expression. |
| Compound Degradation | Ensure the this compound stock solution has been stored correctly and prepare fresh dilutions for each experiment. |
Problem 2: this compound shows unexpected agonist (stimulatory) activity.
| Possible Cause | Troubleshooting Step |
| SERM Dual Activity | SERMs can exhibit mixed agonist/antagonist properties depending on the tissue and promoter context. This is an intrinsic property of the compound.[10] |
| Experimental System | Confirm the effect is not an artifact. Test for ERα-dependent transcription using an Estrogen Response Element (ERE) luciferase reporter assay. An agonist will increase luciferase activity, while an antagonist will block E2-induced activity. |
| Cross-talk with other Pathways | Investigate if Trioxifene is activating other signaling pathways in your cells that could lead to proliferation. |
Problem 3: High background or toxicity observed in the vehicle control group.
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | The final concentration of DMSO in the culture medium should ideally be below 0.5%. Higher concentrations can be toxic to cells.[5] Perform a DMSO toxicity test on your cells to determine the maximum tolerated concentration. |
| Contaminated Vehicle | Use sterile, high-purity DMSO for your stock solutions. |
| Ethanol as a Vehicle | If using ethanol as a solvent, be aware that it can stimulate the proliferation of MCF-7 cells.[11] A dose-response for the vehicle itself is recommended. |
Quantitative Data Summary
The following table provides hypothetical IC50 values for this compound against common breast cancer cell lines to illustrate expected outcomes. Actual values must be determined empirically.
| Compound | Cell Line | Receptor Status | Hypothetical IC50 (µM) |
| This compound | MCF-7 | ERα-positive | 5 - 15 |
| This compound | T-47D | ERα-positive | 8 - 20 |
| This compound | MDA-MB-231 | ERα-negative | > 50 (or no effect) |
| 4-hydroxytamoxifen | MCF-7 | ERα-positive | 1 - 10 |
Experimental Protocols & Visualizations
Protocol 1: ERα Transcriptional Activity Reporter Assay
This assay quantitatively measures the ability of this compound to antagonize estrogen-induced gene expression.
Methodology:
-
Cell Plating: Seed MCF-7 cells stably transfected with an Estrogen Response Element (ERE) driven luciferase reporter plasmid into a 96-well plate in hormone-free medium.[12]
-
Incubation: Allow cells to attach by incubating for 24 hours at 37°C with 5% CO2.
-
Treatment: Treat cells with the following conditions:
-
Vehicle control (e.g., 0.1% DMSO)
-
Positive control agonist (e.g., 10 nM 17β-estradiol)
-
This compound at various concentrations
-
This compound (various concentrations) + 10 nM 17β-estradiol
-
-
Incubation: Incubate the plate for another 18-24 hours.
-
Lysis and Readout: Lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.[13]
-
Analysis: Normalize the luminescence values to the vehicle control. An effective antagonist will show a dose-dependent decrease in the estradiol-induced luminescence.
Signaling Pathway: ERα Antagonism by Trioxifene
Trioxifene acts by competitively binding to the Ligand Binding Domain (LBD) of ERα, preventing the binding of its natural ligand, estradiol (E2). This causes a conformational change in the receptor that inhibits the recruitment of co-activators, thereby blocking the transcription of estrogen-responsive genes that lead to cell proliferation.
Troubleshooting Logic
This diagram provides a logical workflow for troubleshooting common issues encountered during this compound experiments.
References
- 1. encodeproject.org [encodeproject.org]
- 2. SEER*Rx Interactive Antineoplastic Drugs Database [seer.cancer.gov]
- 3. Methanone, (3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl)(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, methanesulfonate (1:1) | C31H35NO6S | CID 50138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trioxifene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. indigobiosciences.com [indigobiosciences.com]
Validation & Comparative
A Comparative Analysis of Trioxifene Mesylate and Tamoxifen in Breast Cancer Treatment
For decades, Tamoxifen has been a cornerstone in the endocrine treatment of estrogen receptor-positive (ER-positive) breast cancer. As a selective estrogen receptor modulator (SERM), its efficacy in reducing recurrence and mortality rates is well-documented through numerous clinical trials.[1][2] Trioxifene mesylate, another SERM, emerged as a potential alternative, with early studies investigating its therapeutic potential in advanced breast cancer. This guide provides a detailed comparison of these two compounds, focusing on their mechanisms of action, clinical efficacy, and safety profiles, supported by available experimental data.
Mechanism of Action: Targeting the Estrogen Receptor
Both this compound and Tamoxifen are competitive inhibitors of the estrogen receptor.[3][4] In ER-positive breast cancer cells, estrogen binding to its receptor initiates a cascade of events promoting tumor growth. These SERMs competitively bind to the estrogen receptor, preventing estrogen from binding and thereby blocking its proliferative signals.[5][6] This antagonistic effect in breast tissue is the primary mechanism behind their anticancer activity.
However, the "selective" nature of these modulators means their effects can vary in different tissues. For instance, Tamoxifen exhibits estrogenic (agonist) effects in the endometrium and bone, which can lead to an increased risk of endometrial cancer but also helps in maintaining bone density.[3][7] Early research suggested that Trioxifene also possesses some intrinsic estrogenic action in humans.[8]
Clinical Efficacy: A Head-to-Head Comparison
A key clinical trial conducted in the 1980s provides the most direct comparison between this compound and Tamoxifen in patients with advanced breast cancer.[9] The study evaluated response rates, time to progression, and the impact of prior Tamoxifen therapy.
| Parameter | This compound (5-20 mg BID) | Historical Tamoxifen Data (for comparison) |
| Overall Response Rate | 52% (27/52 patients) | Similar therapeutic efficacy reported[9] |
| Complete Response | 10% (5/52 patients) | Not specified in this study |
| Partial Response | 42% (22/52 patients) | Not specified in this study |
| No Change | 17% (9/52 patients) | Not specified in this study |
| Median Time to Progression | 12 months | Not specified in this study |
| Response in Tamoxifen Failures | 12% (2/17 patients with partial remission) | Not applicable |
Data sourced from a 1986 clinical trial evaluating this compound in advanced breast cancer.[9]
Another phase I/II investigation provided further insights into the dose-response relationship and efficacy of Trioxifene.[8]
| Dosage Group | Number of Patients | Response Rate | Median Time to Treatment Failure |
| Low-Dose (0.5 to 12 mg/m² BID) | 24 | 21% | 67 days |
| High-Dose (40 to 100 mg/m² BID) | 12 | 33% | 178 days |
Data from a phase I/II investigation of this compound in advanced breast cancer.[8]
While these studies suggested that this compound is an active agent against advanced breast cancer with efficacy comparable to what was known for Tamoxifen at the time, subsequent research and development for Trioxifene in breast cancer appears to have been limited.[4][9] Tamoxifen, on the other hand, has undergone extensive long-term studies, solidifying its role in both early and advanced breast cancer, as well as in a preventative setting.[1][10][11]
Experimental Protocols
The primary comparative data originates from a randomized clinical trial involving 69 patients with advanced breast cancer.[9]
Patient Population:
-
Patients with histologically confirmed advanced breast cancer.
-
Patients were evaluated for estrogen receptor (ER) status.
Treatment Regimen:
-
52 patients were randomized to receive this compound at doses of 5 mg, 10 mg, or 20 mg orally twice daily.
-
An additional 17 patients who had previously responded to and then failed Tamoxifen therapy were treated with Trioxifene.
Evaluation of Response:
-
Response to treatment was categorized as complete response, partial response, no change, or progressive disease based on standard oncological criteria of the time.
-
Time to progression was recorded for all patients.
Safety and Toxicity Profile
The side effects of this compound were reported to be generally mild and well-tolerated, with hot flashes being the most common adverse event.[9] However, a separate study indicated that Trioxifene may have more toxicity than Tamoxifen, noting leukopenia and nausea as moderately frequent, non-dose-dependent toxicities.[8]
| Adverse Event | This compound (Witte et al., 1986)[8] | This compound (W. W. Chan et al., 1986)[9] | Tamoxifen (General Profile)[7] |
| Leukopenia | 41% | Not specified | Less common |
| Nausea | 31% | Not specified | Common |
| Hot Flashes | Not specified | 20% | Very common |
| Endometrial Cancer Risk | Implied intrinsic estrogenic action[8] | Not specified | Increased risk[3] |
| Venous Thromboembolism | Not specified | Not specified | Increased risk[12] |
It is important to note the limited long-term safety data for this compound compared to the extensive data available for Tamoxifen. The risk of serious side effects such as endometrial cancer and venous thromboembolism with long-term Tamoxifen use is well-established.[3][12]
Conclusion
Based on the available, albeit dated, clinical data, this compound demonstrated therapeutic efficacy in advanced breast cancer, with response rates and a mechanism of action similar to Tamoxifen.[9] However, one study suggested a less favorable toxicity profile for Trioxifene.[8] The development of Trioxifene for breast cancer did not progress to the extent of Tamoxifen, which has become a standard of care with a vast body of evidence supporting its use across different stages of ER-positive breast cancer. For researchers and drug development professionals, the story of this compound serves as a historical comparison point in the evolution of endocrine therapies and highlights the extensive clinical investigation required to establish a new standard of care.
References
- 1. Long-Term Data from 20 Trials Confirm Tamoxifen's Long-Lasting Benefit - NCI [cancer.gov]
- 2. komen.org [komen.org]
- 3. Tamoxifen - Wikipedia [en.wikipedia.org]
- 4. Trioxifene - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. breastcancer.org [breastcancer.org]
- 8. A phase I/II investigation of this compound in advanced breast cancer. Clinical and endocrinologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound in the treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncology-central.com [oncology-central.com]
- 11. Tamoxifen: a landmark trial | The Royal Marsden [royalmarsden.nhs.uk]
- 12. Breast Cancer Prevention: Tamoxifen and Raloxifene | American Cancer Society [cancer.org]
A Comparative In Vitro Efficacy Analysis of Trioxifene and Raloxifene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of two selective estrogen receptor modulators (SERMs), Trioxifene and Raloxifene. The data presented is compiled from various independent studies to facilitate an objective comparison of their performance in key preclinical assays. This document summarizes their binding affinities to estrogen receptors and their impact on cancer cell proliferation, supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows.
Data Presentation: A Comparative Summary
The following tables provide a structured summary of the available quantitative data for Trioxifene and Raloxifene, focusing on their in vitro performance. It is important to note that the data for each compound has been collated from different studies, and direct head-to-head comparative studies are limited in the public domain. Therefore, comparisons should be made with consideration of the different experimental conditions.
Table 1: Estrogen Receptor Binding Affinity
This table summarizes the in vitro binding affinities of Trioxifene and Raloxifene to Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). The data is presented as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), which are measures of the drug's potency in binding to the receptors.
| Compound | Receptor | IC50 (nM) | Ki (nM) | Source |
| Trioxifene | ERα | 203.49 | 20.84 | [1] |
| ERβ | 1506.04 | 144.85 | [1] | |
| Raloxifene | ERα & ERβ | High Affinity (Specific values not cited) | - | [2] |
Note: A lower IC50 or Ki value indicates a higher binding affinity.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
This table outlines the in vitro anti-proliferative efficacy of Trioxifene and Raloxifene in different cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), representing the concentration of the drug that inhibits cell growth by 50%.
| Compound | Cell Line | IC50 | Source |
| Trioxifene | PAIII (Rat Prostatic Carcinoma) | Micromolar levels | [3] |
| Raloxifene | MCF-7 (Human Breast Cancer) | Equivalent to 0.4 nM (of Arzoxifene) | [4] |
Note: A lower IC50 value indicates greater potency in inhibiting cell proliferation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and aid in the interpretation of the presented data.
Estrogen Receptor Binding Assay (for Trioxifene)
The competitive binding activity of Trioxifene to recombinant human ERα and ERβ was assessed using a radioligand binding assay.[1]
-
Receptors: Recombinant human ERα and ERβ.
-
Radioligand: [3H]-Estradiol ([3H]-E2).
-
Procedure: A constant concentration of the radioligand was incubated with increasing concentrations of Trioxifene in the presence of the respective estrogen receptor.
-
Detection: The amount of bound radioligand was measured to determine the concentration of Trioxifene required to displace 50% of the bound [3H]-E2 (IC50).
-
Data Analysis: The inhibitor constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.
Cell Proliferation Assay (for Raloxifene)
The anti-proliferative activity of Raloxifene was evaluated in the estrogen-stimulated MCF-7 human breast cancer cell line.[4]
-
Cell Line: MCF-7 human breast cancer cells.
-
Stimulant: Estrogen to induce cell proliferation.
-
Treatment: Cells were treated with varying concentrations of the test compound.
-
Assay: A suitable cell viability or proliferation assay (e.g., MTT assay) was used to determine the number of viable cells after a specific incubation period.
-
Data Analysis: The IC50 value was calculated as the concentration of the compound that resulted in a 50% reduction in cell growth compared to the estrogen-stimulated control.
Mandatory Visualizations
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows to provide a clearer understanding of the mechanisms and methodologies discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective estrogen receptor modulator trioxifene (LY133314) inhibits metastasis and extends survival in the PAIII rat prostatic carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trioxifene - Wikipedia [en.wikipedia.org]
Validating the Anti-Metastatic Potential of Trioxifene Mesylate: A Comparative Guide
For researchers and drug development professionals exploring novel anti-cancer therapies, understanding the anti-metastatic efficacy of selective estrogen receptor modulators (SERMs) is of paramount importance. This guide provides a comparative analysis of Trioxifene mesylate, an early-generation SERM, against other well-established alternatives such as Tamoxifen and Raloxifene. By presenting available experimental data, detailed methodologies for key assays, and visual representations of signaling pathways and workflows, this document aims to offer a comprehensive resource for validating the anti-metastatic effects of this compound.
Comparative Efficacy of this compound and Alternatives
The anti-metastatic properties of this compound have been primarily investigated in preclinical models of prostate and breast cancer. The available data suggests a significant potential in inhibiting the spread of cancer cells. To provide a clear comparison, the following tables summarize the quantitative data from studies on this compound and its alternatives.
Table 1: In Vivo Anti-Metastatic Efficacy of this compound in a Rat Prostatic Carcinoma Model
| Treatment Group | Dose (mg/kg/day) | Inhibition of Gluteal Lymph Node Metastasis (%) | Inhibition of Iliac Lymph Node Metastasis (%) | Reduction in Pulmonary Metastatic Foci (%) |
| Control | - | 0 | 0 | 0 |
| Trioxifene | 2.0 | Significant (P < 0.05) | Significant (P < 0.05) | Significant (P < 0.05) |
| Trioxifene | 4.0 | Significant (P < 0.05) | Significant (P < 0.05) | Significant (P < 0.05) |
| Trioxifene | 20.0 | 86 | 88 | Dose-related reduction |
| Trioxifene | 40.0 | Dose-related inhibition | Dose-related inhibition | 98 |
Data adapted from a study on the PAIII rat prostatic adenocarcinoma model.[1]
Table 2: Clinical Response of Advanced Breast Cancer to this compound vs. Tamoxifen
| Treatment | Complete Response (%) | Partial Response (%) | No Change (%) |
| This compound | 10 | 42 | 17 |
| Tamoxifen | - | - | - |
Note: A direct head-to-head response rate for Tamoxifen was not provided in the same study, but the authors suggest similar therapeutic efficacy.[2] A separate study indicated that Trioxifene is no more efficacious than Tamoxifen and has more toxicity.[3]
Table 3: Anti-Metastatic Effects of Raloxifene in a Mouse Mammary Cancer Model
| Treatment Group | Dose (mg/kg/day) | Reduction in Lymph Node Metastasis Multiplicity |
| Control | 0 | 0 |
| Raloxifene | 18 | Not statistically significant |
| Raloxifene | 27 | Statistically significant (P < 0.05) |
Data from a study using a xenograft model of metastatic mammary cancer.[4]
Key Experimental Protocols
Detailed and standardized protocols are crucial for the validation of anti-metastatic effects. Below are representative methodologies for key in vitro assays, adapted for the evaluation of SERMs like this compound.
Disclaimer: The following protocols are representative examples based on standard laboratory methods. Specific experimental conditions such as cell lines, drug concentrations, and incubation times should be optimized for your particular research context, as detailed protocols for this compound in these specific assays are not extensively documented in publicly available literature.
Cell Migration Assay (Boyden Chamber Assay)
Objective: To assess the ability of a compound to inhibit the migration of cancer cells.
Materials:
-
24-well Transwell® inserts (8 µm pore size)
-
Cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound and comparator SERMs (e.g., Tamoxifen, Raloxifene)
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution
-
Cotton swabs
Protocol:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. The day before the assay, starve the cells in a serum-free medium for 12-24 hours.
-
Assay Setup:
-
Add 500 µL of culture medium with a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
In the upper chamber (the insert), add 1 x 10^5 cells in 200 µL of serum-free medium.
-
Add this compound or comparator compounds at desired concentrations to the upper chamber. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a period determined by the cell type's migratory rate (typically 12-48 hours).
-
Staining and Quantification:
-
After incubation, carefully remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
-
Data Analysis:
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Calculate the average number of migrated cells per field for each treatment condition.
-
Express the data as a percentage of migration relative to the vehicle control.
-
Cell Invasion Assay (Matrigel Invasion Assay)
Objective: To evaluate the ability of a compound to inhibit the invasion of cancer cells through an extracellular matrix.
Materials:
-
24-well Transwell® inserts with 8 µm pores coated with Matrigel®
-
All other materials are the same as for the Cell Migration Assay.
Protocol:
-
Insert Preparation: Thaw Matrigel® on ice and dilute it with a cold, serum-free medium. Coat the top surface of the Transwell® inserts with a thin layer of the diluted Matrigel® and allow it to solidify at 37°C for at least 30 minutes.
-
Cell Seeding and Treatment: Follow the same procedure as the Cell Migration Assay (steps 1-3), seeding the cells on top of the Matrigel® layer.
-
Incubation: The incubation time for invasion assays is typically longer than for migration assays (e.g., 24-72 hours) to allow cells sufficient time to degrade the Matrigel® and invade.
-
Staining and Quantification: Follow the same procedure as the Cell Migration Assay (steps 4-5).
Colony Formation Assay (Clonogenic Assay)
Objective: To assess the effect of a compound on the long-term proliferative capacity and survival of single cancer cells.
Materials:
-
6-well plates
-
Cancer cell line
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
This compound and comparator SERMs
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates and allow them to attach overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or comparator compounds. Include a vehicle control.
-
Incubation: Incubate the plates for 10-14 days at 37°C in a humidified atmosphere with 5% CO2. The medium should be changed every 2-3 days with fresh medium containing the respective treatments.
-
Staining: After the incubation period, when visible colonies have formed, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with 0.5% Crystal Violet solution for 30 minutes.
-
Quantification: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the vehicle control.
Visualizing Mechanisms and Workflows
To better understand the potential mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.
References
- 1. The selective estrogen receptor modulator trioxifene (LY133314) inhibits metastasis and extends survival in the PAIII rat prostatic carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. corning.com [corning.com]
- 3. benchchem.com [benchchem.com]
- 4. Moving Upwards: A Simple and Flexible In Vitro Three-dimensional Invasion Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Trioxifene Mesylate: A Comparative Analysis of Hormone Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trioxifene mesylate (developmental code: LY-133314) is a nonsteroidal selective estrogen receptor modulator (SERM) that was investigated for the treatment of breast and prostate cancer. As a SERM, its therapeutic potential is defined by its tissue-selective agonist and antagonist activity at estrogen receptors. A critical aspect of its pharmacological profile is its specificity and potential for cross-reactivity with other steroid hormone receptors, which can influence its efficacy and side-effect profile. This guide provides a comparative analysis of the cross-reactivity of this compound with a focus on the estrogen receptor (ER), and discusses the implications of its interactions with the progesterone receptor (PR) and androgen receptor (AR), based on available data.
Comparative Receptor Binding Affinity
The binding affinity of this compound for various hormone receptors is a key determinant of its biological activity. The following table summarizes the available quantitative data on its interaction with human estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).
| Compound | Receptor | Binding Affinity (IC50, nM) | Binding Affinity (Ki, nM) | Selectivity | Reference |
| This compound | ERα | 203.49 | 20.84 | ~7-fold | [1] |
| ERβ | 1506.04 | 144.85 | [1] | ||
| Estradiol | ERα | Not explicitly stated in the provided context | Not explicitly stated in the provided context | ||
| ERβ | Not explicitly stated in the provided context | Not explicitly stated in the provided context |
Functional Activity at Estrogen Receptors
This compound demonstrates competitive binding against estradiol for ERα and functions as an antagonist, inhibiting ERα-mediated gene expression.[2][3] Studies have shown that Trioxifene is an active competitor for human ERα, with a binding selectivity approximately 20-fold greater than for the ERβ isoform.[1] In cellular assays, Trioxifene antagonizes ERα-mediated luciferase reporter activity at concentrations exceeding 100 nM, while it does not significantly affect ERβ-mediated activity.[1]
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action and experimental procedures for assessing hormone receptor cross-reactivity, the following diagrams illustrate key pathways and workflows.
Figure 1: Simplified Estrogen Receptor Signaling Pathway and the Antagonistic Action of this compound.
Figure 2: General Workflow for a Competitive Radioligand Binding Assay to Determine Receptor Affinity.
Experimental Protocols
Detailed experimental protocols for determining the cross-reactivity of this compound are crucial for reproducible research. Below are generalized methodologies for key assays.
Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (IC50 and Ki) of this compound for ERα, ERβ, PR, and AR.
Materials:
-
Recombinant human ERα, ERβ, PR, or AR protein.
-
Radiolabeled ligands: [³H]-Estradiol (for ERs), [³H]-Progesterone or [³H]-R5020 (for PR), [³H]-Testosterone or [³H]-R1881 (for AR).
-
This compound.
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
Hydroxylapatite slurry or filter mats.
-
Scintillation fluid and vials.
-
Scintillation counter.
Procedure:
-
A constant concentration of the respective recombinant receptor and its corresponding radiolabeled ligand are incubated in the assay buffer.
-
Increasing concentrations of unlabeled this compound are added to compete with the radiolabeled ligand for binding to the receptor.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
The receptor-ligand complexes are separated from the unbound radioligand using either hydroxylapatite precipitation or rapid filtration through glass fiber filters.
-
The amount of radioactivity in the bound fraction is quantified using a liquid scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Reporter Gene Assay
Objective: To determine the functional activity (agonist or antagonist) of this compound at ERα, ERβ, PR, and AR.
Materials:
-
A suitable mammalian cell line (e.g., HEK293, HeLa, or a relevant cancer cell line) that does not endogenously express the receptor of interest.
-
Expression plasmids for the full-length human ERα, ERβ, PR, or AR.
-
A reporter plasmid containing a hormone response element (e.g., ERE for estrogen receptors) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
A control plasmid for transfection efficiency normalization (e.g., a plasmid expressing Renilla luciferase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound.
-
Agonists for each receptor (e.g., Estradiol, Progesterone, Dihydrotestosterone).
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Cells are co-transfected with the receptor expression plasmid, the reporter plasmid, and the control plasmid.
-
After transfection, cells are treated with varying concentrations of this compound alone (to assess agonist activity) or in combination with a known agonist (to assess antagonist activity).
-
Cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.
-
Cells are lysed, and the activity of the reporter enzyme (and the control enzyme) is measured.
-
Reporter activity is normalized to the control enzyme activity to account for variations in transfection efficiency.
-
Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.
Conclusion
The available data robustly characterizes this compound as a selective estrogen receptor modulator with a clear antagonistic profile at ERα and significantly lower affinity for ERβ.[1] This selectivity for ERα is a defining feature of its mechanism of action. However, a comprehensive understanding of its cross-reactivity profile is hampered by the lack of publicly available binding and functional data for the progesterone and androgen receptors. For drug development professionals, the absence of this information underscores the importance of thorough off-target screening during preclinical evaluation to fully characterize the selectivity and potential for unintended endocrine effects of new chemical entities. The provided experimental protocols offer a foundational framework for conducting such essential cross-reactivity studies.
References
A Comparative Guide to the Endocrine Effects of Trioxifene and Other Selective Estrogen Receptor Modulators (SERMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the endocrine effects of Trioxifene and other prominent Selective Estrogen Receptor Modulators (SERMs): Tamoxifen, Raloxifene, and Lasofoxifene. SERMs are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity, making them crucial in the treatment and prevention of various hormone-sensitive conditions, including breast cancer and osteoporosis. This document summarizes key experimental data on their receptor binding affinities and tissue-specific effects, details the methodologies of pivotal experiments, and visualizes relevant biological pathways and workflows.
Executive Summary
Selective Estrogen Receptor Modulators (SERMs) are designed to elicit beneficial estrogenic actions in some tissues while blocking detrimental estrogenic effects in others. This guide delves into the endocrine profiles of four SERMs:
-
Trioxifene (LY133314): An early-generation SERM that showed promise in preclinical studies but was not commercially developed.
-
Tamoxifen: A first-generation SERM widely used in the treatment and prevention of ER-positive breast cancer.
-
Raloxifene: A second-generation SERM approved for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.
-
Lasofoxifene: A third-generation SERM known for its high affinity for both ERα and ERβ and its efficacy in treating osteoporosis and vaginal atrophy.
This comparison focuses on their differential effects on three key tissues: breast, bone, and uterus, providing a framework for understanding their unique therapeutic profiles and potential applications in drug development.
Data Presentation: Comparative Endocrine Effects of SERMs
The following tables summarize the available quantitative data for Trioxifene, Tamoxifen, Raloxifene, and Lasofoxifene, focusing on their estrogen receptor binding affinities and their agonist/antagonist activity in key tissues. It is important to note that direct head-to-head comparative data for Trioxifene against the other SERMs under identical experimental conditions is limited in the publicly available literature.
Table 1: Estrogen Receptor Binding Affinity
| Compound | ERα Binding Affinity (Ki, nM) | ERβ Binding Affinity (Ki, nM) | Relative Binding Affinity (RBA) for ERα (Estradiol = 100%) |
| Trioxifene | 20.84[1] | 144.85[1] | ~20% (rat ER)[2] |
| Tamoxifen | Data varies across studies | Data varies across studies | 4-hydroxytamoxifen (active metabolite) has affinity equal to estradiol[3] |
| Raloxifene | Data varies across studies | Data varies across studies | Data varies across studies |
| Lasofoxifene | 0.21 ± 0.06[4] | High affinity[5] | Half-inhibition concentration similar to estradiol, >10-fold higher than raloxifene and tamoxifen[5] |
Table 2: Tissue-Specific Agonist/Antagonist Profile
| Compound | Breast Tissue | Bone Tissue | Uterine Tissue |
| Trioxifene | Antagonist[2][6] | Agonist (presumed) | Partial Agonist (presumed) |
| Tamoxifen | Antagonist[7] | Agonist[8][9] | Partial Agonist[8][9] |
| Raloxifene | Antagonist[7] | Agonist[8][10] | Antagonist[8] |
| Lasofoxifene | Antagonist[11] | Agonist | Neutral/Antagonist |
Table 3: In Vivo Effects in Ovariectomized (OVX) Rat Models
| Parameter | Trioxifene | Tamoxifen | Raloxifene | Lasofoxifene |
| Uterine Wet Weight | Data not available in direct comparison | Increased compared to OVX control[9][12][13] | Minimal to no increase compared to OVX control[8][10][14] | Data not available in direct comparison |
| Bone Mineral Density (BMD) | Data not available in direct comparison | Prevents OVX-induced bone loss[8][9] | Prevents OVX-induced bone loss[8][10][15][16] | Prevents OVX-induced bone loss |
Key Experimental Protocols
The characterization of SERMs relies on a battery of in vitro and in vivo assays. Below are the detailed methodologies for three key experiments.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., Trioxifene) for estrogen receptors (ERα and ERβ) by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-Estradiol.
Methodology:
-
Preparation of Receptor Source:
-
Human recombinant ERα and ERβ proteins are used.
-
Alternatively, cytosol preparations from estrogen-sensitive tissues (e.g., rat uterus) can be utilized.
-
-
Incubation:
-
A constant concentration of [³H]-Estradiol is incubated with the receptor source.
-
Increasing concentrations of the unlabeled test compound are added to compete for binding.
-
A parallel incubation with a large excess of unlabeled estradiol is performed to determine non-specific binding.
-
-
Separation of Bound and Free Ligand:
-
Methods such as dextran-coated charcoal, hydroxylapatite precipitation, or filter binding assays are used to separate the receptor-bound [³H]-Estradiol from the free radioligand.
-
-
Quantification:
-
The amount of bound radioactivity is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Estradiol (IC50) is calculated.
-
The inhibitory constant (Ki) is then determined using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Experimental Workflow for ER Competitive Binding Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Trioxifene - Wikipedia [en.wikipedia.org]
- 3. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lasofoxifene: a new type of selective estrogen receptor modulator for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective estrogen receptor modulator trioxifene (LY133314) inhibits metastasis and extends survival in the PAIII rat prostatic carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Raloxifene: A selective estrogen receptor modulator (SERM) with multiple target system effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Raloxifene, tamoxifen, nafoxidine, or estrogen effects on reproductive and nonreproductive tissues in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of droloxifene, tamoxifen, and estrogen on bone, serum cholesterol, and uterine histology in the ovariectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Raloxifene preserves bone strength and bone mass in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Comparative Uterotrophic Effects of Endoxifen and Tamoxifen in Ovariectomized Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Compartmentalized uterotrophic effects of tamoxifen, toremifene, and estradiol in the ovariectomized Wistar (Han) rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. content-assets.jci.org [content-assets.jci.org]
- 15. Raloxifene similarly affects the skeletal system of male and ovariectomized female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. endocrine-abstracts.org [endocrine-abstracts.org]
A Head-to-Head Comparison of Trioxifene and Fulvestrant in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of endocrine therapies targeting the estrogen receptor (ER) for hormone receptor-positive breast cancer, two distinct mechanisms of action have been clinically evaluated: selective estrogen receptor modulation (SERM) and selective estrogen receptor degradation (SERD). This guide provides a head-to-head comparison of Trioxifene, a nonsteroidal SERM, and Fulvestrant, a steroidal SERD.
Disclaimer: The clinical development of Trioxifene was discontinued; therefore, direct head-to-head preclinical and clinical studies comparing it with Fulvestrant are scarce. This comparison relies on available data for each compound, often using Tamoxifen as a common reference point, to draw indirect comparisons.
At a Glance: Trioxifene vs. Fulvestrant
| Feature | Trioxifene | Fulvestrant |
| Drug Class | Selective Estrogen Receptor Modulator (SERM) | Selective Estrogen Receptor Degrader (SERD) |
| Chemical Structure | Nonsteroidal, triphenylethylene derivative | Steroidal, estradiol analogue |
| Mechanism of Action | Competitively binds to ER, exhibiting tissue-specific agonist and antagonist effects. | Binds to ER and induces its proteasomal degradation, leading to complete ablation of ER signaling. |
| Clinical Development | Discontinued | Approved for clinical use |
Chemical Structures
Trioxifene is a non-steroidal molecule with a triphenylethylene core structure, similar to tamoxifen.
Fulvestrant is a steroidal compound, an analogue of estradiol, with a long side chain at the 7α-position that is crucial for its unique mechanism of action.[1]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between Trioxifene and Fulvestrant lies in their interaction with the estrogen receptor and the subsequent cellular response.
Trioxifene (SERM): As a SERM, Trioxifene's binding to the estrogen receptor induces a conformational change that is distinct from that induced by estradiol.[2] This results in a tissue-specific response. In breast cancer cells, it acts as an antagonist, blocking the transcriptional activation of estrogen-responsive genes.[2] However, in other tissues, it can exhibit partial agonist activity.
Fulvestrant (SERD): Fulvestrant is a pure antiestrogen.[3] Upon binding, it induces a conformational change in the estrogen receptor that leads to receptor dimerization impairment, inhibition of nuclear localization, and subsequent ubiquitination and degradation by the proteasome.[4][5] This results in a significant reduction of cellular ER levels, effectively shutting down estrogen signaling pathways.[3]
References
A Preclinical Showdown: Trioxifene Mesylate vs. Aromatase Inhibitors in Breast Cancer Models
For researchers in oncology and drug development, understanding the preclinical performance of hormonal therapies is critical for advancing the treatment of estrogen receptor-positive (ER+) breast cancer. This guide provides a comparative analysis of Trioxifene mesylate, a selective estrogen receptor modulator (SERM), and aromatase inhibitors (AIs), two classes of drugs that target the estrogen signaling pathway through distinct mechanisms. While direct head-to-head preclinical studies are scarce due to the discontinuation of Trioxifene's development, this guide collates available data from various preclinical models to offer an objective comparison for research and development professionals.
Mechanism of Action: A Tale of Two Strategies
This compound and aromatase inhibitors both aim to thwart estrogen-driven cancer growth, but they employ fundamentally different approaches.
This compound: The Competitive Blocker
As a SERM, this compound directly competes with estrogen for binding to the estrogen receptor (ERα).[1] In breast tissue, it acts as an antagonist, blocking the receptor and preventing the transcriptional activation of genes that promote cell proliferation. However, in other tissues, SERMs can exhibit partial agonist activity.
Aromatase Inhibitors: The Estrogen Depleters
Aromatase inhibitors, such as letrozole and anastrozole, work by blocking the aromatase enzyme.[2][3] This enzyme is responsible for the final step in estrogen synthesis, converting androgens into estrogens in peripheral tissues.[2][3][4] By inhibiting aromatase, these drugs drastically reduce the levels of circulating estrogen, thereby depriving ER+ breast cancer cells of their primary growth stimulus.[2]
Preclinical Efficacy: In Vitro and In Vivo Data
The following tables summarize key quantitative data from preclinical studies on this compound and the aromatase inhibitor letrozole. It is important to note that these data are collated from different studies and are not from direct comparative experiments.
Table 1: In Vitro Efficacy in Breast Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Trioxifene | PAIII (rat prostate adenocarcinoma) | Proliferation Assay | Inhibition | Micromolar levels | [1] |
| Letrozole | MCF-7aro | Proliferation Assay | IC50 | 50-100 nM | [5] |
| Letrozole | T-47Daro | Proliferation Assay | IC50 | <50 nM | [5] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Animal Model | Cell Line | Treatment and Dose | Outcome | Reference |
| Trioxifene | Rat | PAIII | 2.0-40.0 mg/kg/day (s.c.) | 98% reduction in pulmonary metastases | [1] |
| Letrozole | Nude Mice | MCF-7Ca | 10 µ g/day | Significant tumor growth inhibition | [5][6][7] |
| Letrozole | Nude Mice | MCF-7Ca | 10 µ g/day | Time to tumor doubling: ~35 weeks | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in this guide.
Experimental Workflow: In Vivo Xenograft Model
1. In Vivo Xenograft Model for Aromatase Inhibitors [6][7][8]
-
Cell Line: MCF-7 cells stably transfected with the aromatase gene (MCF-7Ca) are used to create a model that mimics postmenopausal breast cancer where tumors produce their own estrogen.[6][7][8]
-
Animals: Ovariectomized, immunosuppressed (e.g., nude) mice are used as hosts.[6][7][8]
-
Implantation: MCF-7Ca cells are inoculated subcutaneously into the mice.[7] The cells are often mixed with Matrigel to support initial tumor formation.[7]
-
Treatment: Once tumors are established, mice are treated with the aromatase inhibitor (e.g., letrozole at 10 µ g/day ) or a control vehicle.[6]
-
Endpoints: Tumor volume is measured regularly using calipers. The primary endpoint is often the time it takes for the tumor volume to double.[6][7] At the end of the study, tumors and other organs like the uterus can be excised and weighed.[8]
2. In Vitro Cell Proliferation Assay (MCF-7 cells) [9][10][11]
-
Cell Culture: MCF-7 cells are cultured in a suitable medium such as Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS), insulin, and antibiotics.[9] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[9]
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The growth medium is replaced with a medium containing the test compounds (e.g., this compound or an aromatase inhibitor) at various concentrations. A vehicle control is also included.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 72 hours).
-
Quantification of Proliferation: Cell viability and proliferation can be measured using various methods:
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell proliferation by 50%.
Signaling Pathways
The antitumor effects of both this compound and aromatase inhibitors converge on the estrogen receptor signaling pathway.
Estrogen binds to the estrogen receptor in the cytoplasm, causing the dissociation of heat shock proteins (HSP) like HSP90.[12] This allows the receptor to dimerize and translocate to the nucleus, where it binds to estrogen response elements (EREs) on the DNA.[12][13] This binding initiates the transcription of genes that drive cell proliferation and survival.[12] this compound competitively binds to the ER, preventing this cascade. Aromatase inhibitors prevent the initial production of estrogen, the ligand that activates this pathway.
Conclusion
This comparative guide provides a summary of the available preclinical data for this compound and aromatase inhibitors. While a direct, side-by-side comparison is limited by the historical development of these agents, the collated data offers valuable insights for researchers. Aromatase inhibitors have a well-established preclinical profile demonstrating potent inhibition of estrogen synthesis and subsequent tumor growth. The data for this compound, though less extensive, indicates its activity as a SERM with anti-metastatic potential in certain preclinical models. For drug development professionals, this guide underscores the importance of the preclinical models and assays used to characterize and differentiate hormonal therapies for ER+ breast cancer.
References
- 1. The selective estrogen receptor modulator trioxifene (LY133314) inhibits metastasis and extends survival in the PAIII rat prostatic carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Aromatase - Wikipedia [en.wikipedia.org]
- 4. Aromatase - Proteopedia, life in 3D [proteopedia.org]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Predictions from a preclinical model: studies of aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical studies using the intratumoral aromatase model for postmenopausal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of Trioxifene's Estrogenic Activity in Breast, Uterine, and Bone Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trioxifene (developmental code LY-133,314) is a non-steroidal selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic and antiestrogenic activities. As a member of the same class of compounds as the widely-known drugs tamoxifen and raloxifene, Trioxifene interacts with estrogen receptors (ERs) and can function as either an agonist or an antagonist depending on the target tissue. This differential activity profile has been a key area of investigation in the development of therapies for hormone-sensitive conditions, particularly breast cancer and osteoporosis. This guide provides a comprehensive comparison of the estrogenic activity of Trioxifene in breast, uterine, and bone tissues, with a direct comparison to tamoxifen and raloxifene, supported by experimental data.
Comparative Estrogenic/Antiestrogenic Activity
The tissue-selective actions of Trioxifene, tamoxifen, and raloxifene are summarized below, highlighting their distinct profiles in key estrogen-responsive tissues.
Breast Tissue: Antagonistic Effects
In breast tissue, all three SERMs—Trioxifene, tamoxifen, and raloxifene—primarily act as estrogen antagonists, making them valuable agents for the treatment and prevention of estrogen receptor-positive (ER+) breast cancer.[1][2] Their primary mechanism involves competitive binding to the estrogen receptor alpha (ERα), thereby blocking the proliferative effects of endogenous estrogens.
While direct comparative in-vitro studies on the potency of Trioxifene in breast cancer cell lines are limited, its antagonistic activity against ERα-mediated gene expression has been established.[3] One study on the androgen receptor-negative, ERα- and ERβ-positive PAIII rat prostatic adenocarcinoma cell line found that Trioxifene inhibited cell proliferation at micromolar levels in vitro.[4] For comparison, tamoxifen and raloxifene have well-documented anti-proliferative effects on the ER+ human breast cancer cell line MCF-7.
| Compound | Cell Line | Endpoint | Potency (IC50) | Reference |
| Trioxifene | PAIII Rat Prostatic Carcinoma | Proliferation Inhibition | Micromolar concentrations | [4] |
| Tamoxifen | MCF-7 | Proliferation Inhibition | ~5 µM | [1] |
| Raloxifene | MCF-7 | Proliferation Inhibition | Not explicitly stated, but inhibits proliferation | [5] |
Uterine Tissue: A Spectrum of Agonist Activity
The effect of SERMs on the uterus is a critical differentiator, with estrogenic (agonist) activity being a concern due to the potential risk of endometrial hyperplasia and cancer.
A key study directly compared the uterotrophic effects of Trioxifene and tamoxifen in both rats and mice. This research demonstrated that both compounds exhibit partial estrogen agonist activity in the uterus, leading to an increase in uterine weight in ovariectomized animals. The study provides valuable quantitative data on their relative potencies. In contrast, raloxifene is known to have a more neutral or even antagonistic effect on the uterus compared to tamoxifen.[2]
| Compound | Animal Model | Endpoint | Agonist Effect (Compared to Control) | Reference |
| Trioxifene | Ovariectomized Rat | Uterine Weight Gain | Partial Agonist | [6] |
| Tamoxifen | Ovariectomized Rat | Uterine Weight Gain | Partial Agonist | [6][7] |
| Raloxifene | Ovariectomized Rat | Uterine Weight Gain | Minimal to no significant increase | [7] |
Bone Tissue: Agonistic Effects for Bone Preservation
In contrast to their antagonistic action in breast tissue, SERMs often exhibit estrogen-like (agonist) effects in bone, which is beneficial for preventing osteoporosis. This agonistic activity helps to reduce bone turnover and preserve bone mineral density (BMD).
| Compound | Animal Model | Endpoint | Effect on Bone Mineral Density | Reference |
| Trioxifene | Ovariectomized Rat | Bone Mineral Density | Data not available | |
| Tamoxifen | Ovariectomized Rat | Prevention of Bone Loss | Effective | [8] |
| Raloxifene | Ovariectomized Rat | Prevention of Bone Loss | Effective | [7][9] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the tissue-specific activities of these SERMs and the experimental approaches used to evaluate them, the following diagrams are provided.
Figure 1: Generalized SERM Signaling Pathway. SERMs bind to the estrogen receptor, leading to conformational changes that modulate gene transcription in a tissue-specific manner.
Figure 2: Experimental Workflow for Evaluating SERM Activity. A combination of in vitro and in vivo assays is used to characterize the tissue-specific effects of SERMs.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
MCF-7 Cell Proliferation Assay
Objective: To determine the anti-proliferative effects of Trioxifene, tamoxifen, and raloxifene on estrogen receptor-positive breast cancer cells.
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phenol red-free DMEM with charcoal-stripped FBS for experiments
-
Trioxifene, tamoxifen, raloxifene, and 17β-estradiol (E2)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Sulforhodamine B (SRB) assay kit
-
96-well plates
-
Multichannel pipette and plate reader
Procedure:
-
Cell Culture: Maintain MCF-7 cells in complete DMEM in a humidified incubator at 37°C with 5% CO2.
-
Hormone Deprivation: For experiments, switch cells to phenol red-free DMEM with charcoal-stripped FBS for 48-72 hours to minimize the influence of estrogenic compounds in the medium.
-
Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of Trioxifene, tamoxifen, or raloxifene, both in the presence and absence of a fixed concentration of 17β-estradiol (e.g., 1 nM) to assess both antiestrogenic and estrogenic activity. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plates for 4-6 days.
-
Proliferation Assessment: Measure cell proliferation using an MTT or SRB assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage of cell growth inhibition against the log of the drug concentration.
Rat Uterotrophic Assay
Objective: To evaluate the estrogenic (agonist) and antiestrogenic (antagonist) effects of Trioxifene, tamoxifen, and raloxifene on the uterus in a preclinical model.
Materials:
-
Immature or ovariectomized adult female Sprague-Dawley or Wistar rats
-
Trioxifene, tamoxifen, raloxifene, and 17β-estradiol (positive control)
-
Vehicle (e.g., corn oil)
-
Animal balance and dissection tools
Procedure:
-
Animal Model: Use either immature female rats (e.g., 21-23 days old) or adult female rats that have been ovariectomized at least 7 days prior to the start of the study to ensure low endogenous estrogen levels.
-
Dosing: Administer the test compounds (Trioxifene, tamoxifen, raloxifene) and controls (vehicle and 17β-estradiol) daily for three consecutive days via oral gavage or subcutaneous injection. For antagonist studies, co-administer the test compound with 17β-estradiol.
-
Necropsy: Approximately 24 hours after the last dose, euthanize the animals.
-
Uterine Weight Measurement: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet uterine weight. The uterus can also be blotted to obtain a blotted weight.
-
Data Analysis: Compare the mean uterine weights of the treatment groups to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect. A significant inhibition of the estradiol-induced uterine weight gain indicates an antiestrogenic effect.
Bone Mineral Density (BMD) Measurement in Ovariectomized Rats
Objective: To assess the bone-protective effects of Trioxifene, tamoxifen, and raloxifene in a preclinical model of postmenopausal osteoporosis.
Materials:
-
Adult female Sprague-Dawley or Wistar rats
-
Surgical instruments for ovariectomy
-
Trioxifene, tamoxifen, raloxifene, and 17β-estradiol (positive control)
-
Dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT) scanner
Procedure:
-
Animal Model: Perform bilateral ovariectomy (OVX) on adult female rats to induce estrogen deficiency and subsequent bone loss. A sham-operated group should be included as a control for normal bone density.
-
Treatment: Begin daily treatment with the test compounds, vehicle, or positive control immediately after surgery or after a period of established bone loss (e.g., 4-8 weeks post-OVX). Treatment duration is typically several weeks to months.
-
BMD Measurement: At the end of the treatment period, measure the bone mineral density of relevant skeletal sites, such as the femur and lumbar vertebrae, using DXA or µCT.
-
Data Analysis: Compare the mean BMD values of the different treatment groups to the OVX control group and the sham-operated group. A significant prevention or reversal of bone loss in the treated groups compared to the OVX control indicates a bone-protective effect.
Conclusion
Trioxifene, like tamoxifen and raloxifene, exhibits a classic SERM profile with tissue-specific estrogenic and antiestrogenic activities. Its antagonistic effects in breast tissue underscore its potential as an anti-cancer agent. However, its partial agonist activity in the uterus, similar to tamoxifen, warrants careful consideration. While direct comparative data on its bone-protective effects are limited, its classification as a SERM suggests a likely beneficial impact on bone mineral density. The provided experimental protocols offer a framework for further quantitative evaluation of Trioxifene and other novel SERMs, which is essential for a comprehensive understanding of their therapeutic potential and risk-benefit profiles. Further research is needed to fully elucidate the comparative potency and efficacy of Trioxifene in all three key estrogen-responsive tissues.
References
- 1. Trioxifene mesylate in the treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of raloxifene and estradiol on bone turnover parameters in intact and ovariectomized rats [ouci.dntb.gov.ua]
- 3. Controlled release of raloxifene by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective estrogen receptor modulator trioxifene (LY133314) inhibits metastasis and extends survival in the PAIII rat prostatic carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Controlled release of raloxifene by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Raloxifene preserves bone strength and bone mass in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Raloxifene similarly affects the skeletal system of male and ovariectomized female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Selective Estrogen Receptor Modulators (SERMs) in Hormone-Resistant Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to endocrine therapies, particularly Selective Estrogen Receptor Modulators (SERMs), represents a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer. This guide provides a comparative study of various SERMs in the context of hormone resistance, offering a synthesis of preclinical and clinical data to inform future research and drug development strategies.
Comparative Efficacy of SERMs in Hormone-Resistant Models
The therapeutic landscape of hormone-resistant breast cancer is evolving, with next-generation SERMs and combination strategies demonstrating promise in overcoming resistance mechanisms. Preclinical and clinical data highlight the differential efficacy of various SERMs against both sensitive and resistant breast cancer subtypes.
In Vitro Efficacy in Tamoxifen-Resistant Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for several SERMs in both tamoxifen-sensitive (MCF-7) and tamoxifen-resistant breast cancer cell lines.
| Cell Line | Drug | IC50 (M) | Key Findings |
| MCF-7 (Tamoxifen-Sensitive) | 4-Hydroxytamoxifen (4-OHT) | 1.19 x 10⁻⁹ | Standard SERM for comparison.[1] |
| Bazedoxifene (BZA) | 2.4 x 10⁻¹⁰ | More potent than 4-OHT.[1] | |
| Fulvestrant (FULV) | 3.1 x 10⁻¹⁰ | A SERD, for comparison.[1] | |
| MCF-7:5C (Hormone-Independent/Resistant) | 4-Hydroxytamoxifen (4-OHT) | No Growth Inhibition | Demonstrates resistance. |
| Other SERMs (e.g., Raloxifene) | No Growth Inhibition | Highlights cross-resistance. | |
| Bazedoxifene (BZA) | Growth Inhibition | Effective in resistant models.[1] | |
| Fulvestrant (FULV) | Growth Inhibition | Effective in resistant models.[1] |
Clinical Efficacy in Hormone-Resistant Advanced Breast Cancer
Clinical trials provide crucial insights into the real-world performance of SERMs in patients who have developed resistance to prior endocrine therapies. The ELAINE 1 trial offers a head-to-head comparison of the novel SERM, lasofoxifene, against the selective estrogen receptor degrader (SERD), fulvestrant.
Table 2: Efficacy of Lasofoxifene vs. Fulvestrant in ESR1-Mutated Metastatic Breast Cancer (ELAINE 1 Trial)
| Efficacy Endpoint | Lasofoxifene (n=52) | Fulvestrant (n=51) | Hazard Ratio (95% CI) / P-value |
| Median Progression-Free Survival (PFS) | 6.04 months | 4.04 months | 0.699 (0.445–1.125); P=0.138[2] |
| Objective Response Rate (ORR) | 13.2% | 2.9% | P=0.124[3] |
| Clinical Benefit Rate (CBR) | 36.5% | 21.6% | P=0.117[3] |
| 12-Month PFS Rate | 30.7% | 14.1% | - |
While the primary endpoint of a statistically significant improvement in PFS was not met, all clinical endpoints numerically favored lasofoxifene.[2][3]
Mechanisms of SERM Resistance and Action of Next-Generation Compounds
Understanding the molecular drivers of resistance is paramount for developing effective therapeutic strategies. Key mechanisms include mutations in the estrogen receptor alpha gene (ESR1) and the activation of alternative signaling pathways.
The Role of ESR1 Mutations
Mutations in the ligand-binding domain (LBD) of the estrogen receptor are a common mechanism of acquired resistance to aromatase inhibitors and can impact the efficacy of SERMs. These mutations lead to a constitutively active receptor that is no longer dependent on estrogen for its function.[4][5] Next-generation SERMs, such as bazedoxifene, have demonstrated improved inhibitory potency against common ESR1 mutants like Y537S and D538G compared to tamoxifen.[1]
Crosstalk with Signaling Pathways
The activation of alternative growth factor receptor signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MAPK pathways, can lead to ligand-independent phosphorylation and activation of the estrogen receptor, thereby driving resistance to SERMs.
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. Below are detailed methodologies for key experiments cited in the study of SERMs in hormone-resistant breast cancer.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of SERMs on breast cancer cell lines.
Protocol:
-
Cell Seeding: Seed MCF-7 or tamoxifen-resistant MCF-7 cells in 96-well plates at a density of 4 x 10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of the SERM (e.g., tamoxifen, bazedoxifene) in DMSO. Add 100 µL of the drug solution to the respective wells. A control group with doxorubicin and a vehicle control (DMSO) should be included.
-
Incubation: Incubate the plates for 24-48 hours in a CO₂ incubator at 37°C.[6]
-
MTT Addition: Add 5 µg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 1-4 hours.
-
Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Generation of Tamoxifen-Resistant Cell Lines
Objective: To develop an in vitro model of acquired resistance to tamoxifen.
Protocol:
-
Cell Culture: Culture ER-positive breast cancer cell lines (e.g., MCF-7, T47D) in their recommended growth medium. It is advisable to use a medium without phenol red, as it has weak estrogenic properties.
-
Initial Treatment: Expose the cells to a low concentration of 4-hydroxytamoxifen (e.g., 10 nM).
-
Dose Escalation: Gradually increase the concentration of 4-hydroxytamoxifen over a period of several months (typically 3-6 months).[7] During this process, subculture the cells as they reach confluence, always maintaining the selective pressure of the drug.
-
Resistance Confirmation: Once the cells are able to proliferate in the presence of a high concentration of 4-hydroxytamoxifen (e.g., 1 µM), their resistance should be confirmed. This can be done by comparing their growth rate and response to tamoxifen with the parental, sensitive cell line using a cell viability assay.
Future Directions and Conclusion
The landscape of SERM therapy in hormone-resistant breast cancer is rapidly advancing. The development of novel SERMs with improved efficacy against resistant tumors, such as bazedoxifene and lasofoxifene, offers new hope for patients. Furthermore, the combination of SERMs or SERDs with inhibitors of key signaling pathways, such as CDK4/6 inhibitors, has shown significant promise in clinical trials and represents a key area for future investigation.[8][9][10]
This guide provides a comparative overview to aid researchers and clinicians in understanding the current state of SERM therapy for hormone-resistant breast cancer. The provided data and protocols serve as a resource for the continued development of more effective treatments for this challenging disease.
References
- 1. benchchem.com [benchchem.com]
- 2. sermonixpharma.com [sermonixpharma.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. ESR1 mutations as a mechanism for acquired endocrine resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of SERD/SERM Hybrid-CDK4/6 inhibitor combinations in models of endocrine therapy resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Updates on the CDK4/6 Inhibitory Strategy and Combinations in Breast Cancer [mdpi.com]
- 10. Efficacy of SERD/SERM Hybrid-CDK4/6 Inhibitor Combinations in Models of Endocrine Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Trioxifene Mesylate Against Next-Generation SERMs: A Comparative Guide
In the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, the evolution from early selective estrogen receptor modulators (SERMs) to next-generation agents reflects a continuous drive for improved efficacy and overcoming resistance. This guide provides a detailed comparison of the early-generation SERM, Trioxifene mesylate, against a panel of next-generation SERMs and selective estrogen receptor degraders (SERDs). The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource, supported by experimental data, to benchmark the performance of these compounds.
Overview of Mechanisms of Action
Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs) are cornerstone therapies for ER+ breast cancer. Their primary target is the estrogen receptor, a key driver of tumor growth in this subtype of breast cancer.
-
This compound , an early non-steroidal SERM, functions as a competitive antagonist of the estrogen receptor alpha (ERα). It competes with estradiol for binding to ERα, thereby inhibiting ERα-mediated gene expression. Its affinity for the rat estrogen receptor has been reported to be 20% relative to estradiol[1].
-
Next-generation SERMs , such as Bazedoxifene , Lasofoxifene , and Ospemifene , also act by competitively binding to estrogen receptors. However, they exhibit distinct tissue-specific agonist and antagonist profiles, which can influence their overall therapeutic and side-effect profiles. For instance, Bazedoxifene functions as a pure ERα antagonist in breast cancer cells and can even induce proteasomal degradation of the receptor, a characteristic more commonly associated with SERDs[2]. Lasofoxifene binds with high affinity to both ERα and ERβ and has demonstrated efficacy in models of endocrine-resistant breast cancer[3][4]. Ospemifene also binds to both ERα and ERβ and has shown anti-tumor effects in preclinical breast cancer models[5][6].
-
Next-generation SERDs , including Elacestrant and Amcenestrant , represent a significant advancement. Unlike SERMs that primarily block receptor function, SERDs induce a conformational change in the estrogen receptor that marks it for degradation by the proteasome. This dual action of antagonism and degradation aims to completely shut down ER-mediated signaling pathways. Elacestrant is a novel orally bioavailable SERD that inhibits ER-mediated signaling and the growth of ER+ breast cancer cell lines both in vitro and in vivo[1]. Amcenestrant is another oral SERD with potent antagonist and degradation activity against both wild-type and mutant ER[7].
Quantitative Data Comparison
The following tables summarize the available preclinical data for this compound and a selection of next-generation SERMs and SERDs. Direct head-to-head comparative studies are limited, particularly for Trioxifene against the newer agents. The data presented is compiled from various studies and should be interpreted with consideration of the different experimental conditions.
Table 1: Estrogen Receptor α (ERα) Binding Affinity
| Compound | Receptor Source | Assay Type | IC50 (nM) | Reference(s) |
| This compound | Rat Uterine Cytosol | Competitive Binding | ~24 nM* | [1] |
| Bazedoxifene | Recombinant Human ERα | Competitive Binding | 26 | [8] |
| Lasofoxifene | Recombinant Human ERα | Competitive Radioligand Binding | 1.5, 2.88 ± 0.34 | [9] |
| Ospemifene | Human ERα | Not Specified | 800 | |
| Elacestrant | Not Specified | Not Specified | Not Specified | |
| Amcenestrant | Not Specified | Not Specified | Not Specified |
Note: The IC50 for this compound is estimated based on the reported relative binding affinity of 20% compared to estradiol, assuming an approximate IC50 of 4.8 nM for estradiol as reported for Lasofoxifene. This is an approximation for comparative purposes.
Table 2: In Vitro Anti-proliferative Activity in MCF-7 Breast Cancer Cells
| Compound | Assay Type | IC50 (nM) | Reference(s) |
| This compound | Not Specified | Not Specified | |
| Bazedoxifene | Proliferation Assay | 0.19 (inhibition of E2-induced proliferation) | [8] |
| Lasofoxifene | Not Specified | Not Specified | |
| Ospemifene | Proliferation Assay | ~10,000-20,000 | |
| Elacestrant | Growth Inhibition | Dose-dependent inhibition | |
| Amcenestrant | Growth Inhibition | Potent inhibition | [7] |
Table 3: In Vivo Anti-Tumor Efficacy in Breast Cancer Xenograft Models
| Compound | Model System | Key Findings | Reference(s) |
| This compound | Not Specified | Abandoned in development. | [1] |
| Bazedoxifene | Tamoxifen-sensitive and -resistant xenografts | Effectively inhibited tumor growth. | [2] |
| Lasofoxifene | Letrozole-resistant MCF-7 xenografts | More effective than fulvestrant at inhibiting primary tumor growth. | [3] |
| Ospemifene | MTag.Tg transgenic mouse model | Increased survival time and exerted an antitumor effect. | [5][6] |
| Elacestrant | MCF-7 and patient-derived xenografts (PDX) | Significant tumor growth inhibition as a single agent and in combination. | [1] |
| Amcenestrant | MCF-7 with ESR1 mutation and PDX xenografts | Significant tumor regression. | [7] |
Experimental Protocols & Visualizations
Detailed and reproducible experimental protocols are critical for the objective evaluation of therapeutic compounds. Below are standardized methodologies for the key assays cited in this guide, along with visual representations of the workflows and the central signaling pathway.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor.
Methodology:
-
Preparation of Receptor Source: A cytosol fraction containing estrogen receptors is prepared from rat uteri. The tissue is homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged to isolate the cytosol.
-
Competitive Binding: A constant concentration of a radiolabeled estrogen, such as [³H]-estradiol, is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (competitor).
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by adsorption to hydroxylapatite followed by washing.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data is plotted as the percentage of specifically bound radioligand against the logarithm of the competitor concentration. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
MCF-7 Cell Proliferation Assay
This in vitro assay evaluates the effect of a compound on the proliferation of ER+ breast cancer cells.
Methodology:
-
Cell Culture: MCF-7 cells are cultured in a suitable growth medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into multi-well plates (e.g., 96-well) at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The growth medium is replaced with a medium containing various concentrations of the test compound. For anti-estrogenic activity assessment, cells are often co-treated with estradiol.
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 5-7 days).
-
Assessment of Cell Viability: Cell proliferation is assessed using a viability assay, such as the MTT or SRB assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined by plotting the percentage of viability against the log of the compound concentration.
References
- 1. Trioxifene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro effects on MCF-7 breast cancer cells of signal transduction inhibitor/tamoxifen/eicosapentaenoic acid combinations and their simultaneous delivery across skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mcf-7 cells ic50: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Trioxifene Mesylate
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Trioxifene mesylate, a selective estrogen receptor modulator (SERM), requires stringent disposal protocols due to its classification as a hazardous substance. Adherence to these procedures is essential not only for regulatory compliance but also for the protection of personnel and the environment.
This compound is recognized as a hazardous agent with the potential to cause cancer and may have adverse effects on fertility and unborn children.[1] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects.[1] Consequently, its disposal must be managed through a licensed hazardous waste disposal service.
Step-by-Step Disposal Protocol
The following is a comprehensive, step-by-step guide for the proper disposal of this compound in a laboratory setting. This procedure is in line with general guidelines for handling hazardous pharmaceutical waste.
-
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with appropriate PPE, including but not limited to chemical-resistant gloves, a lab coat or gown, and safety goggles.[2][3][4]
-
Segregation of Waste: All waste contaminated with this compound must be segregated from non-hazardous waste streams. This includes:
-
Unused or expired this compound powder.
-
Empty containers that held the compound. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[5]
-
Contaminated lab supplies such as gloves, pipette tips, and absorbent pads.[2][6]
-
Solutions containing this compound.
-
-
Waste Container Requirements:
-
Use only designated, leak-proof, and puncture-resistant hazardous waste containers.[7][8]
-
Containers must be compatible with the chemical nature of this compound.
-
All containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the appropriate hazard symbols (e.g., toxic, environmental hazard).[7]
-
-
Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Ensure that incompatible waste types are not stored together.[9]
-
-
Disposal Through a Licensed Contractor:
-
This compound waste must not be disposed of down the drain or in regular trash.[5]
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.[10] This ensures compliance with all federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[7][9]
-
Maintain meticulous records of all hazardous waste generated and disposed of, including dates, quantities, and disposal manifests.
-
Hazard Classification and Disposal Overview
| Hazard Classification | Description | Primary Disposal Route |
| Carcinogenicity | May cause cancer.[1] | Approved Hazardous Waste Disposal Plant[1][11] |
| Reproductive Toxicity | May damage fertility or the unborn child.[1][4][12] | Approved Hazardous Waste Disposal Plant[1][11] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1][12] | Approved Hazardous Waste Disposal Plant[1][11] |
Experimental Protocols
Currently, there are no widely established and validated experimental protocols for the chemical neutralization or deactivation of this compound in a standard laboratory setting prior to disposal. Research into the degradation of similar compounds suggests that they can be resistant to simple chemical treatments.[1] Therefore, the recommended and safest procedure is to manage it as hazardous waste without attempting on-site chemical deactivation.
While some studies have explored the use of activated carbon to adsorb and deactivate certain pharmaceuticals, specific data for this compound is not available.[6][13][14] Using such methods without validation could lead to incomplete deactivation and potential safety risks.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 3. Bioactivation of Selective Estrogen Receptor Modulators (SERMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Light-Induced Degradation of Tamoxifen in Liquid Formulations: Multivariate Kinetic Profiling, Stabilization Strategies, and Estrogen Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Environmental fate and chemistry of raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. deterrasystem.com [deterrasystem.com]
- 9. Trioxifene - Wikipedia [en.wikipedia.org]
- 10. deterrasystem.com [deterrasystem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Rational Design of Methylene Blue-Raloxifene Conjugates for Efficient Breast Tumor Elimination Triggered by ERα Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of an activated carbon disposal system for safe disposal of model prescription sedative medications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activated Carbon-Based System for the Disposal of Psychoactive Medications - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Trioxifene Mesylate
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Trioxifene Mesylate is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational plans, and disposal procedures to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that may pose health risks, including the potential to cause cancer and may damage fertility or the unborn child.[1] Therefore, strict adherence to safety protocols is essential. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves is recommended.[2] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[2] | Prevents skin contact and absorption. Double-gloving provides an additional barrier.[2] |
| Eye Protection | Wear chemical safety goggles with side shields.[3] | Protects eyes from dust, aerosols, and splashes. |
| Body Protection | Wear a disposable, impermeable gown with a closed front, long sleeves, and tight-fitting cuffs.[2][4] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use a NIOSH-approved respirator (e.g., N95 or higher) when handling the powder outside of a containment system.[5] | Minimizes inhalation of airborne particles. |
| Foot Protection | Wear closed-toe shoes. Shoe covers may be required depending on the facility's protocols.[4] | Protects feet from spills and contamination. |
Operational and Handling Plan
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[1][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][7] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using absorbent materials. Prevent entry into waterways. Collect the spilled material and place it in a sealed container for hazardous waste disposal.[3] |
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
Key Disposal Considerations:
-
Waste Segregation: Keep this compound waste separate from other chemical waste streams.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents.
-
Regulations: Disposal must be in accordance with all applicable federal, state, and local regulations.[3][7] Incineration is often the preferred method for disposal.[7]
-
Decontamination: Reusable equipment should be thoroughly cleaned and decontaminated after use.[7]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
